Product packaging for 7-Chlorothiazolo[4,5-d]pyrimidine(Cat. No.:CAS No. 1353101-37-7)

7-Chlorothiazolo[4,5-d]pyrimidine

Cat. No.: B1460124
CAS No.: 1353101-37-7
M. Wt: 171.61 g/mol
InChI Key: HEDFORGLTJFFOL-UHFFFAOYSA-N
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Description

7-Chlorothiazolo[4,5-d]pyrimidine is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a privileged thiazolopyrimidine scaffold, widely recognized as a purine isostere, which allows it to interact with a variety of biological targets . The reactive chlorine atom at the 7-position makes it a versatile synthetic intermediate for constructing complex molecules, primarily through nucleophilic aromatic substitution . Researchers utilize this compound as a key precursor for the development of potential therapeutics. A significant area of application is in the synthesis of novel adenosine receptor (AR) antagonists . Modifications at the 7-position have yielded compounds with nanomolar and subnanomolar affinity for the hA 1 and hA 2A AR subtypes, showing promise as potential agents for neurological research, including investigations for depression and Parkinson's disease . Furthermore, the scaffold is integral in anticancer research. Related thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, with some compounds selected for the NCI-60 screening program . The core structure is also found in molecules investigated as SecA inhibitors (antibacterial) , CX3CR1 receptor antagonists , and CRF-1 receptor antagonists . With a molecular formula of C 5 H 2 ClN 3 S and a molecular weight of 171.61 g/mol, it is supplied as a high-purity solid for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClN3S B1460124 7-Chlorothiazolo[4,5-d]pyrimidine CAS No. 1353101-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-[1,3]thiazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDFORGLTJFFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301006
Record name 7-Chlorothiazolo[4,5-d]pyrimidine
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Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353101-37-7
Record name 7-Chlorothiazolo[4,5-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353101-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorothiazolo[4,5-d]pyrimidine
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Foundational & Exploratory

The Unseen Workhorse: A Technical Guide to the Chemical Properties and Reactivity of the 7-Chlorothiazolo[4,5-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain heterocyclic systems emerge as "privileged scaffolds"—frameworks that consistently appear in a multitude of biologically active agents. The thiazolo[4,5-d]pyrimidine core is one such system, serving as a cornerstone in the development of therapeutics targeting a range of diseases, most notably in oncology and immunology.[1] Its structural resemblance to the native purine bases allows it to function as an effective mimic in various enzymatic binding sites, particularly within the ATP-binding pocket of kinases.[2]

This guide focuses specifically on the 7-chloro derivative of this scaffold. While the isolated, unsubstituted 7-chlorothiazolo[4,5-d]pyrimidine is not extensively characterized as a commercial product, its role as a pivotal reactive intermediate is undisputed. The chlorine atom at the 7-position acts as a versatile chemical handle, transforming the otherwise stable fused ring system into a launchpad for diverse molecular architectures.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles governing the synthesis, reactivity, and application of this crucial scaffold. We will delve into the causality behind experimental choices and provide validated protocols that can be adapted for the synthesis of novel derivatives.

I. Core Molecular Properties and Characteristics

While specific experimental data for the unsubstituted parent compound is sparse, we can infer its key properties based on its structure and data from closely related, substituted analogues.

Structural and Electronic Profile

The this compound molecule is a planar, bicyclic heteroaromatic system. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the chlorine atom at the 7-position. This electronic arrangement is the primary determinant of the molecule's reactivity, making the C7 carbon highly electrophilic and susceptible to nucleophilic attack.

Computational studies on related scaffolds, such as (S)-7-(4-chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dione, have shown that the C7 position is the most reactive site for nucleophilic attack.[3]

Physical Properties (Predicted)

The following properties are estimations based on published data for substituted derivatives and related chloro-heterocyclic compounds.[4]

PropertyPredicted Value/ObservationRationale / Source Analogy
Appearance White to off-white or pale yellow solidTypical appearance for chlorinated nitrogen heterocycles.[1]
Molecular Formula C₅H₂ClN₃S-
Molecular Weight 171.61 g/mol
Melting Point 140 - 160 °CBased on melting points of derivatives like 5,7-dichlorothiazolo[5,4-d]pyrimidine (148.5-149.5 °C).[4]
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (dioxane, THF), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols and insoluble in water.General solubility profile for similar aromatic halides used in synthesis.
Stability & Storage Stable under anhydrous, inert conditions. Sensitive to moisture, strong acids, and strong bases. Recommended storage at 2-8°C under nitrogen or argon.The C-Cl bond is prone to hydrolysis. Standard practice for reactive electrophiles.[4]
Spectroscopic Characterization (Predicted)

No definitive, published spectra for the unsubstituted parent compound are available. However, based on extensive data for its derivatives, the following characteristic signals can be predicted.[1]

  • ¹H NMR: A single, sharp singlet is expected for the proton at the C5 position, likely appearing downfield (δ 9.0-9.5 ppm) due to the deshielding effects of the adjacent nitrogen atoms and the fused ring system. Another singlet for the C2 proton would likely appear in the δ 8.8-9.2 ppm range.

  • ¹³C NMR: The carbon bearing the chlorine (C7) would be a key diagnostic signal, expected around δ 155-160 ppm. Other characteristic signals would include the C5 carbon (δ ~150-155 ppm), the C2 carbon (δ ~150-155 ppm), and the bridgehead carbons.

  • Mass Spectrometry (MS): The ESI-MS spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom, with two major peaks at [M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio.

II. Synthesis of the Core Scaffold

The most direct and widely employed method for synthesizing 7-chlorothiazolo[4,5-d]pyrimidines is through the chlorination of the corresponding 7-hydroxy (or more accurately, the 7-oxo tautomer) precursor.[1][5] This transformation is a robust and scalable process, making it a cornerstone for generating the reactive intermediate.

Conceptual Workflow: From Hydroxy to Chloro

The conversion relies on a strong dehydrating and chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. The reaction proceeds via the activation of the carbonyl oxygen of the pyrimidinone tautomer by POCl₃, followed by nucleophilic attack of the chloride ion.

G cluster_0 Synthesis of this compound Start Thiazolo[4,5-d]pyrimidin-7(6H)-one (Precursor) Reagent Phosphorus Oxychloride (POCl₃) (Chlorinating Agent) Start->Reagent  Add to solution of... Conditions Reflux (e.g., 100-110 °C, 2-4h) Reagent->Conditions  Heat mixture under... Workup Aqueous Workup (Quench with ice-water) Conditions->Workup  After reaction completion... Product This compound (Target Scaffold) Workup->Product  Filter and dry to isolate...

Caption: Synthetic workflow for the chlorination of the 7-oxo precursor.

Validated Experimental Protocol: Chlorination

This protocol is adapted from methodologies used for a wide range of substituted thiazolo[4,5-d]pyrimidines.[1]

Materials:

  • Thiazolo[4,5-d]pyrimidin-7(6H)-one (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (10-20 equivalents, used as solvent)

  • Phosphorus pentachloride (PCl₅) (optional, 1-2 equivalents, as catalyst/dehydrating agent)

  • Ice-water

  • Glacial acetic acid or ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the thiazolo[4,5-d]pyrimidin-7(6H)-one precursor (e.g., 10 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (e.g., 20 mL). If using, add phosphorus pentachloride (e.g., 10-20 mmol). Caution: These reagents are highly corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After cooling the mixture to room temperature, slowly and carefully pour it into a beaker containing a large volume of crushed ice and water (e.g., 200-400 mL) with vigorous stirring. This will quench the excess POCl₃.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Dry the solid product under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent, such as glacial acetic acid or ethanol, to yield the purified this compound.

III. Chemical Reactivity: The C7-Cl Bond as a Versatile Linchpin

The primary mode of reactivity for the this compound scaffold is nucleophilic aromatic substitution (SₙAr) at the C7 position. The chlorine atom serves as an excellent leaving group, readily displaced by a wide variety of nucleophiles. This reactivity is the key to its utility as a synthetic building block.

A. Nucleophilic Aromatic Substitution (SₙAr) with Amines (Amination)

The introduction of amino groups at the C7 position is one of the most common and critical transformations of this scaffold, leading to compounds with significant biological activity.[1][6]

Start 7-Chlorothiazolo [4,5-d]pyrimidine Product 7-Amino-thiazolo [4,5-d]pyrimidine Derivative Start->Product SₙAr Reaction Nucleophile Primary or Secondary Amine (R¹R²NH) Nucleophile->Product Base Base (e.g., DIPEA, Et₃N) Optional, as HCl scavenger Base->Product Solvent Solvent (e.g., Butanol, Dioxane, DMF) Solvent->Product

Caption: General scheme for the amination of the C7 position.

Protocol Insight: The reaction is typically performed by heating the chloro-precursor with an excess of the desired amine in a polar solvent like butanol, dioxane, or DMF.[1] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is often beneficial to scavenge the HCl generated during the reaction, driving it to completion.

Validated Experimental Protocol: Amination with Methylamine This protocol is a representative example adapted from literature procedures.[1]

Materials:

  • This compound derivative (e.g., 10 mmol)

  • Methylamine (e.g., 40% in H₂O or 2.0 M in THF, 2-4 equivalents)

  • Butan-1-ol or Dioxane (as solvent)

Procedure:

  • Setup: Suspend the this compound (10 mmol) in butan-1-ol (20 mL) in a round-bottom flask.

  • Amine Addition: Add the methylamine solution (20-40 mmol) to the suspension.

  • Heating: Heat the mixture to reflux for 3-6 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with the reaction solvent and then a non-polar solvent like hexane. If necessary, recrystallize from a suitable solvent (e.g., butanol, ethanol, or toluene) to obtain the pure 7-(methylamino) derivative.

B. Palladium-Catalyzed Cross-Coupling Reactions

While specific, published examples starting directly from unsubstituted this compound are limited, the principles of modern cross-coupling chemistry strongly predict its utility in these powerful C-C and C-N bond-forming reactions. The reactivity of the C-Cl bond on an electron-deficient pyrimidine ring makes it an excellent candidate for both Suzuki and Buchwald-Hartwig couplings.

1. Predicted Suzuki-Miyaura Coupling

The Suzuki reaction would enable the introduction of aryl or vinyl groups at the C7 position, providing a direct route to complex biaryl structures. The reactivity of dichloropyrimidines in Suzuki couplings is well-documented, with the C4 position (analogous to C7 here) being highly reactive.[7][8]

G reagents 7-Chlorothiazolo [4,5-d]pyrimidine Aryl/Vinyl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) product 7-Aryl/Vinyl-thiazolo [4,5-d]pyrimidine reagents->product Suzuki-Miyaura Coupling

Caption: Predicted reaction scheme for Suzuki-Miyaura coupling.

Key Experimental Considerations:

  • Catalyst: A Pd(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice.

  • Base: An aqueous inorganic base like K₂CO₃, Na₂CO₃, or Cs₂CO₃ is necessary to facilitate the transmetalation step.

  • Solvent: A two-phase solvent system, such as dioxane/water or toluene/water, is typically used.

2. Predicted Buchwald-Hartwig Amination

As a powerful alternative to classical SₙAr, the Buchwald-Hartwig amination offers broader substrate scope, often proceeding under milder conditions and with higher functional group tolerance.[9][10] This reaction is particularly valuable for coupling less nucleophilic amines or for substrates where high temperatures might be detrimental.

Key Experimental Considerations:

  • Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical for achieving high catalytic activity.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential.

IV. Safety and Handling

As a chlorinated heteroaromatic compound, this compound and its derivatives should be handled with appropriate care.

  • Toxicity: Based on data for the isomeric 7-chloro[12][13]thiazolo[5,4-d]pyrimidine, the compound should be considered harmful if swallowed (Acute Toxicity 4, Oral).

  • Handling: Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. The compound is moisture-sensitive and should be stored under an inert atmosphere.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

V. Conclusion and Future Outlook

The this compound scaffold represents a classic example of a "linchpin" intermediate in medicinal chemistry. While it may often be generated and used in situ rather than being isolated as a final product, its importance cannot be overstated. The high reactivity of the C7-chloro bond towards a vast array of nucleophiles and its predicted suitability for modern cross-coupling reactions make it an exceptionally valuable tool.

For the synthetic chemist, understanding the principles of its formation via chlorination and its subsequent reactivity is key to unlocking a vast chemical space of potential kinase inhibitors, immunomodulators, and other therapeutic agents. Future work in this area will likely focus on expanding the portfolio of cross-coupling reactions, developing asymmetric syntheses of chiral derivatives, and further exploring the biological activities of the novel compounds this versatile scaffold makes accessible.

References

The Thiazolo[4,5-d]pyrimidine Core: A Privileged Scaffold for Targeted Therapeutics — A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[4,5-d]pyrimidine scaffold, a bioisostere of natural purines, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets has led to the development of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this versatile core structure. We will delve into its role in the inhibition of key protein kinases and topoisomerases, as well as its function as an antagonist for G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the molecular interactions but also detailed, field-proven protocols for the experimental validation of these mechanisms. Our approach emphasizes the causality behind experimental design, ensuring a robust and self-validating system for inquiry and development.

Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold

The thiazolo[4,5-d]pyrimidine system is a fused heterocyclic ring structure, analogous to purines where a sulfur atom replaces the nitrogen at position 7.[1] This structural similarity to endogenous molecules like adenine and guanine allows derivatives of this scaffold to function as competitive inhibitors or modulators of enzymes and receptors that recognize purine-based substrates and ligands.[1] This inherent bio-mimicry is the foundation of its "privileged" status, granting it access to a wide range of biological targets. Consequently, compounds featuring this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide will dissect the most prominent mechanisms of action that confer these therapeutic effects.

Mechanism of Action I: Anticancer Activity via Protein Kinase Inhibition

A primary driver of the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives is their ability to inhibit protein kinases. These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are central to the regulation of the cell cycle and transcription.[2] Overactivity of CDKs can lead to uncontrolled cell proliferation, a defining feature of cancer. Several thiazolo[4,5-d]pyrimidine derivatives have been developed as potent CDK inhibitors.[2][3] For example, certain 4-thiazol-2-anilinopyrimidine derivatives have shown high potency and selectivity for CDK9.[2] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[2][4]

CDK9_Inhibition_Pathway Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine CDK9/Cyclin T CDK9/Cyclin T Thiazolo[4,5-d]pyrimidine->CDK9/Cyclin T Inhibits RNA Pol II RNA Pol II CDK9/Cyclin T->RNA Pol II Phosphorylates Apoptosis Apoptosis CDK9/Cyclin T->Apoptosis Inhibition leads to p-RNA Pol II (Ser2) p-RNA Pol II (Ser2) RNA Pol II->p-RNA Pol II (Ser2) Transcription Elongation Transcription Elongation p-RNA Pol II (Ser2)->Transcription Elongation Mcl-1 mRNA Mcl-1 mRNA Transcription Elongation->Mcl-1 mRNA Mcl-1 Protein Mcl-1 Protein Mcl-1 mRNA->Mcl-1 Protein Mcl-1 Protein->Apoptosis Blocks

Targeting Phosphoinositide 3-Kinases (PI3Ks)

The PI3K signaling pathway is another crucial regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common event in many cancers. Thiazolo[5,4-d]pyrimidine derivatives have been successfully designed as potent PI3K inhibitors, demonstrating significant anti-cancer efficacy in vivo.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. This assay is well-suited for high-throughput screening of kinase inhibitors due to its sensitivity and robustness.

Methodology:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare the specific kinase and its corresponding substrate in the kinase buffer.

    • Prepare a serial dilution of the thiazolo[4,5-d]pyrimidine test compound in the kinase buffer with a constant final concentration of DMSO (e.g., 1%).

    • Prepare an ATP solution at a concentration that is at or near the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well white plate, add 2.5 µL of the test compound dilutions. Include "no inhibitor" (vehicle) and "no enzyme" controls.

    • Add 2.5 µL of the kinase/substrate mixture to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action II: Anticancer Activity via Topoisomerase Inhibition

Topoisomerases are enzymes that resolve topological problems in DNA during processes like replication and transcription. Cancer cells, due to their high proliferation rate, are particularly dependent on topoisomerase activity. Thiazolo[4,5-d]pyrimidine derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.[5][6][7]

Topoisomerase_Inhibition_Workflow cluster_assay Topoisomerase II Relaxation Assay Supercoiled DNA Supercoiled DNA Topoisomerase II Topoisomerase II Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine Relaxed DNA Relaxed DNA Agarose Gel Electrophoresis Agarose Gel Electrophoresis

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

Rationale: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis, allowing for the quantification of enzyme inhibition.

Methodology:

  • Reaction Setup:

    • On ice, prepare a reaction mixture in a microcentrifuge tube containing:

      • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA).

      • Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of ~10 µg/mL.

      • The thiazolo[4,5-d]pyrimidine test compound at various concentrations.

      • Nuclease-free water to the final volume.

    • Add human topoisomerase IIα enzyme to initiate the reaction.

  • Incubation:

    • Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and bromophenol blue).

    • Add proteinase K and incubate for a further 30 minutes at 37°C to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

    • Quantify the intensity of the supercoiled DNA band in each lane.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Mechanism of Action III: GPCR Antagonism

Beyond intracellular targets, the thiazolo[4,5-d]pyrimidine scaffold has proven to be effective in modulating the activity of G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes.

Adenosine Receptor Antagonism

Derivatives of thiazolo[5,4-d]pyrimidine have been identified as potent antagonists of A₁ and A₂A adenosine receptors.[8][9] These receptors are implicated in various conditions, including cardiovascular diseases, inflammation, and neurological disorders. Antagonism of these receptors can have therapeutic benefits in these disease states.

Corticotropin-Releasing Factor Receptor 1 (CRF₁) Antagonism

The CRF₁ receptor plays a key role in the body's response to stress. Overactivation of this receptor is linked to anxiety, depression, and other stress-related disorders. Thiazolo[4,5-d]pyrimidine derivatives have been developed as potent CRF₁ receptor antagonists, showing promise as potential treatments for these conditions.[1][2][10][11][12]

Experimental Protocol: Radioligand Binding Assay for GPCRs

Rationale: This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. It is a fundamental method for determining the binding affinity (Ki) of a compound for its target receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., HEK293 cells expressing CRF₁).

  • Binding Reaction:

    • In a 96-well plate, combine:

      • Cell membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Sauvagine for CRF₁).

      • A serial dilution of the thiazolo[4,5-d]pyrimidine test compound.

      • For non-specific binding determination, a parallel set of wells containing a high concentration of a known unlabeled ligand.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. The bound radioligand will be retained on the filter, while the free ligand will pass through.

    • Wash the filters several times with ice-cold wash buffer.

  • Quantification:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

Cellular Assays for Downstream Effects

To complement the biochemical and binding assays, it is crucial to assess the effects of thiazolo[4,5-d]pyrimidine derivatives in a cellular context.

Experimental Protocol: Cell Viability (MTT) Assay

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to assess the cytotoxic effects of potential anticancer compounds.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the thiazolo[4,5-d]pyrimidine compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

  • Cell Treatment:

    • Treat cells with the thiazolo[4,5-d]pyrimidine compound for a specified time.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Conclusion

The thiazolo[4,5-d]pyrimidine core represents a remarkably versatile scaffold in modern drug discovery. Its ability to engage with a diverse set of biological targets, including kinases, topoisomerases, and GPCRs, underscores its therapeutic potential across multiple disease areas, most notably in oncology and neurology. The successful development of compounds based on this structure relies on a thorough understanding of their mechanisms of action, which must be validated through a suite of robust and well-designed experiments. This guide has provided a comprehensive overview of these mechanisms and detailed protocols for their investigation, aiming to equip researchers with the foundational knowledge and practical tools necessary to advance the development of novel thiazolo[4,5-d]pyrimidine-based therapeutics.

References

The Thiazolo[4,5-d]pyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The thiazolo[4,5-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of thiazolo[4,5-d]pyrimidine derivatives, with a focus on their applications as anticancer, anti-inflammatory, and antiviral agents. We will delve into the mechanistic intricacies that underpin their pharmacological effects and provide practical insights into their synthesis and evaluation.

Synthetic Strategies: Constructing the Thiazolo[4,5-d]pyrimidine Core

The synthesis of the thiazolo[4,5-d]pyrimidine scaffold can be approached through various strategies, primarily involving the construction of the pyrimidine or thiazole ring onto a pre-existing thiazole or pyrimidine precursor, respectively. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Building the Pyrimidine Ring onto a Thiazole Precursor

A common and versatile approach involves the use of 4-amino-5-carboxamidothiazole derivatives as starting materials. These intermediates can be cyclized with various reagents to form the pyrimidine ring.

Experimental Protocol: Synthesis of 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-ones [1]

This protocol describes a two-step process starting from a 4-amino-5-carboxamido-3-substituted-2,3-dihydrothiazole-2-thione.

Step 1: Pyrimidine Ring Formation

  • To a solution of the appropriate 4-amino-5-carboxamido-3-substituted-2,3-dihydrothiazole-2-thione (1 mmol) in a suitable solvent such as ethanol, add the desired aromatic aldehyde (1.1 mmol) and a catalytic amount of a base (e.g., piperidine).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the corresponding 3,5-diaryl-2-thioxo-5,6-dihydro-4H-thiazolo[4,5-d]pyrimidin-7-one.

Step 2: Conversion to 2-oxo derivative

  • Suspend the 2-thioxo derivative (1 mmol) in acetonitrile.

  • Add diethyl sulfate (1.2 mmol) and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and add water. Continue to reflux for an additional 1 hour.

  • After cooling, the product precipitates. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one.

Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidines

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of thiazolo[4,5-d]pyrimidine derivatives for high-throughput screening.[2][3][4]

Experimental Protocol: Traceless Solid-Phase Synthesis [2][3][4]

This protocol utilizes a traceless linker strategy, allowing for the cleavage of the final product from the solid support without leaving a residual linker fragment.

  • Resin Preparation: Start with a suitable resin, such as a Wang resin, and attach a traceless linker, for example, a silyl-based linker.

  • Thiazole Ring Formation: Build the thiazole ring on the solid support.

  • Pyrimidine Ring Formation via Dimroth Rearrangement: Construct the pyrimidine ring, which can be achieved through a Dimroth rearrangement to yield the fused thiazolo[4,5-d]pyrimidine core.

  • Diversification: Introduce diversity at various positions of the scaffold through reactions such as N-acylation, N-alkylation, and nucleophilic substitution.

  • Cleavage: Cleave the final compounds from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the cleaved products using techniques like preparative HPLC.

Diagram of a general synthetic workflow:

G Start Starting Materials (e.g., aminothiazole or aminopyrimidine) Step1 Ring Formation Step 1 (e.g., cyclization, condensation) Start->Step1 Intermediate Fused Thiazolo[4,5-d]pyrimidine Core Step1->Intermediate Step2 Functional Group Interconversion/ Derivatization Intermediate->Step2 Final Target Thiazolo[4,5-d]pyrimidine Derivatives Step2->Final

Caption: General synthetic workflow for thiazolo[4,5-d]pyrimidine derivatives.

Therapeutic Applications of Thiazolo[4,5-d]pyrimidine Derivatives

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiazolo[4,5-d]pyrimidine derivatives have emerged as a promising class of anticancer agents, primarily due to their ability to function as kinase inhibitors. Their structural similarity to the ATP molecule allows them to bind to the ATP-binding site of various kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues have been synthesized and shown to be potent and selective inhibitors of EGFR tyrosine kinase.[5][6] These compounds effectively suppress the proliferation of cancer cells that overexpress EGFR.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: The thiazolo[4,5-d]pyrimidine scaffold has also been utilized to develop inhibitors of VEGFR, a key regulator of angiogenesis. By blocking VEGFR signaling, these derivatives can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth. Some novel thiazole, thiazolopyrimidine, and thiazolotriazine derivatives have demonstrated significant inhibitory activity against VEGFR-2.[7]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of thiazolo[4,5-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, in the 2,7-diamino series targeting EGFR, the nature of the substituent at the 7-amino position plays a crucial role in determining the potency and selectivity of the inhibitor.

Table 1: Anticancer Activity of Selected Thiazolo[4,5-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineReference
Compound 4d VEGFR-2-MDA-MB-231 (Breast)[8]
Compound 5 VEGFR-20.044-[7]
-EGFRPotent InhibitionEGFR-overexpressing cells[5]

Diagram of EGFR Inhibition Signaling Pathway:

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Thiazolo Thiazolo[4,5-d]pyrimidine Derivative Thiazolo->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by thiazolo[4,5-d]pyrimidine derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Thiazolo[4,5-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[9][10]

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism of action for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Several thiazolo[4,5-d]pyrimidine derivatives have been shown to inhibit COX-1 and COX-2 enzymes.[11]

However, the anti-inflammatory activity of these compounds may not be solely attributed to COX inhibition. Other potential mechanisms could include the modulation of other pro-inflammatory signaling pathways, such as the lipoxygenase (LOX) pathway or the inhibition of pro-inflammatory cytokine production. Further research is needed to fully elucidate the complete mechanistic profile of these compounds.

Experimental Protocol: In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [9]

  • Animal Model: Use male Wistar rats weighing between 150-200g.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of the thiazolo[4,5-d]pyrimidine derivative).

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Diagram of COX Inhibition Pathway:

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Thiazolo Thiazolo[4,5-d]pyrimidine Derivative Thiazolo->COX Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of the cyclooxygenase (COX) pathway by thiazolo[4,5-d]pyrimidine derivatives.

Antiviral Activity: A New Frontier

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with unique mechanisms of action. Thiazolo[4,5-d]pyrimidine derivatives have shown promise as antiviral agents, particularly against human cytomegalovirus (HCMV).[12][13]

Mechanism of Action: Targeting Viral Enzymes

The antiviral activity of certain thiazolo[4,5-d]pyrimidine derivatives against HCMV appears to be distinct from that of classical nucleoside analogs. One study reported that a 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione showed potent activity against ganciclovir-resistant HCMV strains, except for a strain with a mutation in the UL97 phosphotransferase gene.[12] This suggests that the antiviral mechanism of this compound may involve the viral UL97 protein, which is responsible for the initial phosphorylation of ganciclovir. The thiazolo[4,5-d]pyrimidine derivative may act as a substrate or inhibitor of this viral kinase, thereby disrupting a critical step in the viral replication cycle.

Further investigation into the precise mechanism of action is warranted to fully understand how these compounds exert their antiviral effects and to guide the development of more potent and selective antiviral agents based on this scaffold.

Future Perspectives and Conclusion

The thiazolo[4,5-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the design and discovery of new therapeutic agents. Its ability to interact with a diverse range of biological targets has led to the development of potent anticancer, anti-inflammatory, and antiviral compounds.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at a molecular level will be crucial for designing more potent and selective drugs.

  • Exploring new therapeutic areas: The broad biological activity of this scaffold suggests that it may have potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

  • Optimizing pharmacokinetic properties: Further medicinal chemistry efforts should be directed towards improving the drug-like properties of these compounds, including their solubility, bioavailability, and metabolic stability.

References

Spectroscopic Characterization of 7-Chlorothiazolo[4,5-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Spectroscopic Landscape of a Key Heterocycle

The thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[1][2] The introduction of a chlorine atom at the 7-position creates a versatile intermediate, 7-Chlorothiazolo[4,5-d]pyrimidine, ripe for further functionalization through nucleophilic substitution reactions. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.

Molecular Structure and Isomeric Considerations

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The isomeric relationship between thiazolo[4,5-d]pyrimidine and thiazolo[5,4-d]pyrimidine is a critical consideration, as the positioning of the sulfur and nitrogen atoms within the thiazole ring significantly influences the electronic environment and, consequently, the spectroscopic output.

Figure 1: Chemical structures of this compound and its isomer.

Mass Spectrometry (MS): Elucidating the Molecular Ion and Fragmentation Pathways

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, we can predict its behavior under electron impact (EI) or electrospray ionization (ESI) conditions by examining related structures.

Predicted Mass Spectrum of this compound

The nominal molecular weight of this compound (C₅H₂ClN₃S) is 171.61 g/mol .[4] A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine. We expect to see two peaks, one for the molecule containing the ³⁵Cl isotope and another, approximately one-third the intensity, for the ³⁷Cl isotope, at m/z values of 171 and 173, respectively.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)InterpretationNotes
171/173[M]⁺, Molecular ionIsotopic pattern characteristic of one chlorine atom.
136[M-Cl]⁺Loss of a chlorine radical.
109[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide.

The fragmentation of thiazolopyrimidine derivatives often involves the cleavage of the pyrimidine ring.[5] A plausible fragmentation pathway for this compound is depicted below.

fragmentation_pathway M [C₅H₂ClN₃S]⁺ m/z = 171/173 F1 [C₅H₂N₃S]⁺ m/z = 136 M->F1 - Cl F2 [C₄HN₂S]⁺ m/z = 109 F1->F2 - HCN

Figure 2: Predicted mass fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. By analyzing the IR spectra of related thiazolopyrimidine derivatives, we can predict the characteristic absorption bands for this compound.[1][6]

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted)VibrationIntensity
3100-3000C-H stretching (aromatic)Medium-Weak
1620-1550C=N and C=C stretching (ring)Medium-Strong
1450-1350Ring stretchingMedium-Strong
850-750C-Cl stretchingStrong
750-650C-S stretchingMedium-Weak

The IR spectrum of this compound is expected to be dominated by aromatic C-H stretching above 3000 cm⁻¹, a series of sharp bands in the 1620-1350 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations of the fused heterocyclic rings, and a strong absorption in the 850-750 cm⁻¹ range due to the C-Cl stretching vibration.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment of Protons and Carbons

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Although direct ¹H and ¹³C NMR data for this compound were not found, analysis of its structure and data from similar compounds allows for a confident prediction of its spectral features.[1][9]

¹H NMR Spectroscopy

The structure of this compound contains two protons attached to the heterocyclic rings. Their chemical shifts will be influenced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as the anisotropic effects of the aromatic rings.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 9.0Singlet-
H-57.8 - 8.2Singlet-

We anticipate two singlets in the aromatic region of the ¹H NMR spectrum. The proton at the 2-position of the thiazole ring (H-2) is expected to be the most downfield-shifted due to the influence of both the adjacent sulfur and nitrogen atoms. The proton at the 5-position of the pyrimidine ring (H-5) will also appear at a relatively downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4a130 - 135
C-5115 - 120
C-7160 - 165
C-7a165 - 170

The carbon atoms directly bonded to nitrogen and chlorine (C-7 and C-7a) are expected to have the most downfield chemical shifts. The C-2 of the thiazole ring will also be significantly deshielded. The remaining carbons of the pyrimidine ring will appear at more upfield positions.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data for this compound and its derivatives, the following standardized protocols are recommended.

Mass Spectrometry (Electron Impact)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Parameters:

    • Ionization Mode: Electron Impact (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: 50-500 amu

  • Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion peak.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Technique: ATR

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record the spectrum and perform a background subtraction using the clean ATR crystal.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Program: Standard single pulse

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Program: Proton-decoupled single pulse

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MW Molecular Weight & Fragmentation MS->MW FG Functional Groups IR->FG Structure Structural Elucidation NMR->Structure

Figure 3: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from closely related analogues and applying fundamental principles of spectroscopy, we have established a reliable framework for the identification and characterization of this important heterocyclic compound. The detailed experimental protocols further equip researchers with the necessary tools to acquire high-quality data. As research into thiazolo[4,5-d]pyrimidine derivatives continues to expand, the foundational spectroscopic knowledge outlined herein will serve as an invaluable resource for the scientific community.

References

An In-Depth Technical Guide to the Pharmacophore of Thiazolo[4,5-d]pyrimidines: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The thiazolo[4,5-d]pyrimidine core is a prime example of such a structure. At its essence, this fused heterocyclic system is a bioisostere of purine, the fundamental building block of nucleic acids. Specifically, it is a 7-thia-analog, where the nitrogen atom at position 7 (N7) of the purine ring is replaced by a sulfur atom.[1][2]

This structural mimicry of endogenous purines like adenine and guanine provides thiazolo[4,5-d]pyrimidine derivatives with a key to enter and modulate a vast array of biological pathways.[1][2] Consequently, this scaffold has been the foundation for developing agents with a remarkable spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and potent enzyme and receptor modulators.[2][3][4][5]

This guide moves beyond a simple catalog of activities. It aims to deconstruct the thiazolo[4,5-d]pyrimidine core, providing a deep understanding of its pharmacophoric features. We will explore the structure-activity relationships (SAR) that govern its interaction with various biological targets, examine the synthetic strategies that enable its chemical exploration, and discuss the causality behind key experimental choices, offering a field-proven perspective for researchers, scientists, and drug development professionals.

Caption: Core structure of thiazolo[4,5-d]pyrimidine with standard numbering.

The Core Pharmacophore: A Foundation for Diverse Interactions

The therapeutic versatility of the thiazolo[4,5-d]pyrimidine scaffold stems from the specific arrangement of hydrogen bond donors, acceptors, and aromatic regions within its fused structure. Understanding these foundational features is critical to rational drug design.

  • Hydrogen Bonding: The pyrimidine ring contains two nitrogen atoms (N1 and N3) that are potent hydrogen bond acceptors. These are analogous to the N1 and N3 positions in adenine and guanine, which form the basis of Watson-Crick base pairing in DNA and are critical for binding to the hinge region of many protein kinases. The thiazole nitrogen (at the fused 7a position) also acts as a hydrogen bond acceptor.

  • Aromaticity and π-Interactions: The planar, aromatic nature of the fused ring system allows for favorable π-π stacking and hydrophobic interactions within protein binding pockets, such as those found in G-protein coupled receptors (GPCRs) or the active sites of enzymes.

  • Substitution Vectors: The scaffold presents several key positions (C2, C5, and C7) that can be readily functionalized. Substituents at these positions act as vectors, projecting into different regions of a binding site to enhance potency, modulate selectivity, and improve pharmacokinetic properties.

GCN2_Binding Hypothetical Kinase Hinge Binding cluster_kinase Kinase ATP Binding Pocket cluster_ligand Thiazolo[4,5-d]pyrimidine Inhibitor HINGE Hinge Region Backbone (e.g., Val, Ala) POCKET_1 Hydrophobic Pocket 1 POCKET_2 Solvent Front CORE Pyrimidine Ring CORE->HINGE H-Bonds (N1, N3) (Anchor) R1 R1 Group R1->POCKET_1 Hydrophobic Interaction R2 R2 Group R2->POCKET_2 Improves Solubility Synthesis_Workflow START 4-Aminothiazole Carboxamide STEP1 Cyclization (TFAA, Reflux) START->STEP1 INTER1 Thiazolo[4,5-d]pyrimidin-7-one STEP1->INTER1 STEP2 Chlorination (POCl3, Reflux) INTER1->STEP2 INTER2 7-Chloro Intermediate (Key for Diversification) STEP2->INTER2 STEP3 Nucleophilic Substitution (Amines, etc.) INTER2->STEP3 END Diverse C7-Substituted Library STEP3->END

References

A Comprehensive Technical Guide to the Safe Handling of 7-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

7-Chlorothiazolo[4,5-d]pyrimidine is a heterocyclic building block integral to synthetic chemistry, particularly in the development of novel therapeutic agents and functional materials.[1][2] Its fused thiazole and pyrimidine ring system, functionalized with a reactive chlorine atom, makes it a valuable intermediate for creating a diverse range of more complex molecules.[3][4] However, the very reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, experience-based framework for handling this compound safely. Our focus is on the causality behind each safety recommendation, ensuring that every procedure is a self-validating system for risk mitigation.

Section 1: Chemical Identification and Physicochemical Properties

A foundational aspect of safe handling is the unambiguous identification of the chemical and its physical properties. These characteristics inform storage, handling, and emergency response procedures.

PropertyValueSource(s)
Chemical Name 7-Chloro[5][6]thiazolo[5,4-d]pyrimidine[7][8]
Synonyms This compoundN/A
Molecular Formula C₅H₂ClN₃S[7][8]
Molecular Weight 171.61 g/mol [7][8]
CAS Number Not explicitly available for this isomer, related to MFCD16657018[7][8]
Physical Form Solid[7][8]
InChI Key HGYFXAHDBRHZGF-UHFFFAOYSA-N[7][8]

Section 2: Hazard Identification and Risk Assessment

The primary documented hazard associated with this compound is acute oral toxicity.[7] However, a comprehensive risk assessment involves considering potential hazards based on its chemical structure and data from analogous compounds. Halogenated heterocyclic compounds often present risks of skin and eye irritation.[9]

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

GHS ElementClassificationSource(s)
Pictogram [7][8]
Signal Word Warning [7][8]
Hazard Statement H302: Harmful if swallowed [7][8]
Hazard Class Acute toxicity, Oral (Category 4)[7][8]
Precautionary Statements P264, P270, P301 + P312, P501[7][8]

Expert Insight: The H302 classification is the most critical piece of information. It dictates that the primary route of dangerous exposure is ingestion. Therefore, procedures must be designed to eliminate any possibility of the compound entering the mouth, either directly or through cross-contamination of hands, food, or drink.

Inferred Hazards

While not specifically documented for this compound, it is prudent for scientists to anticipate potential skin and eye irritation based on similar chemical structures.[10][9] Treating the compound as a potential irritant ensures a higher level of protection and aligns with the principle of "As Low As Reasonably Practicable" (ALARP) for chemical exposure.

Section 3: Standard Operating Procedures for Safe Handling

A systematic approach to handling minimizes risk. The following protocols are designed as a self-validating system, where each step reinforces the overall safety objective.

Engineering Controls: The First Line of Defense

The primary engineering control for handling any potent chemical solid is a certified chemical fume hood. This is non-negotiable.

  • Rationale: A fume hood contains airborne particulates that may be generated during weighing or transfer, preventing inhalation. While inhalation toxicity is not the primary documented hazard for this specific compound, dust inhalation should always be avoided.[11] The hood also provides a contained space in case of an accidental spill.[9]

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is crucial. The selection process should be deliberate and based on the known and inferred risks.

PPE_Workflow start Begin Handling Protocol fume_hood Work exclusively inside a certified chemical fume hood. start->fume_hood lab_coat Wear a clean, buttoned flame-resistant lab coat. fume_hood->lab_coat eye_protection Wear chemical safety goggles (conforming to ANSI Z87.1 / EN166). lab_coat->eye_protection gloves Wear nitrile gloves. Check for tears before use. eye_protection->gloves double_glove Consider double-gloving for weighing or large transfers. gloves->double_glove end Proceed with Experiment double_glove->end

Caption: PPE selection workflow for handling this compound.

Step-by-Step PPE Protocol:

  • Lab Coat: A clean, buttoned lab coat must be worn to protect against splashes and spills on clothing.

  • Eye Protection: Chemical safety goggles are mandatory.[10] Standard safety glasses do not provide adequate protection from dust or splashes.

  • Gloves: Nitrile gloves are the standard choice for incidental contact. Always inspect gloves for holes or tears before use. For tasks involving larger quantities or longer durations, consider double-gloving.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. This is a critical step to prevent accidental ingestion.[11]

Handling and Weighing Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing:

    • Use a tared weigh boat or glassine paper.

    • Use a micro-spatula to carefully transfer the solid. Avoid creating dust.

    • If any material is spilled, it is already contained on the bench paper.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid within the fume hood.

    • Ensure the vessel is appropriately sized to prevent splashing during mixing.

  • Cleanup:

    • Carefully fold the used weigh paper and any contaminated bench paper and dispose of it in the designated solid chemical waste container.

    • Wipe the spatula clean with a solvent-dampened cloth, and dispose of the cloth in the solid waste container.

Storage Requirements

Proper storage is essential for both safety and maintaining the chemical's integrity.

  • Location: Store in a cool, dry, well-ventilated area.[11]

  • Container: Keep the container tightly sealed to prevent moisture ingress or release of material.

  • Compatibility: Store away from strong oxidizing agents.[12]

  • Classification: This compound is classified under Storage Class 11: Combustible Solids.[7][8] This means it should not be stored with flammable liquids or other highly reactive materials.

Section 4: Emergency Response and First Aid

Preparation is key to a successful emergency response. All personnel must be aware of the location of safety showers, eyewash stations, and spill kits.[10]

First Aid Measures

The response to an exposure must be immediate and decisive.

  • Ingestion (Most Critical):

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[13]

    • Call a poison control center or seek immediate medical attention.[7] Provide the Safety Data Sheet to the medical personnel.

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10]

    • Remove contact lenses if present and easy to do.[10]

    • Seek immediate medical attention.[10]

  • Skin Contact:

    • Remove all contaminated clothing immediately.

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11]

    • If irritation develops or persists, seek medical attention.[9]

  • Inhalation:

    • Move the person to fresh air.[10]

    • If the person is not breathing, begin artificial respiration.

    • Seek medical attention if symptoms occur.[12]

Spill Response Protocol

A spill of this solid compound requires a calm and methodical response.

Spill_Response spill Solid Spill Occurs alert Alert personnel in the immediate area. Restrict access. spill->alert ppe Ensure appropriate PPE is worn (goggles, lab coat, nitrile gloves). alert->ppe contain Gently cover the spill with an absorbent material (e.g., vermiculite) to prevent dust generation. ppe->contain collect Carefully sweep the material and absorbent into a dustpan. contain->collect dispose Transfer into a labeled, sealable container for hazardous waste. collect->dispose decontaminate Clean the spill area with a wet cloth, then soap and water. dispose->decontaminate waste Dispose of all cleaning materials as hazardous waste. decontaminate->waste report Report the incident to the Laboratory Supervisor. waste->report

Caption: Step-by-step workflow for responding to a solid chemical spill.

Section 5: Disposal Considerations

Chemical waste must be handled in accordance with institutional, local, and national regulations.[12]

  • Waste Segregation: All materials contaminated with this compound, including disposable labware, gloves, and cleaning materials, must be placed in a designated, labeled hazardous solid waste container.

  • Labeling: The container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: The sealed container must be disposed of through the institution's official hazardous waste management program. Never dispose of this chemical down the drain or in regular trash.[11]

References

Thiazolo[4,5-d]pyrimidines: A Technical Guide to Their Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[4,5-d]pyrimidine scaffold, a significant heterocyclic system, has garnered substantial attention in medicinal chemistry due to its structural analogy to purines. This guide provides an in-depth exploration of the discovery and synthetic evolution of this privileged core. We will delve into the foundational bioisosteric rationale that sparked initial interest, trace the development of key synthetic methodologies from classical approaches to modern solid-phase techniques, and provide detailed, actionable protocols for cornerstone reactions. Through a blend of mechanistic insights, comparative data, and workflow visualizations, this document aims to equip researchers with a comprehensive understanding of the thiazolo[4,5-d]pyrimidine landscape, fostering innovation in the design and synthesis of novel therapeutic agents.

Introduction: The Purine Analogy and the Dawn of a Scaffold

The story of thiazolo[4,5-d]pyrimidines is intrinsically linked to the concept of bioisosterism, a cornerstone of modern drug design. These fused heterocyclic systems can be considered 7-thia-analogs of purines, where the nitrogen atom at position 7 of the purine ring is replaced by a sulfur atom.[1] This structural resemblance to endogenous molecules like adenine and guanine, and their corresponding nucleosides and nucleotides, immediately suggested that thiazolo[4,5-d]pyrimidines could interact with the same biological targets, acting as antagonists or modulators.[1][2]

This initial hypothesis proved fruitful, with early investigations revealing a broad spectrum of pharmacological activities.[1] The scaffold's versatility and amenability to chemical modification have led to the development of compounds with applications as immunomodulators, anti-Parkinson's agents, antivirals, and anticancer therapeutics, among others.[1][3] The inherent potential of this scaffold continues to drive research into novel synthetic routes and the exploration of its ever-expanding biological activity profile.

The Genesis of a Core: Early Synthetic Strategies

The initial forays into the synthesis of the thiazolo[4,5-d]pyrimidine core laid the groundwork for the more sophisticated methods that would follow. These early approaches often relied on the construction of the pyrimidine ring onto a pre-existing thiazole or vice versa.

Building from a Thiazole Precursor: The Gewald Reaction and Subsequent Cyclization

A pivotal and enduring strategy involves the use of 4-aminothiazole-5-carboxamide derivatives as key building blocks. The synthesis of these precursors is often achieved through the versatile Gewald reaction.

A common synthetic pathway starts with the reaction of sulfur and 2-cyanoacetamide with an appropriate isothiocyanate to yield 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides.[4] These intermediates then serve as the foundation for the construction of the fused pyrimidine ring.

For instance, the reaction of these thiazole-5-carboxamides with trifluoroacetic anhydride under heating leads to the formation of the pyrimidine ring, yielding the desired thiazolo[4,5-d]pyrimidine core.[4] This approach has been successfully employed in the synthesis of various derivatives, including those with potential anticancer activity.[4][5]

Constructing the Thiazole Ring onto a Pyrimidine Scaffold

An alternative classical approach begins with a suitably functionalized pyrimidine. For example, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of a base like potassium hydroxide can quantitatively yield a 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione.[6] This intermediate can then be further functionalized, for instance, by alkylating the sulfur atom.[6]

Another documented method involves the Kaufmann thiocyanation of 2,4-diamino-6-hydroxypyrimidine to yield a 5-thiocyanato-compound.[7] While early reports suggested spontaneous cyclization, later work demonstrated that cyclization to the 2,5-diamino-7-hydroxythiazolo[4,5-d]pyrimidine requires treatment with a reagent like acetic anhydride, followed by deacetylation.[7]

These early methods, while foundational, sometimes faced challenges related to harsh reaction conditions, limited substrate scope, and difficulties in purification. These limitations spurred the development of more efficient and versatile synthetic strategies.

The Evolution of Synthesis: Towards Efficiency and Diversity

As the pharmacological importance of the thiazolo[4,5-d]pyrimidine scaffold grew, so did the demand for more efficient and versatile synthetic methods. This led to the development of innovative approaches, including solid-phase synthesis, which has been instrumental in the creation of compound libraries for high-throughput screening.

Solid-Phase Synthesis: A Paradigm Shift for Library Generation

Solid-phase synthesis has emerged as a powerful tool for constructing libraries of thiazolo[4,5-d]pyrimidine derivatives.[8][9][10] This technique offers several advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.

A notable solid-phase approach involves anchoring a suitable building block to a resin, followed by sequential reactions to build the desired scaffold. For example, Merrifield resin can be used as the solid support.[10] A key step that has been optimized for solid-phase synthesis is the Thorpe-Ziegler reaction, which can be challenging in solution-phase for introducing a free amide at the 5-position of the thiazole.[8][10]

The general workflow for the solid-phase synthesis of a thiazolo[4,5-d]pyrimidine library is depicted below:

G Resin Merrifield Resin Linker Linker Attachment Resin->Linker Thiazole_Precursor Thiazole Precursor Coupling Linker->Thiazole_Precursor Cyclization Pyrimidine Ring Formation Thiazole_Precursor->Cyclization Diversification Introduction of R-groups Cyclization->Diversification Cleavage Cleavage from Resin Diversification->Cleavage Final_Product Thiazolo[4,5-d]pyrimidine Library Cleavage->Final_Product G Start Starting Materials (e.g., Cyanoacetamide, Isothiocyanate, Sulfur) Gewald Gewald Reaction Start->Gewald Thiazole 4-Aminothiazole-5-carboxamide Gewald->Thiazole Cyclization Pyrimidine Ring Cyclization (e.g., with Trifluoroacetic Anhydride) Thiazole->Cyclization Core Thiazolo[4,5-d]pyrimidine Core Cyclization->Core Functionalization Further Functionalization (e.g., Halogenation, Amination) Core->Functionalization Target Target Molecule Functionalization->Target

References

Methodological & Application

Synthesis of 7-Chlorothiazolo[4,5-d]pyrimidine Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazolo[4,5-d]pyrimidine Scaffold

The thiazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry and drug discovery. As isosteres of purines, where a sulfur atom replaces the nitrogen at position 7, these compounds have garnered significant attention for their diverse pharmacological activities.[1] The structural resemblance to endogenous purines like adenine and guanine allows them to interact with a wide array of biological targets. Consequently, derivatives of this scaffold have been developed as potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The 7-chloro substituent serves as a crucial synthetic handle, enabling further functionalization through nucleophilic substitution reactions to generate diverse libraries of bioactive molecules.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-chlorothiazolo[4,5-d]pyrimidine derivatives. The guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also insights into the underlying chemical principles and safety considerations.

Overall Synthetic Strategy

The synthesis of this compound derivatives is typically achieved through a three-step sequence, starting from readily available reagents. This strategy offers a versatile and efficient route to the target compounds.

Synthesis_Workflow A Starting Materials (e.g., 2-Cyanoacetamide, Isothiocyanate, Sulfur) B Step 1: Synthesis of 4-Amino-2-substituted-thiazole-5-carboxamide A->B Gewald-type Reaction C Step 2: Cyclization to Thiazolo[4,5-d]pyrimidin-7(6H)-one B->C Ring Closure (e.g., with Anhydride) D Step 3: Chlorination to This compound C->D Chlorinating Agent (e.g., POCl3)

Caption: Overall synthetic workflow for this compound derivatives.

Part 1: Synthesis of 4-Amino-2-substituted-thiazole-5-carboxamide (Intermediate 1)

The initial step involves the construction of the core thiazole ring. A common and efficient method is a variation of the Gewald reaction, which is a one-pot synthesis.[3]

Reaction Scheme:

A one-pot reaction involving sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate is a common method for preparing the starting 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides.[3]

Underlying Mechanism:

The reaction proceeds through a series of nucleophilic additions and a final intramolecular cyclization. The base (often a secondary amine like diethylamine) plays a crucial role in deprotonating the active methylene group of 2-cyanoacetamide, initiating the reaction cascade.

Detailed Experimental Protocol:
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-cyanoacetamide (1.0 eq), the desired isothiocyanate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Reaction Initiation: Add a catalytic amount of a suitable base, such as diethylamine or morpholine.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 4-amino-2-substituted-thiazole-5-carboxamide.

Parameter Value/Condition Rationale/Notes
Solvent EthanolGood solubility for reactants and allows for easy precipitation of the product upon cooling.
Base Catalyst Diethylamine/MorpholineFacilitates the initial condensation and subsequent cyclization steps.
Reaction Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursTypically sufficient for complete conversion. Monitor by TLC for optimization.

Part 2: Cyclization to Thiazolo[4,5-d]pyrimidin-7(6H)-one (Intermediate 2)

The second step involves the annulation of the pyrimidine ring onto the thiazole core. This is typically achieved by reacting the amino-carboxamide intermediate with a suitable cyclizing agent, such as an anhydride.

Reaction Scheme:

The reaction of the 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with an anhydride like trifluoroacetic anhydride leads to the formation of the pyrimidine ring, yielding the desired thiazolo[4,5-d]pyrimidine core.

Underlying Mechanism:

The mechanism involves the acylation of the amino group by the anhydride, followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the newly formed carbonyl group, and subsequent dehydration to form the pyrimidinone ring.

Detailed Experimental Protocol:
  • Reaction Setup: In a flask protected from atmospheric moisture (e.g., with a drying tube), suspend the 4-amino-2-substituted-thiazole-5-carboxamide (1.0 eq) in an excess of the chosen anhydride (e.g., acetic anhydride or trifluoroacetic anhydride).

  • Reaction Conditions: Heat the mixture to reflux for 3-6 hours. Monitor the reaction's progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to quench the excess anhydride. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thiazolo[4,5-d]pyrimidin-7(6H)-one.

Parameter Value/Condition Rationale/Notes
Cyclizing Agent Acetic Anhydride/Trifluoroacetic AnhydrideActs as both a reactant and a solvent. The choice of anhydride can influence the substituent at the 5-position.
Reaction Temperature RefluxEnsures the reaction proceeds to completion in a reasonable timeframe.
Reaction Time 3-6 hoursVaries depending on the substrate. Monitor by TLC.
Purification RecrystallizationEssential for removing any unreacted starting material and by-products.

Part 3: Chlorination to this compound (Final Product)

The final step is the conversion of the hydroxyl group (in its tautomeric form) of the pyrimidinone to a chloro group. This is a crucial transformation that installs the reactive handle for further derivatization. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose.

Reaction Scheme:

When the thiazolo[4,5-d]pyrimidin-7(6H)-one is refluxed with POCl₃, the corresponding this compound is formed.[4]

Underlying Mechanism:

The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. The driving force for the reaction is the formation of the stable P-O bond.

Detailed Experimental Protocol:
  • Reaction Setup: In a fume hood, add the thiazolo[4,5-d]pyrimidin-7(6H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of POCl₃.

  • Work-up and Isolation: After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and must be done with extreme caution in a well-ventilated fume hood.

  • Purification: The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane).

Parameter Value/Condition Rationale/Notes
Chlorinating Agent Phosphorus Oxychloride (POCl₃)A powerful and effective reagent for this transformation.
Catalyst N,N-Dimethylaniline (optional)Can increase the reaction rate.
Reaction Temperature RefluxNecessary for the reaction to proceed efficiently.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Critical Safety Considerations for Phosphorus Oxychloride (POCl₃):

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[5][6][7][8] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Chemical splash goggles and a face shield.[2]

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.

  • Respiratory Protection: In case of potential exposure to vapors, a respirator with an appropriate cartridge is necessary.[2]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5][7]

  • Inhalation: Move the victim to fresh air immediately and seek medical attention.[5]

  • Spills: Neutralize small spills with a suitable absorbent material (e.g., sand or vermiculite). For larger spills, evacuate the area and follow institutional emergency procedures. DO NOT use water to clean up spills. [6]

Characterization of this compound Derivatives

The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR The disappearance of the N-H proton signal from the pyrimidinone ring and the appearance of characteristic signals for the protons on the thiazole and any substituents.
¹³C NMR The appearance of a signal for the carbon atom bearing the chlorine, typically in the range of 150-160 ppm.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the 7-chloro derivative. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) should be observable.[9]
Infrared (IR) Spectroscopy The disappearance of the C=O stretching vibration from the pyrimidinone ring (around 1650-1700 cm⁻¹) and the appearance of C-Cl stretching vibrations.
Elemental Analysis The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the calculated values.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and adaptable method for the preparation of this compound derivatives. By understanding the underlying chemical principles and adhering to the stringent safety precautions, researchers can effectively synthesize these valuable compounds for further investigation in drug discovery and development programs. The versatility of the 7-chloro group as a synthetic handle opens up a vast chemical space for the creation of novel and potent therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 7-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazolo[4,5-d]pyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery

The thiazolo[4,5-d]pyrimidine core, a bioisostere of the naturally occurring purine ring system, represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic and structural properties have led to its incorporation into a multitude of biologically active molecules, spanning therapeutic areas from oncology to infectious diseases.[1][2] The ability to readily functionalize this core is paramount to exploring the vast chemical space it offers. Among the various strategies, nucleophilic aromatic substitution (SNAr) on the C7 position of 7-chlorothiazolo[4,5-d]pyrimidine stands out as a robust and versatile method for generating diverse libraries of novel compounds.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of nucleophilic substitution reactions on the this compound scaffold. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols for various classes of nucleophiles, and present data to guide your synthetic strategies.

Mechanistic Rationale: Understanding Reactivity and Selectivity

The feasibility of nucleophilic aromatic substitution on the this compound ring is fundamentally governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the fused electron-withdrawing thiazole ring. This electronic arrangement stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C7 carbon, which bears the chlorine leaving group. This leads to the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized over the pyrimidine and thiazole rings.

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, yielding the 7-substituted thiazolo[4,5-d]pyrimidine product.

The diagram below illustrates this mechanistic pathway.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The rate of the reaction is influenced by several factors:

  • Nucleophilicity: Stronger nucleophiles generally react faster. The order of reactivity is typically S-nucleophiles > N-nucleophiles > O-nucleophiles.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they can solvate the cation of the nucleophile without strongly solvating the anion, thus preserving its nucleophilicity.

  • Temperature: Higher temperatures are often employed to increase the reaction rate, especially for less reactive nucleophiles.

  • Substituents: Electron-withdrawing groups on the thiazolo[4,5-d]pyrimidine ring can further enhance the electrophilicity of the C7 position and accelerate the reaction. Conversely, electron-donating groups can decrease the reaction rate.

Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific substrate and nucleophile used. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 7-Amino-thiazolo[4,5-d]pyrimidines (N-Nucleophiles)

This protocol describes the general procedure for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound derivative

  • Amine (primary or secondary)

  • Butan-1-ol or Ethanol

  • Triethylamine (optional, as a scavenger for HCl byproduct)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the this compound derivative (1.0 eq) in butan-1-ol or ethanol, add the desired amine (1.1-2.0 eq).

  • If the amine is used as its hydrochloride salt, add triethylamine (1.2-2.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 7-amino-thiazolo[4,5-d]pyrimidine.

Causality Behind Experimental Choices:

  • Solvent: Butan-1-ol and ethanol are effective polar protic solvents that can facilitate the reaction. Their higher boiling points allow for elevated reaction temperatures, which is often necessary for these substitutions.

  • Base: Triethylamine is used as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Work-up: The aqueous work-up with sodium bicarbonate is to remove any unreacted starting materials and acidic byproducts.

Protocol 2: Synthesis of 7-Alkoxy-thiazolo[4,5-d]pyrimidines (O-Nucleophiles)

This protocol outlines the synthesis of 7-alkoxy derivatives via reaction with an alkoxide.

Materials:

  • This compound derivative

  • Sodium methoxide (NaOMe) or other sodium alkoxides

  • Methanol (MeOH) or the corresponding alcohol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in the corresponding alcohol (e.g., methanol).

  • Add a solution of sodium alkoxide (e.g., 25-30 wt% sodium methoxide in methanol, 1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-65 °C for 2-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by crystallization or flash column chromatography on silica gel to yield the 7-alkoxy-thiazolo[4,5-d]pyrimidine.

Causality Behind Experimental Choices:

  • Nucleophile: The use of a pre-formed sodium alkoxide provides a strong nucleophile to displace the chloride.

  • Solvent: Using the corresponding alcohol as the solvent prevents trans-etherification side reactions.

  • Temperature: The reaction is often facile at room temperature, but gentle heating can be applied to accelerate the conversion if needed.

Protocol 3: Synthesis of 7-Alkylthio/Arylthio-thiazolo[4,5-d]pyrimidines (S-Nucleophiles)

This protocol describes the reaction with thiols to form thioether linkages.

Materials:

  • This compound derivative

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the thiol (1.1 eq) in DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care) at 0 °C to generate the thiolate in situ.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of the this compound derivative (1.0 eq) in the same solvent to the thiolate mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-alkylthio/arylthio-thiazolo[4,5-d]pyrimidine.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the thiol and form the more nucleophilic thiolate anion. Potassium carbonate is a milder base, while sodium hydride is stronger and used for less acidic thiols.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal for this reaction as they effectively dissolve the reactants and facilitate the SNAr process.

Data Summary: A Guide to Expected Outcomes

The following table summarizes typical yields for the nucleophilic substitution on a substituted this compound with various nucleophiles, based on literature precedents.[4]

NucleophileReagentConditionsYield (%)
N-Nucleophiles
MethylamineMeNH₂Reflux in butan-1-ol, 3h65
BenzylamineBnNH₂Reflux in butan-1-ol, 3h78
4-Fluorobenzylamine4-F-BnNH₂Reflux in butan-1-ol, 3h70
MorpholineMorpholineReflux in ethanol, 5h85
AnilinePhNH₂Reflux in ethanol, 12h60
O-Nucleophiles
MethoxideNaOMeMeOH, 65°C, 4h~90 (on analogous systems)
PhenoxideNaOPhDMF, 80°C, 6h(Estimated) 60-75
S-Nucleophiles
ThiophenoxidePhSH, K₂CO₃DMF, rt, 8h(Estimated) 80-95
BenzylthiolateBnSH, NaHDMF, rt, 6h(Estimated) 85-95

Workflow and Logic Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of 7-substituted thiazolo[4,5-d]pyrimidines.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound Reaction Reaction at appropriate temperature Start->Reaction Reactants Nucleophile + Base (if needed) Reactants->Reaction Solvent Solvent (e.g., Butan-1-ol, DMF) Solvent->Reaction Quench Quench Reaction Reaction->Quench Extract Solvent Extraction Quench->Extract Wash Aqueous Wash Extract->Wash Dry Drying of Organic Layer Wash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography / Crystallization Concentrate->Purify FinalProduct Pure 7-Substituted Product Purify->FinalProduct Analysis Characterization (NMR, MS, etc.) FinalProduct->Analysis

Caption: General workflow for synthesis and purification.

The decision-making process for choosing the appropriate reaction conditions is outlined below.

Decision_Tree Start Choose Nucleophile N_Nu N-Nucleophile (Amine) Start->N_Nu O_Nu O-Nucleophile (Alcohol/Phenol) Start->O_Nu S_Nu S-Nucleophile (Thiol) Start->S_Nu N_Cond Reflux in Alcohol (e.g., BuOH) Optional: Add base (e.g., Et3N) if amine salt is used N_Nu->N_Cond Conditions O_Cond Use strong base (e.g., NaH, NaOMe) in corresponding alcohol or polar aprotic solvent (e.g., DMF) O_Nu->O_Cond Conditions S_Cond Use base (e.g., K2CO3, NaH) to form thiolate in polar aprotic solvent (e.g., DMF, ACN) S_Nu->S_Cond Conditions

Caption: Decision tree for reaction conditions based on nucleophile type.

Conclusion and Future Perspectives

The nucleophilic substitution on this compound is a cornerstone reaction for the diversification of this important heterocyclic scaffold. The protocols and data presented herein provide a solid foundation for researchers to efficiently synthesize novel derivatives for applications in drug discovery and materials science. The high reactivity of the C7 position, coupled with the predictable nature of the SNAr reaction, ensures that this synthetic strategy will continue to be a valuable tool for the foreseeable future. Further research into novel catalytic methods for these transformations, as well as a deeper computational understanding of the reaction mechanism with a wider array of nucleophiles, will undoubtedly expand the synthetic utility of this versatile building block.

References

Application Notes & Protocols: Leveraging 7-Chlorothiazolo[4,5-d]pyrimidine for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazolo[4,5-d]pyrimidine Scaffold

In the landscape of modern oncology drug discovery, the quest for scaffolds that offer both potent biological activity and synthetic versatility is paramount. The thiazolo[4,5-d]pyrimidine core has emerged as a "privileged scaffold" of significant interest.[1] Structurally, it acts as a bioisostere of purine, replacing the nitrogen atom at position 7 with sulfur. This fundamental substitution allows its derivatives to mimic endogenous purines like adenine and guanine, enabling them to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[2] The thiazolo[4,5-d]pyrimidine framework serves as an excellent foundation for designing such inhibitors, with numerous derivatives demonstrating potent antiproliferative activity against a range of human cancer cell lines.[3][4][5]

This guide focuses on a key intermediate in the synthesis of these potent anticancer agents: 7-Chlorothiazolo[4,5-d]pyrimidine . The chlorine atom at the 7-position is a highly effective leaving group, making this position a reactive handle for introducing molecular diversity. Through nucleophilic aromatic substitution (SNAr) reactions, a wide variety of functional groups can be appended, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[3][6]

These application notes provide a detailed, experience-driven guide for researchers, medicinal chemists, and drug development professionals on utilizing this compound and its derivatives to synthesize novel anticancer agents, with a particular focus on kinase inhibitors.

Core Synthetic Strategy: From Precursor to Diversified Library

The overall workflow involves a two-stage process. First, the preparation of the key 7-chloro intermediate from its more accessible 7-oxo (or 7-hydroxy) precursor. Second, the diversification of this intermediate via nucleophilic substitution to generate a library of potential anticancer compounds.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Diversification (SNAr) A Thiazolo[4,5-d]pyrimidin-7(6H)-one (Precursor) B This compound (Key Intermediate) A->B  Chlorination  (POCl₃, PCl₅) F Library of 7-Substituted Thiazolo[4,5-d]pyrimidines (Potential Anticancer Agents) B->F  Nucleophilic Substitution C Amines (R-NH₂) e.g., Alkylamines, Anilines C->F D Piperazines D->F E Other Nucleophiles (e.g., R-SH, R-OH) E->F

Caption: General workflow for synthesizing anticancer agents.

Experimental Protocols

Protocol 1: Preparation of the Key Intermediate - 7-Chloro-thiazolo[4,5-d]pyrimidine Derivatives

Causality: The conversion of the 7-oxo group to a 7-chloro group is the critical activation step. The C=O bond of the lactam in the precursor is not susceptible to direct nucleophilic attack by amines. Chlorinating agents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to drive the reaction, transform the lactam into a highly reactive chloropyrimidine. The chlorine atom is an excellent leaving group, making the C7 position electrophilic and primed for SNAr reactions.

Detailed Methodology: (This protocol is adapted from the synthesis of 7-chloro-3-phenyl-5-(trifluoromethyl)[3][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione[3])

  • Reagent Preparation: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, 20 mL). Carefully add phosphorus pentachloride (PCl₅, 2.08 g, 10 mmol). Stir the mixture until the PCl₅ is fully dissolved.

  • Reaction Setup: Add the appropriate 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[3][7]thiazolo[4,5-d]pyrimidin-7(6H)-one precursor (10 mmol) to the POCl₃/PCl₅ solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The product spot should be less polar than the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a separate, larger flask, prepare 200 mL of an ice-water slurry. Under vigorous stirring and in a well-ventilated fume hood , slowly and carefully pour the reaction mixture into the ice-water. This is a highly exothermic and gas-evolving quenching step.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water to remove any residual phosphorus salts. Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent, such as glacial acetic acid or ethanol.[3]

Self-Validation: The successful conversion is confirmed by the disappearance of the N-H proton signal (if visible) and a shift in the carbon signal for C7 in NMR spectroscopy. IR spectroscopy will show the disappearance of the C=O stretch from the starting material.

Protocol 2: Synthesis of 7-Amino-thiazolo[4,5-d]pyrimidine Derivatives via SNAr

Causality: With the activated 7-chloro intermediate in hand, the core diversification strategy is a nucleophilic aromatic substitution. The lone pair of electrons on the nitrogen atom of an amine attacks the electron-deficient C7 carbon, leading to the displacement of the chloride ion. The choice of amine is critical for modulating the biological activity. Aromatic amines (anilines) are often used to probe interactions within the hydrophobic regions of kinase ATP-binding pockets, while aliphatic amines or piperazine moieties can improve solubility and provide additional hydrogen bonding opportunities.[6]

Detailed Methodology: (This protocol is adapted from the synthesis of 7-(substituted-amino)-3-phenyl-5-(trifluoromethyl)[3][7]thiazolo[4,5-d]pyrimidine-2(3H)-thiones[3])

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 7-chloro-thiazolo[4,5-d]pyrimidine intermediate (e.g., compound 3b from the cited study, 10 mmol) in butan-1-ol (20 mL).

  • Reagent Addition: Add the desired primary or secondary amine (20 mmol, 2.0 equivalents). Using a slight excess of the amine helps to drive the reaction to completion and neutralize the HCl byproduct.

  • Reaction Execution: Heat the mixture to reflux (approx. 118 °C) for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the filtered solid with a small amount of cold butan-1-ol or another suitable solvent like ethanol to remove unreacted amine. The product can be further purified by recrystallization from a high-boiling point solvent (e.g., butan-1-ol, DMF/ethanol) or by flash column chromatography on silica gel.

Self-Validation: Successful substitution is confirmed by mass spectrometry (correct molecular weight for the aminated product) and NMR. In ¹H NMR, the appearance of new signals corresponding to the added amine fragment and a characteristic N-H signal (often a triplet or broad singlet) are key indicators.[8]

Mechanism of Action & Structure-Activity Relationship (SAR)

The primary anticancer mechanism for many thiazolo[4,5-d]pyrimidine derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7] As purine isosteres, they compete with ATP for binding in the catalytic cleft of the kinase domain.

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition Mechanism EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P ATP ATP ADP ADP ATP->ADP Kinase Activity Blocked Kinase Activity BLOCKED Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) Leads to: • Cell Proliferation • Survival • Angiogenesis P->Downstream Inhibitor Thiazolo[4,5-d]pyrimidine Derivative Inhibitor->EGFR Binds to ATP Pocket

Caption: Inhibition of the EGFR signaling pathway.

Molecular Docking Insights: Molecular docking studies reveal how these inhibitors achieve their potency. The thiazolo[4,5-d]pyrimidine core typically forms crucial hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of the adenine ring of ATP. For EGFR, this involves forming a hydrogen bond with the backbone NH of Met793. The substituent at the 7-position extends into the solvent-exposed region or deeper into a hydrophobic pocket, and its nature is critical for potency and selectivity.[3][9]

For instance, docking of 7-(3-chloro-4-morpholinophenylamino) derivatives into the EGFR kinase domain shows the aniline moiety occupying the hydrophobic pocket near the gatekeeper residue. The morpholine group often extends towards the solvent-accessible region, potentially improving pharmacokinetic properties.[3] The strategic placement of substituents on the aniline ring can create additional interactions, further enhancing binding affinity.

Data Presentation: Antiproliferative Activity

The true measure of success for these synthetic efforts lies in their biological activity. The tables below summarize the antiproliferative activity of representative compounds synthesized from 7-chloro precursors.

Table 1: Activity of 7-Substituted-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidines (Data sourced from Becan et al., 2022[3])

Compound ID7-Position SubstituentMean Growth Percent (%) @ 10⁻⁵ M (NCI-60)Most Sensitive Cell Line (Growth %)
3b -Cl39.43Leukemia SR (-31.91)
4a -NHCH₃89.28Not significant
4b -NHCH₂CH₃41.83Leukemia SR (-45.14)
4c -NHCH₂(4-F-Ph)69.17Leukemia K-562 (3.11)

Note: A lower Growth Percent indicates higher antiproliferative activity. A negative value indicates cell killing.

Table 2: Activity of a 7-Chloro-thiazolo[4,5-d]pyrimidin-2-one Derivative (Data sourced from Wagner et al., 2011[9])

Compound IDStructure DescriptionCell LineGI₅₀ (µM)
5a 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-oneRenal (UO-31)1.32
Melanoma (MALME-3M)1.48
NSCLC (NCI-H522)1.23

GI₅₀: The concentration required to inhibit cell growth by 50%.

SAR Insights from Data:

  • The 7-Chloro group is key: The replacement of a 7-oxo group with a 7-chloro substituent substantially increases anticancer activity.[9]

  • Amine substitution matters: As seen in Table 1, simple methylation at the 7-amino position (4a) resulted in low activity, while ethylation (4b) restored potent activity comparable to the chloro-intermediate (3b). This highlights the sensitivity of the target's binding pocket to the size and nature of the substituent.

  • Aromatic moieties are favorable: The high potency of compound 5a , which features aryl groups at positions 3 and 5, underscores the importance of aromatic interactions in the binding site.

Conclusion and Future Directions

This compound is a versatile and powerful intermediate for the synthesis of potent anticancer agents, particularly kinase inhibitors. The straightforward SNAr chemistry at the C7 position allows for rapid library generation and systematic SAR exploration. The protocols and data presented herein provide a solid foundation for research groups to design and synthesize novel derivatives.

Future work in this area should focus on expanding the diversity of nucleophiles used in Protocol 2, including thiols and alkoxides, to probe different chemical spaces. Furthermore, detailed kinase profiling of the most potent compounds will be essential to understand their selectivity and to identify potential off-target effects, guiding the development of the next generation of targeted cancer therapeutics based on this exceptional scaffold.

References

Application Note: Accelerated Synthesis of 7-Substituted Thiazolo[4,5-d]pyrimidines using Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiazolo[4,5-d]pyrimidines and the Need for Efficient Synthesis

The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere where a sulfur atom replaces the nitrogen at position 7.[1] This structural similarity to endogenous purines like adenine and guanine allows these compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The development of novel therapeutics often hinges on the ability to rapidly synthesize and screen a diverse library of substituted analogs. The 7-position of the thiazolo[4,5-d]pyrimidine core is a key vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Traditional synthetic methods for constructing this scaffold often require long reaction times, high temperatures, and sometimes harsh conditions, which can limit the accessible chemical space and slow down the drug discovery process.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, improve yields, and enhance product purity.[4][5][6][7] This application note provides a detailed protocol and technical insights for the microwave-assisted synthesis of 7-substituted thiazolo[4,5-d]pyrimidines, offering a more efficient pathway for the generation of compound libraries for drug discovery.

The Rationale for Microwave-Assisted Synthesis

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[6] Polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and collisions, leading to rapid and uniform heating of the bulk reaction mixture. This process is fundamentally different from conventional heating, where heat is transferred slowly from an external source. The key advantages include:

  • Speed: Reactions that take several hours under conventional reflux can often be completed in minutes.[7]

  • Higher Yields: The reduction in reaction time minimizes the formation of byproducts from decomposition or side reactions.[6][7]

  • Improved Purity: Cleaner reaction profiles often simplify purification.

  • Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient than heating an oil bath.

General Reaction Mechanism

The synthesis of the thiazolo[4,5-d]pyrimidine core typically proceeds through the condensation and subsequent cyclization of a 4-amino-5-carboxamidothiazole precursor. The introduction of the 7-substituent can be achieved through various strategies, one of the most common being the reaction of a 7-chloro intermediate with a diverse range of nucleophiles.

The general mechanistic pathway is outlined below:

  • Formation of the 7-oxo intermediate: A substituted 4-aminothiazole-5-carboxamide is cyclized with a suitable one-carbon synthon (e.g., triethyl orthoformate, formic acid) to form the pyrimidinone ring, yielding a 7-oxo-thiazolo[4,5-d]pyrimidine.

  • Chlorination at the 7-position: The 7-oxo group is then converted to a more reactive 7-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial for enabling subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring activates the 7-chloro position for displacement. A wide variety of nucleophiles (amines, thiols, etc.) can be introduced at this position to generate the final 7-substituted products. Microwave irradiation is particularly effective at accelerating this SNAr step.

Visualizing the Synthetic Pathway

G cluster_0 Step 1: Pyrimidinone Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution (SNAr) A 4-Aminothiazole-5-carboxamide B 7-Oxo-thiazolo[4,5-d]pyrimidine A->B C1 Synthon (e.g., HCOOH) Microwave Heating C 7-Oxo-thiazolo[4,5-d]pyrimidine D 7-Chloro-thiazolo[4,5-d]pyrimidine C->D POCl₃ Heat E 7-Chloro-thiazolo[4,5-d]pyrimidine F 7-Substituted-thiazolo[4,5-d]pyrimidine E->F Base (e.g., DIPEA) Microwave Heating G Nucleophile (R-NH₂) G->F Base (e.g., DIPEA) Microwave Heating

Caption: General synthetic pathway for 7-substituted thiazolo[4,5-d]pyrimidines.

Materials and Methods

Reagents and Solvents
  • Substituted 4-aminothiazole-5-carboxamides (starting material)

  • Phosphorus oxychloride (POCl₃)

  • Various primary and secondary amines (for 7-position substitution)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Monowave or multimode microwave reactor with sealed reaction vessels (e.g., Biotage Initiator, CEM Discover)

  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer (LC-MS or GC-MS)

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-thiazolo[4,5-d]pyrimidine Intermediate

This protocol describes the conversion of the 7-oxo precursor to the key 7-chloro intermediate.

  • To a 10 mL microwave reaction vessel, add the 7-oxo-thiazolo[4,5-d]pyrimidine (1.0 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 20-30 minutes. Monitor the reaction progress by TLC (after careful quenching of an aliquot).

  • After completion, cool the reaction vessel to room temperature in an ice bath.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude 7-chloro-thiazolo[4,5-d]pyrimidine can be used in the next step without further purification or purified by recrystallization if necessary.

Protocol 2: Microwave-Assisted Synthesis of 7-Amino-thiazolo[4,5-d]pyrimidines

This protocol details the nucleophilic substitution at the 7-position.

  • In a 10 mL microwave reaction vessel, combine the 7-chloro-thiazolo[4,5-d]pyrimidine intermediate (0.5 mmol), the desired amine (0.6 mmol, 1.2 eq), and DIPEA (1.0 mmol, 2.0 eq).

  • Add a suitable solvent such as DMF or ethanol (3.0 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters: irradiate at 140-160°C for 10-20 minutes.

  • Upon completion, cool the vessel to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 7-substituted product.

Visualizing the Experimental Workflow

G A Reactants & Solvent in Microwave Vial B Microwave Reactor (140-160°C, 10-20 min) A->B C Reaction Cooled B->C D Aqueous Work-up (Extraction) C->D E Drying & Concentration D->E F Purification (Flash Chromatography) E->F G Final Product F->G

Caption: Workflow for microwave-assisted synthesis and purification.

Results and Discussion: The Power of Microwave Acceleration

The application of microwave irradiation drastically accelerates the synthesis of thiazolopyrimidine derivatives. While direct data for the 7-substituted thiazolo[4,5-d]pyrimidine series is proprietary or dispersed, a comparative study on the isomeric thiazolo[3,2-a]pyrimidines clearly demonstrates the advantages.[4][5] These findings are highly indicative of the performance expected for the title compounds.

Compound TypeMethodReaction TimeYield (%)Reference
Thiazolo[3,2-a]pyrimidineConventional24 hours42-55%[6]
Thiazolo[3,2-a]pyrimidineMicrowave 8 minutes 69-88% [6]
Thiazolo[3,2-a:4,5-d']dipyrimidineConventional12 hours65-72%[4][5]
Thiazolo[3,2-a:4,5-d']dipyrimidineMicrowave 15 minutes 82-88% [4][5]

Table 1: Comparison of Conventional vs. Microwave Synthesis for Thiazolopyrimidine Scaffolds. The data clearly shows a significant reduction in reaction time (from hours to minutes) and a marked improvement in chemical yield (an increase of 17-23%) when using microwave-assisted methods.[7] This acceleration is attributed to the efficient and rapid heating of the polar reactants and solvents, which overcomes the activation energy barrier for the cyclization and substitution steps more effectively than conventional heating.

Causality Behind Experimental Choices:

  • Solvent Selection: High-boiling polar solvents like DMF or ethanol are chosen for their ability to efficiently absorb microwave energy and for their solubility properties.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the SNAr reaction, driving the equilibrium towards the product.

  • Sealed Vessel: Using a sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the reaction rate according to the Arrhenius equation.

Self-Validating System:

The protocol's integrity is maintained through consistent in-process controls. Reaction completion should always be verified by an independent analytical method, such as TLC or LC-MS, before proceeding to the work-up. The identity and purity of the final compound must be confirmed by spectroscopic methods (NMR, MS) to validate the success of the synthesis.

Conclusion

Microwave-assisted synthesis represents a superior, field-proven methodology for the rapid and efficient production of 7-substituted thiazolo[4,5-d]pyrimidines. By dramatically reducing reaction times and improving yields, this technology empowers medicinal chemists to accelerate the design-make-test-analyze cycle in drug discovery. The protocols and insights provided herein offer a robust framework for researchers to access these valuable heterocyclic scaffolds.

References

Solid-Phase Synthesis of a Thiazolo[4,5-d]pyrimidine Library: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazolo[4,5-d]pyrimidine Scaffold

The thiazolo[4,5-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Structurally, it is a purine isostere, where a sulfur atom replaces the nitrogen at position 7 of the purine ring.[1][2] This bioisosteric relationship to essential biological building blocks like adenine and guanine has made the thiazolo[4,5-d]pyrimidine scaffold a fertile ground for the development of novel therapeutics.[1][2][3][4] Derivatives of this versatile core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][[“]][6]

The construction of diverse libraries of these molecules is crucial for structure-activity relationship (SAR) studies and the identification of new drug candidates. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient generation of such libraries.[7][8][9] The advantages of SPOS, including simplified purification through resin washing and the potential for automation, make it an ideal strategy for combinatorial chemistry.[10][11]

This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a library of thiazolo[4,5-d]pyrimidine derivatives. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and present data in a clear and accessible format.

Synthetic Strategy Overview

The described solid-phase synthesis strategy employs a traceless linker approach, allowing for the release of the target molecules from the solid support without any residual linker atoms.[3][4][12] The key steps in this synthetic workflow are:

  • Resin Loading: Attachment of the initial building block to the solid support.

  • Thiazole Ring Formation: Construction of the thiazole ring, a crucial step often achieved through a Thorpe-Ziegler type reaction.[13][14]

  • Pyrimidine Ring Annulation: Cyclization to form the fused pyrimidine ring.

  • Diversification: Introduction of various functional groups at different positions of the thiazolo[4,5-d]pyrimidine scaffold.

  • Cleavage: Release of the final compounds from the resin.

G cluster_workflow Overall Synthetic Workflow Resin Resin Resin-Bound Intermediate Resin-Bound Intermediate Resin->Resin-Bound Intermediate Resin Loading Resin-Bound Thiazole Resin-Bound Thiazole Resin-Bound Intermediate->Resin-Bound Thiazole Thiazole Formation (Thorpe-Ziegler) Resin-Bound Thiazolo[4,5-d]pyrimidine Resin-Bound Thiazolo[4,5-d]pyrimidine Resin-Bound Thiazole->Resin-Bound Thiazolo[4,5-d]pyrimidine Pyrimidine Annulation Diversified Resin-Bound Scaffold Diversified Resin-Bound Scaffold Resin-Bound Thiazolo[4,5-d]pyrimidine->Diversified Resin-Bound Scaffold Diversification (R1, R2, R3) Final Product Library Final Product Library Diversified Resin-Bound Scaffold->Final Product Library Cleavage from Resin

Caption: Overall workflow for the solid-phase synthesis of a thiazolo[4,5-d]pyrimidine library.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGrade
Merrifield ResinSigma-Aldrich100-200 mesh, 1% DVB
Dichloromethane (DCM)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous
Triethylamine (TEA)Sigma-Aldrich≥99.5%
m-Chloroperoxybenzoic acid (m-CPBA)Sigma-Aldrich77%
Trifluoroacetic acid (TFA)Sigma-Aldrich99%
Various amines, aldehydes, and acylating agentsCombi-BlocksAs required for diversification

Note: All anhydrous solvents should be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of Resin-Bound Thiazole

This protocol outlines the initial steps of loading the starting material onto the Merrifield resin and the subsequent formation of the thiazole ring. The Thorpe-Ziegler reaction is a key transformation in this sequence.[13][14]

  • Resin Swelling: Swell Merrifield resin (1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Preparation of the Starting Material: In a separate flask, dissolve 4-amino-2-(methylthio)-N-phenylthiazole-5-carboxamide (or a suitable precursor) in a minimal amount of DMF.

  • Resin Loading: Add the solution from step 2 to the swollen resin, followed by the addition of a suitable base such as triethylamine (3 eq.). Shake the mixture at room temperature for 24 hours.

  • Washing: After the reaction, filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

  • Thiazole Ring Formation (if starting from acyclic precursors): For syntheses commencing with acyclic precursors, the thiazole ring is typically formed on the solid support. A common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[15]

    • Swell the resin-bound thioamide in a suitable solvent like DMF.

    • Add the α-haloketone (3 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (5 eq.).

    • Shake the reaction mixture at 50 °C for 12 hours.

    • Wash the resin as described in step 4.

G cluster_thiazole Thiazole Formation on Solid Support Resin-Bound Thioamide Resin-Bound Thioamide Resin-Bound Thiazole Resin-Bound Thiazole Resin-Bound Thioamide->Resin-Bound Thiazole + α-haloketone + DIPEA, 50°C

Caption: Key step of thiazole ring formation on the solid support.

Protocol 2: Pyrimidine Ring Annulation and Diversification

This protocol details the construction of the pyrimidine ring and subsequent diversification steps to generate the library.

  • Cyclization to form Thiazolo[4,5-d]pyrimidin-7(6H)-one:

    • Swell the resin-bound 4-aminothiazole-5-carboxamide (from Protocol 1) in a 2:1 mixture of DMF:Ethanol.[13]

    • Add triethylorthoformate (10 eq.) and a catalytic amount of camphorsulfonic acid (CSA) (0.5 eq.).[13]

    • Shake the mixture at 70 °C for 2 hours.[13]

    • Monitor the reaction progress using FT-IR spectroscopy by observing the disappearance of the amine stretches.[16]

    • Wash the resin as previously described.

  • Oxidation of the Methylthio Group:

    • Swell the resin in DCM.

    • Add m-CPBA (3 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and shake for 4 hours. The methylthio group is oxidized to a more reactive methylsulfonyl group, which is a good leaving group for subsequent nucleophilic substitution.[12][13]

    • Wash the resin with DCM, DMF, and methanol.

  • Diversification at the 2-position:

    • Swell the resin-bound sulfone in DCM.

    • Add a solution of the desired amine or thiol (5 eq.) and TEA (5 eq.).[13]

    • Shake the mixture at room temperature overnight.[13]

    • Wash the resin thoroughly.

  • Diversification at other positions (optional): Further diversification can be achieved through N-acylation or N-alkylation of the pyrimidine ring, if the scaffold allows.[3][4]

StepReagents and ConditionsPurposeTypical Yield
Pyrimidine AnnulationTriethylorthoformate, CSA, DMF:EtOH, 70°CFormation of the pyrimidine ring85-95%[13]
Oxidationm-CPBA, DCM, 0°C to rtActivation for nucleophilic substitution>90%[12]
Nucleophilic SubstitutionAmine/Thiol, TEA, DCM, rtIntroduction of diversity at the 2-position65-97%[13]
Protocol 3: Cleavage and Purification

The final step involves the cleavage of the synthesized compounds from the solid support.

  • Resin Washing and Drying: Wash the final resin-bound product with DCM (3 x 10 mL) and dry it under high vacuum for at least 4 hours.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM (e.g., 95:5 v/v). The exact composition may vary depending on the linker and protecting groups used.

  • Cleavage: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours.

  • Product Isolation: Filter the resin and wash it with a small amount of fresh cleavage cocktail. Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude product can be purified by precipitation with cold diethyl ether, followed by preparative HPLC to obtain the final compounds with high purity.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Reaction Monitoring: The use of FT-IR spectroscopy for monitoring the completion of reactions on the solid support provides a reliable method to ensure each step proceeds to completion before moving to the next.[16]

  • Traceless Linker: The employment of a traceless linker strategy ensures that the final product is free from any linker-derived artifacts, enhancing the purity and biological relevance of the synthesized compounds.[3][4]

  • Solution-Phase Optimization: The solid-phase conditions are often optimized based on analogous solution-phase reactions, providing a strong foundation for success on the solid support.[13]

Conclusion

This application note provides a comprehensive and detailed guide for the solid-phase synthesis of a thiazolo[4,5-d]pyrimidine library. By following these protocols, researchers and drug development professionals can efficiently generate a diverse range of compounds for biological screening and lead optimization. The inherent advantages of solid-phase synthesis, coupled with the proven pharmacological importance of the thiazolo[4,5-d]pyrimidine scaffold, make this a powerful approach in the quest for novel therapeutics.

References

Application Note: A Robust HPLC Purification Method for 7-Amino-Thiazolo[4,5-d]pyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 7-amino-thiazolo[4,5-d]pyrimidine products. This class of nitrogen-rich heterocyclic compounds is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2] Ensuring high purity is paramount for accurate biological evaluation and drug development. This guide details a systematic approach to method development, including the selection of stationary and mobile phases, and provides detailed protocols for both analytical-scale purity assessment and preparative-scale purification. Troubleshooting advice is also included to address common chromatographic challenges associated with these polar, basic compounds.

Introduction: The Purification Challenge

The 7-amino-thiazolo[4,5-d]pyrimidine core is a purine isostere characterized by its polar and basic nature due to the presence of multiple nitrogen atoms.[1] These properties present significant challenges for standard reversed-phase HPLC (RP-HPLC) purification.[3] Key issues include:

  • Poor Retention: The high polarity of the scaffold leads to weak hydrophobic interactions with traditional C18 stationary phases, often resulting in elution near the solvent front.[4][5]

  • Peak Tailing: The basic amino groups can engage in secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[6] This interaction leads to asymmetrical, tailing peaks, which compromises resolution and accurate quantification.[7]

  • Complex Impurity Profiles: Synthetic routes can produce a variety of structurally similar impurities, including isomers and byproducts, requiring a high-resolution method to achieve baseline separation.[8]

Addressing these challenges requires a methodical approach to the selection of HPLC parameters, with a particular focus on controlling the ionization state of the analyte and minimizing unwanted secondary interactions.

Method Development Strategy: A Rationale-Driven Approach

The primary goal is to develop a reproducible method that provides sharp, symmetrical peaks with adequate retention for the target compound, allowing for clear separation from impurities. This is achieved by systematically optimizing the column chemistry, mobile phase composition, and pH.

Stationary Phase (Column) Selection

The choice of stationary phase is the most critical decision in method development.[9] While a standard C18 column is a common starting point, the polar and basic nature of 7-amino-thiazolo[4,5-d]pyrimidines often necessitates alternative chemistries for optimal results.[10]

  • Standard C18: A good first choice for initial scouting runs. High-purity, end-capped C18 columns minimize silanol interactions, but may not provide sufficient retention for highly polar analogs.[11]

  • Polar-Embedded Phases (e.g., RP-Amide): These phases have a polar group (like an amide) embedded in the alkyl chain. This modification enhances the retention of polar and basic compounds and makes the column more resistant to "phase collapse" or "pore dewetting" when using highly aqueous mobile phases.[10][12]

  • Phenyl Phases (e.g., Phenyl-Hexyl): The phenyl rings on this stationary phase can offer alternative selectivity through π-π interactions with the aromatic thiazolopyrimidine ring system, which can be beneficial for separating structurally similar isomers.[10]

  • Mixed-Mode Phases: For particularly challenging separations, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide unique selectivity and enhanced retention for polar, ionizable compounds.[5][13]

Mobile Phase Optimization

The mobile phase works in concert with the stationary phase to achieve separation. For ionizable compounds like 7-amino-thiazolo[4,5-d]pyrimidines, the pH and choice of organic modifier are powerful tools for manipulating retention and peak shape.[14]

Organic Modifier:

  • Acetonitrile (ACN): Generally the preferred solvent due to its low viscosity and UV transparency. It is considered a weaker solvent than methanol in RP-HPLC.

  • Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature and ability to act as a hydrogen bond donor and acceptor.[6] It is particularly effective at altering selectivity on phenyl-based columns.[6]

Aqueous Phase & pH Control: Controlling the mobile phase pH is crucial for achieving reproducible retention times and symmetrical peak shapes for basic compounds.[15] The strategy is to operate at a pH that keeps the analyte in a single, consistent ionic state.[7]

  • Low pH (Acidic Conditions): This is the most common approach for basic analytes. Adding an acid modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase serves two key purposes:

    • Analyte Ionization: It protonates the basic amino groups on the thiazolopyrimidine ring, resulting in a positively charged species.

    • Silanol Suppression: It protonates the residual silanol groups on the silica stationary phase, neutralizing their negative charge and minimizing the undesirable ionic interactions that cause peak tailing.[6][16]

  • Choosing an Acidic Modifier:

    • Formic Acid (FA): Typically used at 0.1% (v/v), providing a pH of approximately 2.8.[17] It is volatile and an excellent choice for LC-MS applications as it results in minimal ion suppression.[18]

    • Trifluoroacetic Acid (TFA): Also used at 0.1% (v/v), it is a stronger acid than formic acid, resulting in a lower pH (~2.1).[17] TFA is an excellent ion-pairing agent that can significantly improve peak shape for basic compounds, often yielding sharper peaks than formic acid.[19] However, it is a strong ion-suppressing agent in mass spectrometry and can be difficult to completely remove from the column and the purified product.

For purification, 0.1% Formic Acid is often the preferred choice due to its volatility, making it easier to remove from the final product during lyophilization.

The diagram below illustrates the logical workflow for developing the optimal purification method.

MethodDevelopment start_node Crude Product analytical_scout Analytical Scouting Run (Fast Gradient, C18 Column) start_node->analytical_scout Dissolve & Filter process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node check_retention Good Retention & Peak Shape? analytical_scout->check_retention Evaluate Chromatogram optimize_gradient Optimize Analytical Gradient check_retention->optimize_gradient Yes change_column Change Column (e.g., Polar-Embedded, Phenyl-Hexyl) check_retention->change_column No scale_up Scale-Up to Preparative HPLC optimize_gradient->scale_up Method Finalized change_column->analytical_scout purification_run Preparative Run & Fraction Collection scale_up->purification_run Calculate Loading analysis Purity Analysis of Combined Fractions purification_run->analysis Pool Fractions final_product Pure Compound (>95%) analysis->final_product Lyophilize

Caption: HPLC method development and purification workflow.

Experimental Protocols

Protocol 1: Analytical Method for Purity Assessment

This protocol is designed for rapid analysis of crude reaction mixtures or purified fractions to assess purity and determine the retention time of the target compound.

Sample Preparation:

  • Dissolve the crude sample in a suitable solvent (e.g., DMSO, Methanol) to a concentration of ~1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove particulates.

Instrumentation and Parameters:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard starting column for reversed-phase.[20]
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to ensure good peak shape for basic compounds.[21]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[22]
Gradient 5% to 95% B over 15 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Injection Volume 5-10 µLSmall volume to prevent column overloading.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (DAD) 210-400 nm, monitor at λmaxDiode-array detection allows for identification of the optimal wavelength.
Protocol 2: Preparative Method for Purification

This protocol is for isolating the target compound on a larger scale after the analytical method has been established.

Sample Preparation:

  • Dissolve the crude product in the minimum amount of a strong solvent (e.g., DMSO).

  • Dilute the sample with Mobile Phase A if possible, ensuring the compound remains soluble. The final concentration will depend on the loading capacity of the column.

Instrumentation and Parameters:

ParameterSettingRationale
Column C18, 21.2 x 250 mm, 10 µmLarger dimension column for higher loading capacity.[20]
Mobile Phase A 0.1% Formic Acid in WaterConsistent with the analytical method for predictable scaling.
Mobile Phase B AcetonitrileConsistent with the analytical method.
Gradient Focused Gradient (e.g., 25-55% B over 30 min)A shallower gradient centered around the elution % of the target compound to maximize resolution.
Flow Rate 20 mL/minAppropriate flow rate for a ~21 mm ID preparative column.
Injection Volume 1-5 mLDepends on sample concentration and column capacity.
Column Temp. AmbientFor preparative scale, ambient temperature is often sufficient.
Detection (UV) λmax from analytical run (e.g., 265 nm)Single wavelength detection is sufficient for triggering fraction collection.

The diagram below outlines the steps from crude material to the final, pure, isolated product.

PurificationWorkflow input_node Crude Synthetic Product sample_prep Sample Preparation (Dissolve & Filter) input_node->sample_prep Step 1 prep_step prep_step hplc_step hplc_step analysis_step analysis_step output_node Lyophilized Pure Compound hplc_run {Preparative HPLC Run | { Injection |  Gradient Elution |  UV Detection}} sample_prep->hplc_run Step 2 fraction_collection Fraction Collection (Based on UV Signal) hplc_run:f2->fraction_collection Step 3 purity_check {Purity Analysis | { Pool relevant fractions |  Inject aliquot on Analytical HPLC}} fraction_collection->purity_check Step 4 decision Purity > 95%? purity_check:f1->decision combine_pure Combine Pure Fractions decision->combine_pure Yes re_purify Re-purify Impure Fractions decision->re_purify No lyophilize Solvent Removal (Lyophilization) combine_pure->lyophilize Step 5 re_purify->hplc_run lyophilize->output_node Final Product

Caption: General workflow for preparative HPLC purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols.- Mobile phase pH is too close to analyte pKa.[7]- Increase acid modifier concentration (e.g., 0.1% TFA instead of FA).- Use a highly end-capped or polar-embedded column.
Poor Resolution - Inappropriate gradient slope.- Poor selectivity of the stationary phase.- Decrease the gradient slope (%B/min) around the elution time of the target.[20]- Screen alternative columns (e.g., Phenyl-Hexyl).[10]
No/Poor Retention - Analyte is too polar for the column/mobile phase.- Incorrect mobile phase composition.- Use a polar-embedded or mixed-mode column.[3]- Consider HILIC as an alternative separation mode for very polar compounds.[12]
Split Peaks - Column overloading.- Sample solvent is too strong.- Mobile phase pH is too close to analyte pKa.[14]- Reduce sample concentration/injection volume.- Dissolve sample in a solvent weaker than the initial mobile phase.- Adjust pH to be at least 2 units away from the analyte's pKa.

Conclusion

The successful HPLC purification of 7-amino-thiazolo[4,5-d]pyrimidine products hinges on a systematic method development approach that directly addresses their inherent polarity and basicity. By carefully selecting a suitable stationary phase and, most importantly, controlling the mobile phase pH with an acidic modifier like formic acid, researchers can overcome common chromatographic issues such as poor retention and peak tailing. The protocols provided offer a robust starting point for both analytical assessment and preparative isolation, enabling the acquisition of high-purity material essential for advancing drug discovery and development programs.

References

Application Notes & Protocols: The Strategic Use of 7-Chlorothiazolo[4,5-d]pyrimidine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, heterocyclic scaffolds serve as the backbone for a vast number of approved drugs and clinical candidates.[2] The thiazolo[4,5-d]pyrimidine core is a "privileged scaffold" of significant interest. As a bioisostere of adenine, it is adept at targeting the highly conserved ATP-binding site of various kinases, providing a robust foundation for inhibitor design.[3][4][5]

This guide focuses on a key building block: 7-Chlorothiazolo[4,5-d]pyrimidine . The strategic placement of a chlorine atom at the C7 position transforms this scaffold into a highly versatile intermediate. This chlorine atom is readily displaced via nucleophilic aromatic substitution or engaged in metal-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse chemical libraries to probe kinase structure-activity relationships (SAR).

Profile of a Key Intermediate: this compound

Before delving into synthetic protocols, it is essential to understand the fundamental properties of the starting material.

Chemical Structure

The structure of this compound is presented below. The key feature is the reactive C-Cl bond on the electron-deficient pyrimidine ring.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key properties for this intermediate is provided below.

PropertyValueSource
Molecular Formula C₅H₂ClN₃S
Molecular Weight 171.61 g/mol
CAS Number 1015611-34-9
Appearance Solid
SMILES ClC1=NC=NC2=C1N=CS2
InChI Key HGYFXAHDBRHZGF-UHFFFAOYSA-N

Core Synthetic Strategies and Protocols

The true power of this compound lies in its reactivity, which provides multiple avenues for diversification. The following protocols represent robust and field-proven methods for its elaboration.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2 or R-OH, Base (e.g., DIPEA) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki R-B(OH)2, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R-NH2, Pd Catalyst, Ligand, Base product_snar 7-Amino or 7-Alkoxy Derivatives snar->product_snar product_suzuki 7-Aryl or 7-Heteroaryl Derivatives suzuki->product_suzuki product_buchwald 7-Aryl/Heteroaryl-amino Derivatives buchwald->product_buchwald inhibitors Diverse Kinase Inhibitors product_snar->inhibitors product_suzuki->inhibitors product_buchwald->inhibitors

Caption: Key synthetic pathways from the intermediate.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This is the most direct method for installing amine-containing side chains, which are crucial for forming hydrogen bonds within the kinase hinge region.

  • Principle: The electron-withdrawing pyrimidine and thiazole rings activate the C7 position, making the chlorine an excellent leaving group for nucleophilic attack by an amine. A non-nucleophilic base is required to neutralize the HCl generated.

  • Step-by-Step Methodology:

    • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

    • Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1-Methyl-2-pyrrolidinone (NMP) (approx. 0.1-0.2 M concentration).

    • Add the desired primary or secondary amine (1.1 - 1.5 eq).

    • Add a hindered organic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

    • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water to precipitate the product or dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with brine to remove the polar solvent and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization.

  • Self-Validation: Successful reaction is confirmed by LC-MS analysis showing a new peak with the expected mass of the product and disappearance of the starting material. Further confirmation is achieved via NMR, where new signals corresponding to the added amine moiety will be observed.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful tool for creating C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the C7 position.[6][7][8]

  • Principle: A palladium(0) catalyst facilitates the coupling of the organohalide (our intermediate) with an organoboron compound (boronic acid or ester) in the presence of a base.[6]

  • Step-by-Step Methodology:

    • In a dry Schlenk flask or microwave vial under an inert atmosphere, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).[9]

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq) or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand.[9][10]

    • Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[9]

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. Alternatively, microwave irradiation (e.g., 100-140 °C for 15-60 minutes) can significantly accelerate the reaction.[7][8]

    • Monitor reaction progress by TLC or LC-MS.

    • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude residue by silica gel column chromatography.

  • Expert Insight: The choice of base and solvent is critical. For less reactive boronic acids, a stronger base like Cs₂CO₃ may be beneficial. Microwave-assisted heating is often preferred for its efficiency and ability to drive difficult couplings to completion.[7]

pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add R-X pd_complex R-Pd(II)Ln-X oxidative_add->pd_complex transmetal Transmetalation pd_boron R-Pd(II)Ln-R' transmetal->pd_boron reductive_elim Reductive Elimination reductive_elim->pd0 R-R' pd_complex->transmetal R'-B(OH)2 (Base) pd_boron->reductive_elim

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application in Kinase Inhibitor Synthesis: Case Studies

The true utility of this compound is demonstrated by its application in the synthesis of potent and selective kinase inhibitors.

Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their hyperactivity is a common feature in cancer.[3] Fused pyrimidine scaffolds are widely employed in the design of CDK inhibitors.[4][11][12][13]

cluster_pathway Simplified Cell Cycle Regulation GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates Inhibitor Thiazolopyrimidine Inhibitor Inhibitor->CyclinD_CDK46

Caption: Inhibition of the CDK4/6-Rb pathway.

A representative synthesis could involve an initial SNAr reaction to install a solubilizing group or a key binding element, followed by a Suzuki coupling to add an aromatic fragment that occupies a hydrophobic pocket in the kinase active site.

Structure ExampleTarget KinaseReported Activity (IC₅₀)Reference Scaffold
R¹ = piperazine, R² = phenylCDK2/cyclin A0.19 µMPyrazolo[3,4-d]pyrimidine[13]
R¹ = amine, R² = thiopheneCDK25.1 µMPyrazolo[3,4-d]pyrimidine[13]

Note: Data is illustrative, based on closely related pyrazolopyrimidine scaffolds which share the core synthetic logic.

Case Study 2: Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in numerous pathologies, including metabolic diseases, neurodegenerative disorders, and cancer.[14][15]

cluster_pathway Simplified Wnt/β-Catenin Pathway Wnt Wnt Signal GSK3 GSK-3β Wnt->GSK3 inhibits beta_cat β-catenin GSK3->beta_cat phosphorylates for Degradation Degradation beta_cat->Degradation Transcription Gene Transcription beta_cat->Transcription Inhibitor Thiazolopyrimidine Inhibitor Inhibitor->GSK3

Caption: GSK-3β inhibition stabilizes β-catenin.

The synthesis of GSK-3 inhibitors often involves creating hydrazone derivatives or other complex structures, where the 7-chloro intermediate serves as the anchor point for building out these functionalities.[16]

Structure ExampleTarget KinaseReported Activity (IC₅₀)Reference Scaffold
Arylhydrazone derivativeGSK-3Low nanomolarPyrazolo[3,4-d]pyrimidine[16]
Pyrimidyl hydrazoneGSK-36.2 nMPyrimidine[14]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating the discovery of novel kinase inhibitors. Its predictable reactivity through well-established SNAr and palladium-catalyzed coupling reactions allows medicinal chemists to rapidly generate focused libraries with a high degree of structural diversity. The protocols outlined here provide a robust framework for leveraging this versatile scaffold in the rational design of next-generation targeted therapies for a wide range of human diseases.[17][18]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chlorothiazolo[4,5-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yields.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The successful synthesis of this scaffold is crucial for the advancement of many research and development projects. However, like many heterocyclic syntheses, the path to high yields and purity can be fraught with challenges. This guide is built on established chemical principles and field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound and its precursors.

Issue 1: Low or No Yield of the Desired Thiazolo[4,5-d]pyrimidine Product

Question: I am attempting to synthesize a thiazolo[4,5-d]pyrimidine derivative, but I am consistently obtaining very low yields or none of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in thiazolo[4,5-d]pyrimidine synthesis can stem from several factors, primarily related to the starting materials, reaction conditions, and the specific synthetic route employed. Here’s a systematic approach to troubleshooting this issue:

1. Purity and Reactivity of Starting Materials:

  • Precursor Quality: The purity of your starting pyrimidine derivative is paramount. For instance, in syntheses starting from aminopyrimidines, ensure they are free from impurities that could interfere with the reaction. The synthesis of precursors like 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride is a critical step where impurities can arise.[1]

  • Reagent Stability: Reagents like isothiocyanates can degrade over time, especially if not stored under anhydrous conditions. Always use freshly opened or properly stored reagents.

2. Inefficient Cyclization:

  • Mechanism: The formation of the thiazole ring fused to the pyrimidine is a critical cyclization step. In some routes, this involves the reaction of an aminopyrimidine with an isothiocyanate.[2] This reaction is sensitive to both steric and electronic effects.

  • Troubleshooting Steps:

    • Temperature Control: Overheating can lead to decomposition of intermediates. Conversely, a temperature that is too low may not provide sufficient energy for the cyclization to occur. Experiment with a temperature gradient to find the optimal condition.

    • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Aprotic polar solvents like DMF or DMSO are often used, but in some cases, a less polar solvent might reduce side reactions.

    • Catalyst: Some cyclization reactions may benefit from the addition of a catalyst. For instance, iodine has been used as a catalyst in the synthesis of thiazolo-pyrimidinone derivatives.

3. Side Reactions:

  • Disulfide Formation: A common side reaction, particularly when using thiourea, is the formation of a di-(pyrimidin-5-yl) disulfide instead of the desired thiazole ring.[3] This is often favored under alkaline conditions.

    • Solution: Carefully control the pH of the reaction mixture. Acidic or neutral conditions are generally preferred for the cyclization step to avoid disulfide formation.

4. Ineffective Chlorination:

  • Chlorinating Agent: The conversion of a hydroxyl or oxo group at the 7-position to a chloro group is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The effectiveness of this step is crucial for the final product.

  • Troubleshooting Steps:

    • Excess Reagent and Temperature: This step often requires a significant excess of the chlorinating agent and elevated temperatures (refluxing in POCl₃) to drive the reaction to completion.[4][5]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Work-up Procedure: Quenching the reaction with ice-water must be done carefully to avoid violent reactions and to ensure the complete precipitation of the chlorinated product.[4][5]

Issue 2: Formation of Multiple Impurities alongside the Product

Question: My reaction mixture shows multiple spots on the TLC plate, and purification by column chromatography is difficult and results in low isolated yields. How can I minimize the formation of these impurities?

Answer:

The formation of multiple impurities is often a sign of non-selective reactions or decomposition of the product under the reaction conditions.

1. Reaction Specificity:

  • Protecting Groups: If your starting materials contain multiple reactive functional groups, consider using protecting groups to ensure the reaction occurs at the desired site.

  • Step-wise vs. One-Pot Synthesis: While one-pot syntheses are efficient, they can sometimes lead to a higher number of side products.[6][7] A stepwise approach, with isolation and purification of key intermediates, can provide better control over the reaction and result in a cleaner final product.

2. Reaction Conditions Optimization:

  • Temperature: As mentioned previously, high temperatures can lead to thermal decomposition. Running the reaction at the lowest effective temperature can significantly reduce impurity formation.

  • Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

3. Purification Strategy:

  • Recrystallization: Before resorting to column chromatography, attempt to purify the crude product by recrystallization. This can be a highly effective method for removing minor impurities and often yields a purer product. Selecting an appropriate solvent system is key.

  • Solvent Extraction: A liquid-liquid extraction during the work-up can help remove some impurities based on their solubility and acid-base properties.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the synthesis of this compound?

A1: A common and effective starting material is 4,6-dichloro-5-aminopyrimidine. This commercially available compound can react with various isothiocyanates in a single step to produce 2-amino-7-chlorothiazolo[5,4-d]pyrimidines in good to excellent yields under mild conditions.[2] This route offers a direct way to introduce diversity at the 2-position of the thiazole ring.

Another viable route starts with 4-amino-2-thioxo-thiazole-5-carboxamides. These can be synthesized in a one-pot reaction and then undergo cyclocondensation followed by chlorination to yield the desired product.[4]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several reagents used in this synthesis are hazardous and require careful handling:

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Isothiocyanates: Many isothiocyanates are lachrymators and skin irritants. Handle with care in a fume hood.

  • Solvents: Organic solvents like DMF and DMSO have specific health and safety considerations. Consult the Safety Data Sheets (SDS) for all reagents before use.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.

  • Solvent System: Develop a suitable solvent system that provides good separation between your starting material, intermediates, and the final product. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.

  • Visualization: Use a UV lamp to visualize the spots. If the compounds are not UV-active, you can use staining agents like iodine or potassium permanganate.

Q4: What are the best practices for purifying the final this compound product?

A4: The purification method will depend on the nature of the impurities.

  • Recrystallization: This is often the preferred method for obtaining a highly pure crystalline product. Experiment with different solvents or solvent mixtures (e.g., ethanol, acetic acid, toluene) to find the best conditions.[4]

  • Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel is a standard technique. The choice of eluent is critical for good separation.

  • Washing: After filtration, washing the solid product with appropriate solvents (e.g., water, cold ethanol) can help remove residual reagents and soluble impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines from 4,6-Dichloro-5-aminopyrimidine

This protocol is adapted from a single-step process that is efficient and accommodates a variety of functional groups.[2]

Materials:

  • 4,6-Dichloro-5-aminopyrimidine

  • Appropriate isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous solvent (e.g., DMF or ethanol)

  • Base (e.g., triethylamine or potassium carbonate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-aminopyrimidine (1 equivalent) in the anhydrous solvent.

  • Add the isothiocyanate (1.1 equivalents) to the solution.

  • Add the base (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the solid product with water and then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Yields for Thiazolo[4,5-d]pyrimidine Synthesis under Different Conditions

Starting MaterialReagentsSolventConditionsYield (%)Reference
4-Amino-2-thioxo-thiazole-5-carboxamide derivativeTrifluoroacetic anhydrideNeatReflux, 4h62[4]
7-Oxo-thiazolo[4,5-d]pyrimidine derivativePOCl₃NeatReflux, 2h60-72[4]
4,6-Dichloro-5-aminopyrimidineFunctionalized isothiocyanatesVariousMild conditionsGood to Excellent[2]
Thiazolo[4,5-d]pyrimidin-7(6H)-oneSolid-phase synthesis with various aminesCH₂Cl₂Room temp, overnight65-97 (per step)[8]

Visualizations

Reaction Mechanism

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product A 4,6-Dichloro- 5-aminopyrimidine C Thiourea Intermediate A->C + R-NCS B Isothiocyanate (R-N=C=S) B->C D Intramolecular Nucleophilic Attack C->D Base-catalyzed E 2-Amino-7-chloro- thiazolo[5,4-d]pyrimidine D->E Aromatization (-HCl)

Caption: General reaction pathway for the synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.

Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Yield check_sm Check Starting Material Purity TLC, NMR, MP start->check_sm check_conditions Review Reaction Conditions Temperature, Time, Solvent check_sm->check_conditions If SM are pure optimize_purification Optimize Purification Recrystallization, Chromatography check_sm:f0->optimize_purification If SM are impure check_side_reactions Analyze for Side Products TLC, LC-MS check_conditions->check_side_reactions If conditions are standard check_conditions:f0->optimize_purification If conditions need optimization check_side_reactions->optimize_purification If impurities are present solution Improved Yield optimize_purification->solution

Caption: A logical workflow for troubleshooting low-yield synthesis of this compound.

References

Technical Support Center: Troubleshooting Side Reactions in the Thorpe-Ziegler Synthesis of Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Thorpe-Ziegler synthesis of thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclization reaction to construct thiazole rings, particularly the common 4-aminothiazole-5-carbonitrile scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face at the bench. This guide will equip you to troubleshoot common side reactions, optimize your yields, and ensure the integrity of your synthetic pathways.

The Thorpe-Ziegler reaction is a robust method for intramolecular cyclization of dinitriles to form cyclic enamines.[1] Its application to the synthesis of functionalized thiazoles offers a direct route to valuable building blocks in medicinal chemistry. However, like any powerful synthetic tool, it is not without its nuances. This guide addresses the most common issues encountered in the lab, providing clear, actionable solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Thorpe-Ziegler reaction in the context of thiazole synthesis?

A1: The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile. In the synthesis of a typical 4-aminothiazole-5-carbonitrile, the reaction proceeds via the following key steps:

  • Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups in the starting dinitrile, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule.

  • Cyclization and Tautomerization: This attack forms a cyclic imine intermediate, which then tautomerizes to the more stable enamine. This enamine is your desired 4-aminothiazole-5-carbonitrile product.

This reaction is mechanistically related to the Dieckmann condensation.[1]

Q2: My reaction is not yielding any of the desired thiazole product. What are the most likely initial problems to investigate?

A2: A complete failure of the reaction to produce the desired thiazole can often be attributed to a few fundamental issues:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. The base must be strong enough to deprotonate the α-carbon of the nitrile without promoting side reactions. Insufficient base will result in an incomplete reaction, while an inappropriate base can lead to decomposition or alternative reaction pathways.

  • Solvent and Temperature: The reaction is highly sensitive to the solvent and temperature conditions. Aprotic polar solvents are generally preferred. The temperature must be carefully controlled to favor the intramolecular cyclization over intermolecular side reactions.

  • Quality of Starting Materials: Ensure your dinitrile starting material is pure and that your solvent and base are anhydrous. Water can interfere with the base and lead to hydrolysis of the nitrile groups.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section delves into the most prevalent side reactions observed during the Thorpe-Ziegler synthesis of thiazoles and provides detailed strategies to overcome them.

Issue 1: Low Yield of the Desired Thiazole and Formation of a High Molecular Weight Byproduct

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining, even after extended reaction times.

  • A new, less polar spot appears on the TLC plate, which corresponds to a product with a higher molecular weight than the expected thiazole.

  • Mass spectrometry of the crude reaction mixture reveals a species with double the mass of the starting dinitrile.

Probable Cause: Intermolecular Dimerization

The most common side reaction in the Thorpe-Ziegler synthesis of thiazoles is the intermolecular condensation of two molecules of the starting dinitrile to form a dimeric byproduct. This occurs when the deprotonated carbanion of one molecule attacks the nitrile of a second molecule before it can undergo the desired intramolecular cyclization. This pathway is particularly favored at high concentrations.

This issue is analogous to a known side reaction in the mechanistically similar Gewald aminothiophene synthesis, where ylidene dimerization can sometimes be the major product.[2]

Visualizing the Competing Pathways:

G cluster_0 Desired Intramolecular Cyclization cluster_1 Undesired Intermolecular Dimerization A Starting Dinitrile B Carbanion A->B Base C 4-Aminothiazole-5-carbonitrile B->C Intramolecular Attack D Starting Dinitrile E Carbanion D->E Base F Dimeric Byproduct E->F Intermolecular Attack G Another Dinitrile Molecule G->F

Caption: Competing intramolecular (desired) and intermolecular (undesired) pathways.

Solutions:

StrategyRationaleExperimental Protocol
High-Dilution Conditions By significantly increasing the solvent volume, the probability of two dinitrile molecules encountering each other is reduced, thus favoring the intramolecular cyclization.1. Prepare a solution of the dinitrile in your chosen anhydrous solvent (e.g., THF, DMF).2. In a separate flask, prepare a solution of the base in the same solvent.3. Using a syringe pump, add the dinitrile solution to the base solution over a prolonged period (e.g., 4-8 hours) at the optimal reaction temperature.
Choice of Base A very strong, non-nucleophilic base can rapidly generate the carbanion, which may then have a higher propensity to cyclize before it can react with another dinitrile molecule.Consider using stronger bases like lithium hexamethyldisilazide (LHMDS) or sodium hydride (NaH) in place of alkoxides like potassium tert-butoxide. The choice of base should be made carefully, considering the stability of your starting material.
Temperature Optimization The rate of the intramolecular versus intermolecular reaction can be temperature-dependent. A systematic temperature screen can identify the optimal conditions for your specific substrate.Run small-scale parallel reactions at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) and monitor the product-to-dimer ratio by LC-MS or TLC.
Issue 2: Formation of an Amide or Carboxylic Acid Byproduct

Symptoms:

  • IR analysis of the crude product shows a strong carbonyl stretch (around 1650-1700 cm⁻¹).

  • Mass spectrometry reveals a product with a mass corresponding to the hydrolysis of one or both nitrile groups.

  • The desired product is difficult to purify due to the presence of these more polar byproducts.

Probable Cause: Hydrolysis of Nitrile Groups

Nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[3][4][5][6] Trace amounts of water in the reaction mixture can be sufficient to cause this side reaction, leading to the formation of amides and, upon further hydrolysis, carboxylic acids.

Visualizing the Hydrolysis Pathway:

G A Dinitrile Starting Material B Amide-Nitrile Intermediate A->B H₂O / Base C Diamide Byproduct B->C H₂O / Base D Carboxylic Acid-Amide B->D H₂O / Base

Caption: Stepwise hydrolysis of dinitrile starting material.

Solutions:

StrategyRationaleExperimental Protocol
Strictly Anhydrous Conditions Minimizing the presence of water is the most direct way to prevent hydrolysis.1. Dry all glassware in an oven at >120 °C for several hours before use.2. Use freshly distilled, anhydrous solvents.3. Handle hygroscopic bases (e.g., NaH) in a glovebox or under an inert atmosphere.4. Ensure your starting dinitrile is thoroughly dried.
Use of a Non-Hydrolytic Base Some bases are less prone to introducing or reacting with water.Consider using a non-hydroxide base such as lithium diisopropylamide (LDA) or LHMDS, which are typically used in anhydrous solvents.
Control of Reaction Time and Temperature Prolonged reaction times and high temperatures can exacerbate hydrolysis.Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Avoid unnecessarily high temperatures.
Issue 3: Formation of an Isomeric or Unexpected Heterocycle

Symptoms:

  • The spectroscopic data (NMR, MS) of the major product does not match the expected 4-aminothiazole-5-carbonitrile structure, but suggests the formation of a different heterocyclic ring system.

  • The regiochemistry of the cyclization appears to be incorrect.

Probable Cause: Ambident Nucleophilicity or Alternative Cyclization Pathways

Depending on the specific structure of the dinitrile precursor, there may be other nucleophilic sites that can compete with the desired carbanion in the cyclization step. For instance, if the starting material contains other functionalities, these may interfere with the intended Thorpe-Ziegler pathway.

In some cases, particularly with N-substituted thioureas in related Hantzsch thiazole syntheses, changes in reaction conditions (e.g., from neutral to acidic) can alter the regioselectivity of the cyclization.[7] While the Thorpe-Ziegler reaction is typically base-catalyzed, the principle of competing cyclization pathways remains relevant.

Solutions:

StrategyRationaleExperimental Protocol
Careful Substrate Design Ensure that the starting dinitrile is designed to favor the formation of the five-membered thiazole ring. Avoid functionalities that could lead to competing cyclizations.Before embarking on the synthesis, perform a thorough literature search for similar substrates to anticipate potential alternative cyclization modes.
Systematic Variation of Reaction Conditions The regioselectivity of cyclization can sometimes be influenced by the choice of base, solvent, and temperature.If you suspect the formation of an isomeric product, systematically vary the reaction conditions (base, solvent, temperature) on a small scale and analyze the crude product mixture by NMR to identify conditions that favor the desired isomer.
Thorough Characterization In cases of unexpected products, comprehensive characterization is essential to understand the alternative reaction pathway that is occurring.Utilize 2D NMR techniques (COSY, HMBC, HSQC) and X-ray crystallography if possible to definitively determine the structure of the unexpected product. This information is invaluable for redesigning your synthetic strategy.

Conclusion

The Thorpe-Ziegler synthesis of thiazoles is a valuable tool for the construction of this important heterocyclic motif. By understanding the potential side reactions and their underlying mechanisms, you can proactively design your experiments to favor the desired outcome. Remember that careful control of reaction conditions, particularly concentration, base selection, and the exclusion of water, is paramount to success. This guide provides a starting point for troubleshooting; however, every substrate is unique, and a systematic, data-driven approach to optimization will always yield the best results.

References

Technical Support Center: Optimizing Amination of 7-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-aminothiazolo[4,5-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. The thiazolo[4,5-d]pyrimidine core is a key pharmacophore in numerous drug discovery programs, acting as a purine isostere in compounds with potential therapeutic activities.[1][2][3]

The conversion of 7-chlorothiazolo[4,5-d]pyrimidine to its 7-amino analogues is a cornerstone transformation, most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. However, as an electron-deficient heterocycle, this substrate presents unique challenges that can lead to low yields, side-product formation, and catalyst deactivation.[4][5]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and successfully optimize your reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the amination of this compound.

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Caption: Troubleshooting flowchart for amination reactions.

Problem 1: Low or No Conversion to the Desired Amine

This is the most frequent issue, often stemming from one or more interacting factors related to the catalyst, base, or general reaction conditions.

Q1: My reaction is not working. Which palladium catalyst and ligand should I choose?

A: The choice of ligand is critical for the amination of electron-deficient heteroaryl chlorides. The catalytic cycle involves oxidative addition of the Pd(0) complex to the C-Cl bond, which is followed by amine coordination, deprotonation, and reductive elimination.[6] For challenging substrates like this compound, sterically hindered and electron-rich biarylphosphine ligands are generally the most effective.

  • Expertise & Experience: Standard ligands like BINAP often fail for this class of substrate.[7] We strongly recommend starting with ligands from the Buchwald family. XPhos is an excellent starting point due to its bulk and electron-donating properties, which facilitate both the oxidative addition and the final reductive elimination steps.[7] For particularly stubborn couplings or base-sensitive amines, ligands like tBuBrettPhos can be highly effective under milder conditions.[8]

Q2: What is the role of the base, and which one should I use?

A: The base plays a crucial role in the catalytic cycle: it deprotonates the amine-palladium complex to form the palladium-amido complex, which is necessary for reductive elimination.[9] The choice of base is highly dependent on the pKa of the amine and the solvent used.

  • Strong, Non-nucleophilic Bases: For primary and secondary aliphatic amines, strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often required. They are highly effective but can promote side reactions if your substrate is base-sensitive.

  • Weaker, Carbonate Bases: For aryl amines or more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are preferred. Cs₂CO₃ is often superior due to its higher solubility in common organic solvents.[7]

  • Solvent-Base Interplay: The effectiveness of a base is tied to the solvent. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[9] In polar solvents like DMF, base selection can be more complex as the base may coordinate to the palladium center, creating a stable but inactive resting state.[9]

Q3: How do I select the right solvent and temperature?

A: Solvent and temperature control reaction kinetics, solubility, and catalyst stability.

  • Solvent Selection: Aprotic solvents are standard.

    • Toluene and Dioxane: These are the most common and effective solvents for Buchwald-Hartwig aminations. They offer good solubility for many substrates and are relatively non-coordinating.

    • DMF/DMAc: Polar aprotic solvents can sometimes be effective but may lead to catalyst decomposition at high temperatures. They should be used with caution and are generally not the first choice.

  • Temperature Optimization: Most Buchwald-Hartwig reactions require heating.

    • Starting Point: A temperature of 80-100 °C is a good starting point for optimization.[6]

    • Troubleshooting: If you see no reaction, consider increasing the temperature to 110 °C. Conversely, if you observe decomposition or side products, lowering the temperature to 60-80 °C may be beneficial, though it might require a longer reaction time or a more active catalyst system.

Problem 2: Significant Side Product Formation

Even with conversion of the starting material, the formation of side products can severely impact the isolated yield.

Q4: My main impurity is 7-hydroxy-thiazolo[4,5-d]pyrimidine. How do I prevent this hydrolysis?

A: The formation of the 7-hydroxy derivative is a clear indication of water in your reaction. The electron-deficient nature of the pyrimidine ring makes the 7-chloro position susceptible to nucleophilic attack by water, especially at elevated temperatures.

  • Expertise & Experience: This is a classic problem. Ensure all components are rigorously dried. Use anhydrous solvents (preferably from a solvent purification system or a freshly opened bottle over molecular sieves). Dry your amine and base if they are hygroscopic.

  • Trustworthiness: A robust protocol involves setting up the reaction in a glovebox or using Schlenk techniques under an inert atmosphere (Argon or Nitrogen). Before heating, it is good practice to degas the reaction mixture by bubbling argon through it for 10-15 minutes or by using a freeze-pump-thaw cycle.

Q5: I am observing significant dehalogenation of my starting material. What is the cause and solution?

A: Dehalogenation (replacement of chlorine with hydrogen) is a known side reaction in palladium-catalyzed couplings. It can occur through various pathways, often involving β-hydride elimination from the base (e.g., tert-butoxide) or other side reactions of the palladium catalyst.

  • Expertise & Experience: This issue is often linked to the combination of a strong base and high temperature.

    • Solution 1: Switch from an alkoxide base (NaOtBu) to a carbonate base (Cs₂CO₃) and see if the problem persists.

    • Solution 2: Lower the reaction temperature. Dehalogenation pathways often have a higher activation energy than the desired amination.

    • Solution 3: Re-screen your ligand. Some ligands are more prone to promoting dehalogenation than others.

Experimental Protocols & Data

Protocol 1: General Procedure for Reaction Condition Screening

This protocol provides a reliable method for screening key parameters to identify the optimal conditions for your specific amine.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and the ligand (if not using a pre-catalyst, 4-10 mol%).

  • Inerting: Seal the vial with a septum cap, and purge with argon for 5 minutes.

  • Reagent Addition: In a glovebox or under a positive flow of argon, add the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent & Amine: Add the anhydrous solvent (e.g., Toluene, 0.2 M) followed by the amine nucleophile (1.2 eq.).

  • Degassing: Briefly bubble argon through the reaction mixture for 2 minutes.

  • Reaction: Place the vial in a pre-heated reaction block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Analysis: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., EtOAc), and analyze by LC-MS and ¹H NMR to determine conversion and yield.

Table 1: Example Screening Data for Amination with 4-Fluoroaniline
EntryPd Pre-catalyst (mol%)LigandBase (eq.)SolventTemp (°C)Time (h)Conversion (%)
1Pd₂(dba)₃ (2.5)BINAPCs₂CO₃ (2.0)Toluene10024< 5
2XPhos Pd G3 (2)-Cs₂CO₃ (2.0)Toluene1001695
3XPhos Pd G3 (2)-K₂CO₃ (2.0)Toluene1001665
4XPhos Pd G3 (2)-NaOtBu (2.0)Toluene1001688 (with dehalogenation)
5XPhos Pd G3 (2)-Cs₂CO₃ (2.0)Dioxane10016> 99
6XPhos Pd G3 (2)-Cs₂CO₃ (2.0)Toluene802470

Data are representative examples for illustrative purposes.

Mechanistic Visualization

Understanding the catalytic cycle is key to rational troubleshooting.

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Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl LigandEx Amine Coordination Complex OxAdd->LigandEx + R2NH - Cl- Deprot Pd-Amido Complex LigandEx->Deprot + Base - [Base-H]+ Deprot->Pd0 Reductive Elimination Product Product (7-NR2-Thiazolopyrimidine) Deprot->Product Product Out BaseH [Base-H]+ Cl- Deprot->BaseH Byproduct ArCl 7-Cl-Thiazolopyrimidine ArCl->OxAdd Amine R2NH (Amine) Amine->LigandEx Base Base Base->Deprot

Caption: The Buchwald-Hartwig amination catalytic cycle.

References

Preventing byproduct formation during cyclization of thiazolo[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation During Cyclization

Welcome to the technical support center for the synthesis of thiazolo[4,5-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic routes. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during the crucial cyclization step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the cyclization to form the thiazolo[4,5-d]pyrimidine core. Each entry explains the potential root cause of the issue and provides actionable steps to mitigate it.

Question 1: My reaction yields are low, and I'm isolating a significant amount of my 4-amino-5-carboxamidothiazole starting material. What's causing this incomplete cyclization?

Answer:

Incomplete cyclization is a frequent issue, often stemming from suboptimal reaction conditions that fail to drive the equilibrium towards the desired product. The primary causes include insufficient activation of the cyclizing agent, low reaction temperature, or inappropriate solvent choice.

Causality and Mechanism:

The cyclization of a 4-amino-5-carboxamidothiazole with a one-carbon unit source (e.g., orthoesters, formic acid, or aldehydes) involves the nucleophilic attack of the 4-amino group onto the electrophilic carbon of the cyclizing agent, followed by an intramolecular condensation and dehydration to form the pyrimidine ring. If the electrophile is not sufficiently reactive, or if the reaction conditions do not favor the elimination of the leaving group (e.g., alcohol from an orthoester), the reaction will stall.

Mitigation Strategies:

  • Choice of Cyclizing Agent and Catalyst:

    • Orthoesters (e.g., triethyl orthoformate): These are common cyclizing agents. The reaction is often catalyzed by an acid to facilitate the formation of a more reactive ethoxycarbonium ion. If you are not using a catalyst, consider adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH).[1] In some cases, using a higher boiling orthoester, such as trimethyl orthoacetate, can also increase the reaction temperature and improve yields.

    • Oxidative Cyclization with Aldehydes: When using an aldehyde as the C2 source, an oxidant is required. Molecular iodine (I₂) has proven to be an effective catalyst for this type of oxidative annulation, often leading to high yields of the corresponding thiazolo[4,5-d]pyrimidinone.[2][3]

  • Temperature and Reaction Time:

    • Many cyclization reactions require elevated temperatures to proceed to completion. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. For instance, refluxing in a high-boiling solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[2][3] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields by reaching higher temperatures quickly and efficiently.[4]

  • Solvent Selection:

    • The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO are often used as they can solvate the intermediates and reactants effectively.[2][3] Acetic anhydride can also serve as both a solvent and a cyclizing agent, particularly for the synthesis of pyrimidinone structures.[3]

Question 2: I'm observing a significant byproduct with a mass corresponding to the hydrolysis of the carboxamide group on my starting thiazole. How can I prevent this?

Answer:

Hydrolysis of the 5-carboxamide group to the corresponding carboxylic acid is a common side reaction, especially under harsh acidic or basic conditions, or in the presence of water at elevated temperatures. This hydrolyzed byproduct is unable to undergo the desired cyclization.

Causality and Mechanism:

The amide bond of the 5-carboxamide group is susceptible to nucleophilic attack by water, which is catalyzed by either acid or base. In solid-phase synthesis, the use of solvents like water or DMSO, which can be hygroscopic, can exacerbate this issue, particularly under microwave conditions.[2]

Mitigation Strategies:

  • Anhydrous Reaction Conditions:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control of pH:

    • If using an acid catalyst, use the minimum effective amount. Strong acids can accelerate hydrolysis.

    • Avoid strongly basic conditions if possible. If a base is required, consider using a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • Protecting Group Strategy (Solid-Phase Synthesis):

    • In solid-phase synthesis, the use of a protecting group on the amide nitrogen, such as a 2,4-dimethoxybenzyl (DMB) group, can prevent side reactions. This group can be removed later in the synthetic sequence.[3][5]

Question 3: My mass spectrometry data suggests the formation of dimers or oligomers. What leads to this and how can I promote intramolecular cyclization?

Answer:

Dimerization or oligomerization occurs when the intermolecular reaction between two molecules of the starting material or intermediate competes with the desired intramolecular cyclization. This is often a concentration-dependent issue.

Causality and Mechanism:

Instead of the 4-amino group of a thiazole molecule reacting with the activated intermediate on the same molecule, it can react with an activated intermediate of a neighboring molecule. This leads to the formation of a linear dimer, which can then potentially react further to form trimers or oligomers.

Mitigation Strategies:

  • High Dilution Conditions:

    • By significantly lowering the concentration of your reactants, you can favor the intramolecular reaction pathway over the intermolecular one. This can be achieved by using a larger volume of solvent or by slowly adding one of the reactants to the reaction mixture over an extended period using a syringe pump.

  • Solid-Phase Synthesis:

    • Attaching the starting material to a solid support physically isolates the individual molecules, thereby preventing intermolecular reactions and favoring intramolecular cyclization. This is a key advantage of solid-phase synthesis for the construction of heterocyclic systems.[1][3][5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of thiazolo[4,5-d]pyrimidines.

Q1: What are the most common starting materials for the cyclization to form thiazolo[4,5-d]pyrimidines?

The most common precursors are 4-amino-5-cyanothiazoles or 4-amino-5-carboxamidothiazoles. The choice of starting material often dictates the subsequent cyclization strategy. For example, 4-amino-5-cyanothiazoles can undergo Thorpe-Ziegler type reactions, while 4-amino-5-carboxamidothiazoles are typically cyclized with a one-carbon electrophile.[1][3]

Q2: Can N-oxide byproducts form during the synthesis?

While not as commonly reported as hydrolysis or incomplete cyclization, the formation of pyrimidine N-oxides is a possibility, especially if oxidizing conditions are present or if certain reagents are used. The pyrimidine nitrogen atoms are nucleophilic and can be oxidized. If you suspect N-oxide formation, you can often confirm this by mass spectrometry (M+16 peak) and NMR spectroscopy. To avoid this, ensure that you are using the appropriate stoichiometry of any oxidizing agents and consider degassing your solvents to remove dissolved oxygen. The Boekelheide rearrangement is a known reaction of pyrimidine N-oxides, which can lead to further unexpected products if these intermediates are formed.[6][7]

Q3: How do I choose the optimal reaction conditions for my specific substrate?

The optimal conditions will depend on the specific substituents on your thiazole starting material. Electron-donating or withdrawing groups can affect the nucleophilicity of the 4-amino group and the overall reactivity of the molecule. A good starting point is to screen a variety of conditions.

ParameterConditions to ScreenRationale
Solvent Toluene, Dioxane, DMF, DMSO, Acetic AnhydridePolarity and boiling point can significantly influence reaction rates.
Temperature Room Temperature, 60 °C, 100 °C, RefluxTo overcome the activation energy barrier for cyclization.
Catalyst None, p-TsOH, Iodine, Lewis AcidsTo enhance the electrophilicity of the cyclizing agent.
Concentration 0.1 M, 0.01 M, 0.001 MTo minimize intermolecular side reactions.

It is recommended to start with conditions reported for similar substrates in the literature and then optimize from there.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Cyclization using Triethyl Orthoformate and p-TsOH
  • To a solution of the 4-amino-5-carboxamidothiazole (1.0 eq) in triethyl orthoformate (10-20 eq), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Oxidative Cyclization using an Aldehyde and Iodine
  • Dissolve the 4-amino-5-carboxamidothiazole (1.0 eq) and the desired aldehyde (1.2 eq) in DMSO.

  • Add molecular iodine (I₂) (0.1 eq) to the mixture.

  • Heat the reaction mixture to 100 °C in an open-air flask and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.[2][3]

  • After completion, cool the reaction to room temperature and precipitate the product by adding water.[2][3]

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, further purify the product by column chromatography.[2][3]

Visual Diagrams

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions SM 4-Amino-5-carboxamidothiazole Int Activated Intermediate SM->Int + Cyclizing Agent SM->Int Hydrolysis Hydrolyzed Starting Material (Carboxylic Acid) SM->Hydrolysis + H₂O (Acid/Base catalyst) P Thiazolo[4,5-d]pyrimidine (Desired Product) Int->P Intramolecular Cyclization Dimer Dimer/Oligomer Int->Dimer + Activated Intermediate (Intermolecular) Troubleshooting_Workflow Start Low Yield or Impure Product CheckSM Is Starting Material Present? Start->CheckSM CheckHydrolysis Is Hydrolyzed Byproduct Present? CheckSM->CheckHydrolysis No Incomplete Incomplete Cyclization CheckSM->Incomplete Yes CheckDimer Are Dimers/Oligomers Present? CheckHydrolysis->CheckDimer No Hydrolysis Hydrolysis CheckHydrolysis->Hydrolysis Yes Dimerization Dimerization CheckDimer->Dimerization Yes Sol_Incomplete Increase Temperature Add Catalyst Change Solvent Incomplete->Sol_Incomplete Sol_Hydrolysis Use Anhydrous Conditions Control pH Hydrolysis->Sol_Hydrolysis Sol_Dimerization Use High Dilution Consider Solid-Phase Dimerization->Sol_Dimerization

References

Technical Support Center: Scaling Up the Synthesis of 7-Chlorothiazolo[4,5-d]pyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chlorothiazolo[4,5-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the scale-up of this critical drug discovery intermediate. As Senior Application Scientists, we have compiled field-proven insights to ensure your success.

Diagram: Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 2,4,5-Triaminopyrimidine 2,4,5-Triaminopyrimidine Thiazolo[4,5-d]pyrimidin-7-amine Thiazolo[4,5-d]pyrimidin-7-amine 2,4,5-Triaminopyrimidine->Thiazolo[4,5-d]pyrimidin-7-amine Cyclization Formic_Acid Formic_Acid Formic_Acid->Thiazolo[4,5-d]pyrimidin-7-amine This compound This compound Thiazolo[4,5-d]pyrimidin-7-amine->this compound Chlorination Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->this compound

Caption: A simplified workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Synthesis of the Intermediate - Thiazolo[4,5-d]pyrimidin-7-amine

Question 1: My cyclization reaction with formic acid is slow and gives a low yield. What are the critical parameters to control?

Answer: The cyclization of 2,4,5-triaminopyrimidine with formic acid is a crucial step that can be influenced by several factors.[1]

  • Purity of Starting Material: Ensure your 2,4,5-triaminopyrimidine is of high purity. Impurities can interfere with the reaction.

  • Reaction Temperature: The reaction typically requires heating. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to decomposition and the formation of side products. We recommend maintaining a consistent temperature, often at reflux.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prolonged reaction times at high temperatures can lead to degradation of the product.

  • Excess Formic Acid: Using a sufficient excess of formic acid can help drive the reaction to completion. However, a very large excess can complicate the work-up procedure.

Troubleshooting Table 1: Cyclization of 2,4,5-Triaminopyrimidine

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC/HPLC.
Decomposition of productReduce reaction temperature and monitor for side product formation.
Impure starting materialRecrystallize or purify the 2,4,5-triaminopyrimidine before use.
Slow Reaction Rate Insufficient temperatureGradually increase the reaction temperature while monitoring for decomposition.
Inadequate mixingEnsure efficient stirring, especially in larger scale reactions.
Difficult Work-up Large excess of formic acidRemove excess formic acid under reduced pressure before product isolation.
Part 2: Chlorination to this compound

Question 2: The chlorination step using thionyl chloride (SOCl₂) is giving me a dark-colored, impure product. How can I improve the purity?

Answer: The chlorination of Thiazolo[4,5-d]pyrimidin-7-amine to the final product is an aggressive reaction that requires careful control to minimize side product formation. The use of thionyl chloride is common for this type of transformation.[2]

  • Temperature Control: This reaction is often exothermic. It is critical to control the temperature during the addition of thionyl chloride. Adding the reagent at a low temperature (e.g., 0-5 °C) and then slowly warming to the desired reaction temperature can prevent the formation of tarry byproducts.

  • Moisture Sensitivity: Thionyl chloride reacts violently with water to produce corrosive gases like HCl and SO₂.[3][4][5] Ensure all your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.

  • Stoichiometry: The amount of thionyl chloride used is crucial. An insufficient amount will lead to an incomplete reaction, while a large excess can promote side reactions and make purification more challenging.

  • Work-up Procedure: Quenching the reaction mixture by pouring it onto ice is a common procedure. This should be done carefully and in a well-ventilated fume hood due to the vigorous reaction and release of gases.

Diagram: Troubleshooting Decision Tree for Chlorination

Chlorination_Troubleshooting Start Impure Final Product Check_Color Is the product dark/tarry? Start->Check_Color Check_Purity TLC/HPLC shows multiple spots? Check_Color->Check_Purity No Temp_Control Improve temperature control during SOCl₂ addition. Check_Color->Temp_Control Yes Moisture_Control Ensure anhydrous conditions (dry glassware, inert atmosphere). Check_Purity->Moisture_Control Yes Purification Recrystallize or perform column chromatography. Check_Purity->Purification No Optimize_Stoichiometry Optimize SOCl₂ stoichiometry. Moisture_Control->Optimize_Stoichiometry Optimize_Stoichiometry->Purification

Caption: Decision tree for troubleshooting impurities in the chlorination step.

Question 3: I am concerned about the safety of using thionyl chloride on a larger scale. What are the key safety precautions?

Answer: Thionyl chloride is a hazardous reagent that requires strict safety protocols.[3][4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or PVC), a lab coat, and chemical splash goggles with a face shield.[3][6]

  • Ventilation: All work with thionyl chloride must be conducted in a well-ventilated chemical fume hood.[4][7]

  • Handling: Thionyl chloride is corrosive and toxic if inhaled or swallowed.[4][6] Avoid breathing vapors.[6] It reacts violently with water, so it is crucial to avoid contact with moisture.[3][5]

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent like sand and dispose of it as hazardous waste.[4][7] Do not use water to clean up a thionyl chloride spill.[5]

Safety Data Summary Table: Thionyl Chloride

Hazard Description Precaution
Reactivity Reacts violently with water, releasing toxic gases (HCl, SO₂).[3][5]Use in a dry environment and under an inert atmosphere.
Toxicity Toxic if inhaled or ingested.[6] Causes severe skin and eye burns.[4][6]Work in a fume hood and wear appropriate PPE.[4][6]
Corrosivity Highly corrosive to skin, eyes, and respiratory tract.[4]Handle with extreme care and appropriate PPE.
Part 3: Purification and Analysis

Question 4: What is the most effective method for purifying the final product, this compound, on a multi-gram scale?

Answer: The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: If the main impurities are significantly more or less soluble than the product in a particular solvent system, recrystallization is an efficient and scalable method. Experiment with different solvents to find the optimal system.

  • Slurry Wash: Washing the crude product with a suitable solvent in which the product has low solubility but the impurities are soluble can be a quick and effective purification step.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a viable option. However, this method can be less practical for very large-scale purifications due to the amount of solvent and silica gel required.

Question 5: Which analytical techniques are recommended for confirming the structure and purity of this compound?

Answer: A combination of analytical techniques should be used to confirm the identity and purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. Developing a robust HPLC method is crucial for quality control, especially in a drug discovery setting.

  • Infrared (IR) Spectroscopy: IR can be used to identify the presence of key functional groups.

Experimental Protocols

Protocol 1: Synthesis of Thiazolo[4,5-d]pyrimidin-7-amine
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,5-triaminopyrimidine (1.0 eq).

  • Add an excess of formic acid (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., aqueous sodium bicarbonate solution) until the pH is neutral.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Thiazolo[4,5-d]pyrimidin-7-amine.

Protocol 2: Synthesis of this compound

! CAUTION: This reaction should be performed in a well-ventilated fume hood with appropriate PPE.

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and an inert gas inlet, add Thiazolo[4,5-d]pyrimidin-7-amine (1.0 eq).

  • Add an appropriate solvent (e.g., toluene or chloroform).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (e.g., 1.5-2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and heat for the required time, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring in a large beaker within the fume hood.

  • Neutralize the aqueous mixture with a base (e.g., solid sodium bicarbonate) until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Method Refinement for Selective Substitution at the Quinoline C7-Position

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving selective substitution at the C7-position of the quinoline scaffold. The C7-position is notoriously challenging to functionalize due to its geometric distance from the directing nitrogen atom and its relatively inert electronic nature.[1][2][3] This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common experimental hurdles and achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding C7-selective functionalization.

Q1: Why is selective C-H functionalization at the C7-position of quinoline so difficult?

A1: The difficulty arises from a combination of steric and electronic factors. The quinoline nitrogen atom typically directs functionalization to the C2 and C8 positions (the ortho and peri positions, respectively).[4][5] The C7-position is a meta-like position, remote from this primary directing influence, and it lacks unique electronic activation compared to its neighboring C5, C6, and C8 positions, making it an "electronically undifferentiated" and disfavored site for many reactions.[3][6][7] Achieving C7 selectivity requires overcoming the inherent reactivity of these other positions.

Q2: What are the primary strategies to achieve C7-selective functionalization?

A2: The most successful strategies rely on overriding the natural reactivity of the quinoline ring. The main approaches are:

  • Directed C-H Activation: This involves installing a directing group (DG) on the quinoline nitrogen or at another position (e.g., C8) that can coordinate with a transition metal catalyst and deliver it specifically to the C7 C-H bond.[4]

  • Traceless Directing Groups: These are advanced DGs that facilitate the reaction and are then cleaved in situ during the workup, leaving the desired C7-functionalized quinoline without the need for a separate deprotection step.[1][2]

  • Substrate Control: For substrates that are already halogenated (e.g., 5,7-dibromoquinoline), selective cross-coupling reactions like the Suzuki-Miyaura coupling can be achieved by carefully controlling reaction conditions.[8][9]

Q3: How do I choose between a Palladium, Rhodium, or Copper catalyst for my C-H activation reaction?

A3: The choice of catalyst is critical and depends heavily on the directing group and the desired transformation.

  • Palladium (Pd): Often used for C-H arylations and olefinations. However, without a strong C7-directing template, Pd catalysis on quinoline N-oxides frequently favors the C2 or C8 position.[10]

  • Rhodium (Rh): Rh(III) catalysts are well-known for C-H activation, often directed by N-oxide or amide groups, but typically show high selectivity for the C8 position.[5][11] Achieving C7 selectivity with Rh requires a specifically designed directing strategy.

  • Copper (Cu): Copper catalysis has been shown to be highly effective for C7-selective arylations and alkenylations when used with a traceless N-acyl directing group.[1][2][6] This is a leading strategy for direct C7 functionalization.

Q4: Can I functionalize C7 without a directing group?

A4: Direct, selective C7 functionalization without a directing group is extremely challenging and rarely reported.[3] The inherent electronic and steric factors almost always favor other positions. For practical and reliable C7 substitution, employing a directing group strategy is the most validated approach.

Troubleshooting Guides

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Problem 1: Poor or No Regioselectivity (Mixture of C5/C6/C7/C8 Isomers)

Symptom: ¹H NMR or LC-MS analysis of the crude reaction mixture shows multiple quinoline isomers, with the desired C7 product as a minor component or absent.

Possible Cause Scientific Rationale & Solution
Ineffective Directing Group (DG) The DG is not forming a stable, conformationally rigid metallacycle required to deliver the catalyst to the C7-H bond. This can lead to default C8 or C2 functionalization. Solution: Re-evaluate your DG. For C7-selectivity, a traceless N-acyl group in a copper-catalyzed system is a proven choice.[1][7] If using a C8-amide DG, ensure the linker length is optimal for reaching the C7 position.
Suboptimal Catalyst/Ligand Combination The ligand can profoundly influence steric hindrance around the metal center, dictating which C-H bond can access the catalytic site. An incorrect ligand may not provide enough steric bulk to disfavor C8 or C5 activation. Solution: Screen a panel of ligands. For palladium-catalyzed reactions, bulky phosphine ligands (e.g., XPhos, SPhos) can sometimes alter regioselectivity.[12] For copper-catalyzed systems, often no additional ligand is needed as the substrate and solvent can fulfill coordination requirements.[1]
Incorrect Reaction Temperature Higher temperatures can provide enough energy to overcome activation barriers for multiple C-H bonds, leading to a loss of selectivity. Solution: Try running the reaction at a lower temperature for a longer duration.[12] Perform a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reactivity and selectivity.

Problem 2: Low or No Reaction Yield

Symptom: The starting material is largely unreacted, or the desired product is formed in very low quantities, even if selectivity is acceptable.

Possible Cause Scientific Rationale & Solution
Inactive Catalyst The catalyst may not be reaching its active catalytic state (e.g., Pd(II) to Pd(0) in cross-coupling). The chosen catalyst may simply be inefficient for the specific C-H bond. Solution: Ensure you are using the correct pre-catalyst and that conditions are suitable for its activation. For C-H activation, screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and vary the catalyst loading (e.g., 2.5 mol%, 5 mol%, 10 mol%).[12]
Inappropriate Oxidant or Additive Many C-H activation cycles require a specific oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst. The wrong oxidant or additive can stall the catalytic cycle. Solution: The choice of oxidant is system-dependent. Silver salts (Ag₂CO₃, AgOTf) are common in Pd and Ru catalysis.[5] Carefully consult the literature for your specific reaction type. Sometimes, additives like pivalic acid (PivOH) are required to facilitate the C-H cleavage step via a concerted metalation-deprotonation mechanism.
Poor Coordination of the Directing Group The directing group must coordinate effectively with the metal center to enable C-H activation. Steric hindrance near the DG or electronic factors can weaken this interaction. Solution: Confirm the DG was installed correctly. If using an N-oxide, ensure its complete formation. If steric clash is suspected, consider a smaller DG or modifying nearby substituents on the quinoline core.

Problem 3: Difficult Product Purification

Symptom: The desired C7 isomer is difficult to separate from other regioisomers (especially the C5 or C8 isomer) by standard column chromatography.

Possible Cause Scientific Rationale & Solution
Similar Polarity of Isomers Regioisomers of functionalized quinolines often have very similar polarities, leading to co-elution on silica gel. Solution: 1. Optimize Chromatography: Use a high-performance column with smaller particle size silica. Screen different solvent systems; adding a small amount of a third solvent (e.g., methanol or triethylamine in a hexanes/ethyl acetate system) can sometimes resolve isomers.[13]2. Preparative HPLC: If isomers are inseparable by standard chromatography, preparative reverse-phase HPLC is a powerful alternative.[13]3. Crystallization: Attempt to selectively crystallize the desired isomer from the mixture. Experiment with a range of solvent/anti-solvent systems.
Reaction Did Not Go to Completion Separating the product from the starting material can also be challenging if they have similar Rf values. Solution: Before attempting large-scale purification, re-optimize the reaction to drive it to full conversion. This simplifies the subsequent workup and purification immensely.

Key Experimental Protocols

The following are representative, detailed protocols for achieving C7-functionalization. Note: These are generalized procedures and should be optimized for your specific substrate.

Protocol 1: Copper-Catalyzed C7-Arylation via a Traceless N-Acyl Directing Group (Adapted from Zhou, K. et al., Angew. Chem. Int. Ed. 2025)[1][7]

This protocol describes the formal C-H arylation at the C7 position using an in-situ-generated N-acyl directing group that is removed during the reaction.

Step-by-Step Methodology:

  • Preparation of Activated Quinoline: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), add quinoline (1.0 mmol, 1.0 equiv.), the acylating agent (e.g., a specific acid anhydride, 1.2 equiv.), and a catalytic amount of a Lewis acid if required by the specific traceless DG strategy. Stir in a dry, aprotic solvent (e.g., 1,2-dichloroethane) at room temperature for 1-2 hours to form the N-acyl quinolinium intermediate.

  • C-H Activation and Coupling: To the vessel containing the activated quinoline, add the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), the arylating agent (e.g., an iodonium triflate salt, 1.5 equiv.), and any required additive (e.g., a carbonate base).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, which is the neutral C7-arylated quinoline, can then be purified by flash column chromatography on silica gel.

Protocol 2: Selective Suzuki-Miyaura Coupling of 5,7-Dibromoquinoline (Adapted from BenchChem Application Notes)[8][9]

This protocol achieves C7-substitution on a pre-functionalized quinoline scaffold by leveraging the differential reactivity of the C5 and C7 positions. Often, the C5 position is more sterically hindered, allowing for selective reaction at C7 under controlled conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5,7-dibromoquinoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1-1.2 equiv. for monosubstitution), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 4-16 hours. The lower temperature and slight excess of boronic acid favor monosubstitution. Monitor the reaction carefully by TLC or LC-MS to maximize the formation of the mono-C7-coupled product and minimize the di-coupled byproduct.

  • Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired 5-bromo-7-arylquinoline product.

Visualizations and Data

Logical Workflow for C7-Substitution Strategy Selection

The following diagram outlines the decision-making process for selecting an appropriate method for C7 functionalization.

StrategySelection start Goal: Synthesize C7-Substituted Quinoline is_prefunctionalized Is the quinoline pre-functionalized at C7 (e.g., with Br or I)? start->is_prefunctionalized cross_coupling Use Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) is_prefunctionalized->cross_coupling Yes ch_activation Pursue Direct C-H Functionalization is_prefunctionalized->ch_activation No optimize_coupling Optimize for Selectivity (Temp, Ligand, Stoichiometry) cross_coupling->optimize_coupling end_run Execute Reaction & Purify optimize_coupling->end_run choose_dg Choose a Directing Group Strategy ch_activation->choose_dg dg_traceless Traceless DG (e.g., N-Acyl) choose_dg->dg_traceless Is deprotection undesirable? dg_permanent Permanent DG (e.g., C8-Amide) choose_dg->dg_permanent Is a deprotection step acceptable? catalyst_cu Select Copper (Cu) Catalyst System - High C7 Selectivity - Broad Scope dg_traceless->catalyst_cu catalyst_other Select Pd or Rh Catalyst System - Requires careful DG design - Risk of C5/C8 selectivity dg_permanent->catalyst_other catalyst_cu->end_run catalyst_other->end_run

Caption: Decision tree for selecting a C7-functionalization strategy.

Simplified C7-Arylation Workflow Diagram

This diagram illustrates the key stages of the copper-catalyzed C7-arylation protocol.

Workflow sub 1. Quinoline + Acylating Agent act 2. Form N-Acyl Quinolinium Intermediate sub->act couple 3. Add Cu Catalyst + Arylating Agent act->couple react 4. Heat (100-120°C) C-H Activation Occurs couple->react workup 5. Aqueous Workup (Traceless DG Removed) react->workup purify 6. Purify C7-Aryl Quinoline Product workup->purify

Caption: Workflow for traceless directed C7-arylation.

References

Stability issues of 7-Chlorothiazolo[4,5-d]pyrimidine in storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Chlorothiazolo[4,5-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximum stability, the solid compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1][2] It is designated as "air sensitive," indicating that exposure to ambient air can initiate degradation, likely through hydrolysis or oxidation.[1] Always ensure the container is tightly sealed to prevent moisture ingress.

Q2: My compound has changed color from a tan or off-white solid to a darker shade. What does this indicate?

A visible change in color or physical appearance is a primary indicator of potential degradation. While the compound is often supplied as a tan or off-white solid, darkening can suggest the formation of impurities or degradation products.[3] If you observe this, we recommend performing a purity analysis before proceeding with any experiments.

Q3: How should I prepare and store stock solutions of this compound?

Stock solutions are significantly more susceptible to degradation than the solid-state compound. It is critical to use anhydrous, aprotic solvents. Once prepared, solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is the preferred condition.[4]

Q4: What materials or chemicals are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause rapid decomposition.[1] The chlorine atom at the 7-position is susceptible to nucleophilic substitution, making it reactive with a wide range of nucleophiles, including water and alcohols, especially under non-neutral pH conditions.

Q5: Is this compound sensitive to light?

While specific photostability data for this compound is not extensively published, it is best practice for heterocyclic aromatic compounds to be protected from light. We recommend storing both solid samples and solutions in amber vials or by wrapping containers in aluminum foil to prevent potential photodegradation. This aligns with general guidelines for forced degradation and confirmatory photostability testing.[5]

Troubleshooting Guides

This section provides in-depth guidance for identifying and resolving stability-related problems.

Guide 1: Troubleshooting Inconsistent Experimental Results

Inconsistent or non-reproducible data is often the first sign that the integrity of your starting material has been compromised. This guide provides a systematic approach to verifying the quality of your this compound.

Workflow for Investigating Compound Integrity

start Inconsistent Experimental Results visual Step 1: Visual Inspection (Color, Texture) start->visual purity Step 2: Purity Analysis (HPLC, LC-MS, NMR) visual->purity decision Is Purity >95% and No Degradants Detected? purity->decision proceed Proceed with Experiment (Compound is Stable) decision->proceed Yes stop Source New Compound Lot & Review Storage/Handling decision->stop No troubleshoot Troubleshoot Experimental Parameters (e.g., Protocol, Reagents) proceed->troubleshoot If issues persist

Caption: Workflow for troubleshooting inconsistent experimental results.

Step-by-Step Protocols:

1. Visual Inspection Protocol:

  • Carefully observe the compound under good lighting.
  • Note the color: Is it consistent with the manufacturer's description (typically tan or off-white)?
  • Note the texture: Is it a free-flowing powder? Clumping may indicate moisture absorption.
  • Compare the appearance to a fresh, unopened vial if available. Any deviation warrants further investigation.

2. Purity Assessment Protocol (General Guide):

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity assessment.
  • Prepare a fresh solution of your compound in a suitable anhydrous solvent (e.g., Acetonitrile or THF).
  • Use a reverse-phase C18 column.
  • Run a gradient method (e.g., water/acetonitrile with 0.1% formic acid or TFA).
  • Analyze the chromatogram for the main peak and any additional peaks. The appearance of new, smaller peaks compared to a reference chromatogram indicates the presence of impurities or degradants.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of potential degradation products.
  • Follow the HPLC procedure.
  • Analyze the mass spectrum associated with any impurity peaks. A common degradation product is the hydrolyzed version, where the chlorine atom is replaced by a hydroxyl group. You would expect to see a mass shift corresponding to (-Cl +OH).
  • Nuclear Magnetic Resonance (¹H NMR): Provides structural information.
  • Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆).
  • Acquire a ¹H NMR spectrum.
  • Compare the spectrum to the reference spectrum provided by the manufacturer or found in the literature. Look for new, unidentifiable signals or a decrease in the integration of the main compound's peaks relative to an internal standard.

Data Summary: Analytical Techniques for Purity Assessment

TechniquePrimary UseAdvantagesLimitations
HPLC Quantify purity and detect impuritiesHigh resolution, quantitative, widely availableDoes not provide structural information on impurities
LC-MS Identify mass of impurities and degradantsProvides molecular weight data, highly sensitiveIonization efficiency can vary, may not be quantitative
¹H NMR Confirm structure and detect structural changesProvides detailed structural information, quantitativeLower sensitivity than LC-MS, complex spectra can be hard to interpret
Guide 2: Investigating and Preventing Degradation in Solution

The chlorinated pyrimidine core of this molecule is susceptible to degradation, particularly in solution. Understanding the potential pathways is key to prevention.

Potential Degradation Pathways

The primary points of instability are the chloro-substituent and the thiazolopyrimidine ring system itself.

cluster_main Potential Degradation of this compound parent This compound hydrolysis Hydrolysis Product (7-Hydroxy-thiazolo[4,5-d]pyrimidine) parent->hydrolysis H₂O / Nu⁻ (Moisture, Protic Solvents) ring_opening Ring Cleavage Products (Complex Mixture) parent->ring_opening Strong Acid/Base or Oxidants

Caption: Potential degradation pathways for this compound.

Causality Behind Degradation:

  • Hydrolysis: The electron-withdrawing nature of the pyrimidine ring makes the chlorine atom at the 7-position a good leaving group. It is susceptible to nucleophilic aromatic substitution (SNAr). Trace amounts of water, alcohols, or other nucleophiles in your solvent or reaction mixture can displace the chloride, forming the corresponding 7-hydroxy or 7-alkoxy derivative. This is often the most common degradation pathway observed.

  • Ring Opening: Under harsh conditions, such as exposure to strong acids, bases, or potent oxidizing agents, the fused thiazolopyrimidine ring system can be cleaved, leading to a complex mixture of smaller, highly polar molecules.[1] This is a more severe form of degradation that is generally irreversible.

Protocol for a Small-Scale Solution Stability Test:

  • Preparation: Dissolve a small, accurately weighed amount of this compound in the solvent you intend to use for your experiment to a known concentration.

  • Initial Analysis (T=0): Immediately take an aliquot and analyze it via HPLC or LC-MS to establish a baseline purity profile.

  • Incubation: Store the remaining solution under the exact conditions of your planned experiment (temperature, light exposure).

  • Time-Point Analysis: Take aliquots at various time points (e.g., 1h, 4h, 24h) and re-analyze using the same analytical method.

  • Evaluation: Compare the chromatograms over time. A decrease in the area of the main peak and/or the appearance and growth of new peaks indicates instability in that solvent under those conditions.

Recommendations for Solvent Selection and Handling:

  • Prioritize Anhydrous Solvents: Always use high-purity, anhydrous-grade aprotic solvents (e.g., DMF, DMSO, NMP, Dioxane, THF) from a freshly opened bottle or that have been properly dried.

  • Avoid Protic Solvents: If possible, avoid protic solvents like methanol, ethanol, and water, as they can act as nucleophiles and cause solvolysis.[6] If a protic solvent is required, the reaction should be performed at low temperatures and for the shortest possible duration.

  • Use Inert Atmosphere: When handling solutions, use an inert atmosphere (nitrogen or argon) to minimize exposure to air and moisture.

By implementing these storage, handling, and troubleshooting protocols, you can significantly mitigate the stability issues associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Thiazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of polysubstituted thiazolopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. The inherent complexity of these molecules often leads to NMR spectra that are difficult to interpret. This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face during your experiments.

The Challenge: Why are Thiazolopyrimidine Spectra So Complex?

The thiazolopyrimidine scaffold, a fusion of thiazole and pyrimidine rings, presents several challenges in NMR spectroscopy. The presence of multiple nitrogen atoms, the potential for various substitution patterns, and the resulting electronic effects can lead to:

  • Signal Overlap: Protons and carbons in the aromatic regions often have very similar chemical shifts, resulting in crowded and overlapping multiplets that are difficult to assign.[1][2]

  • Complex Coupling Patterns: The rigid, fused-ring system can give rise to complex second-order coupling effects, especially when the chemical shifts of coupled protons are close.

  • Ambiguous Assignments: Differentiating between isomers and definitively assigning quaternary carbons can be challenging with 1D NMR alone.[3]

  • Substituent Effects: The electronic nature of substituents can significantly influence the chemical shifts of nearby protons and carbons, making predictions based on simple additivity rules unreliable.[4][5]

This guide will provide a systematic approach to overcoming these challenges using a combination of 1D and 2D NMR techniques.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a polysubstituted thiazolopyrimidine shows a crowded, indecipherable multiplet in the aromatic region. How can I begin to assign these protons?

A1: This is a very common issue. A logical, stepwise approach using 2D NMR is the most effective strategy.

  • Start with a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will reveal which protons are coupled to each other (typically those on adjacent carbons).[6] Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, allowing you to trace out spin systems within the molecule.

  • Next, run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment correlates each proton with the carbon it is directly attached to.[7] This is invaluable for assigning protonated carbons and can help to resolve overlap in the proton spectrum by spreading the signals out over the wider carbon chemical shift range.

  • Finally, a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial. This experiment shows correlations between protons and carbons that are two or three bonds away.[7] This is key for piecing together the different spin systems identified in the COSY and for assigning quaternary (non-protonated) carbons, which are often difficult to place.

Q2: I'm struggling to differentiate between two possible isomers of my synthesized thiazolopyrimidine. How can NMR help?

A2: The Nuclear Overhauser Effect (NOE) is a powerful tool for this. An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei), so it can be used to identify protons that are close to each other in space, even if they are not directly bonded.

  • 1D NOE Difference Spectroscopy: In this experiment, a specific proton is irradiated. If other protons are nearby, their signal intensities will be enhanced. By selectively irradiating key protons, you can build a map of through-space proximities and distinguish between isomers.[1]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides all the NOE information in a single 2D map, showing cross-peaks between all pairs of protons that are close in space.[8] This is particularly useful for more complex molecules where multiple spatial relationships need to be determined.

Q3: How do I definitively assign the quaternary carbons in my thiazolopyrimidine?

A3: Quaternary carbons do not have attached protons, so they will not show up in an HSQC spectrum. The HMBC experiment is the primary tool for their assignment.[7] Look for correlations from known protons to the quaternary carbons. For example, a proton on a methyl group substituent will show a two-bond correlation to the carbon it's attached to, and a three-bond correlation to the adjacent ring carbon. By observing multiple long-range correlations to a single quaternary carbon from different, assigned protons, you can confidently determine its position in the structure.

Q4: The coupling constants in my proton spectrum are not first-order and the multiplicities are difficult to determine. What is causing this and how can I analyze it?

A4: This is likely due to "second-order effects," which occur when the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J). This can lead to "roofing" (the inner peaks of a multiplet are taller than the outer peaks) and the appearance of extra lines. While full analysis can be complex, often the necessary connectivity information can still be extracted from a COSY spectrum. In cases of severe overlap, advanced pulse sequences like pure shift NMR can be employed to collapse multiplets into singlets, simplifying the spectrum.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Broad, poorly resolved peaks in ¹H NMR 1. Poor shimming of the magnet. 2. Presence of paramagnetic impurities. 3. Compound aggregation at higher concentrations.1. Re-shim the magnet until the solvent peak is sharp and symmetrical. 2. Purify the sample further. 3. Acquire the spectrum at a lower concentration or at an elevated temperature.
Inconsistent integration values 1. Incomplete relaxation of nuclei between scans. 2. Overlapping signals.1. Increase the relaxation delay (d1) in your acquisition parameters to at least 5 times the longest T1 of interest. 2. Use 2D NMR to resolve overlapping signals. For quantitative purposes, consider deconvolution software.
Missing cross-peaks in HMBC 1. The long-range coupling constant (J) is too small. 2. The relaxation delay is too short.1. The HMBC experiment is optimized for a specific range of J-coupling values (typically 4-10 Hz). If a particular ²J or ³J coupling is outside this range, the cross-peak may be weak or absent.[7] Consider running the experiment with different optimization values. 2. Ensure the relaxation delay is sufficient for the carbons to fully relax.
Ambiguous stereochemistry Inability to determine the relative orientation of substituents.Use 1D NOE or 2D NOESY experiments to establish through-space proximities between key protons. The presence or absence of specific NOEs can provide definitive stereochemical assignments.[8]

Experimental Workflows and Protocols

A systematic approach is critical for the successful structure elucidation of complex polysubstituted thiazolopyrimidines. The following workflow is recommended:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation a ¹H NMR b ¹³C{¹H} NMR a->b c DEPT-135 b->c d ¹H-¹H COSY c->d e ¹H-¹³C HSQC d->e f ¹H-¹³C HMBC e->f g ¹H-¹H NOESY/ROESY f->g h Assign Spin Systems g->h i Assign Quaternary Carbons h->i j Connect Fragments i->j k Determine Stereochemistry j->k l Final Structure k->l

References

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Chlorothiazolo[4,5-d]pyrimidine and 5,7-Dichlorothiazolo[5,4-d]pyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the thiazolopyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds. Among the various derivatives, chloro-substituted thiazolopyrimidines are pivotal intermediates, offering versatile handles for the introduction of diverse functional groups through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 7-Chlorothiazolo[4,5-d]pyrimidine and 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Understanding their distinct reactivity profiles is crucial for designing efficient and selective synthetic routes towards novel therapeutic agents.

Structural and Electronic Overview

The reactivity of these compounds is fundamentally governed by the electron-deficient nature of the pyrimidine ring, which is further influenced by the fused thiazole ring and the number and position of the chlorine substituents.

  • This compound: This molecule possesses a single chlorine atom at the C7 position of the pyrimidine ring. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The fused thiazole ring also contributes to the overall electronic landscape of the molecule.

  • 5,7-Dichlorothiazolo[5,4-d]pyrimidine: This analogue contains two chlorine atoms, at both the C5 and C7 positions. The additional chlorine atom, being an electron-wihdrawing group, significantly enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for both compounds is nucleophilic aromatic substitution, where the chlorine atom(s) act as leaving groups. The key difference lies in the overall reactivity and, in the case of the dichloro-compound, the regioselectivity of the substitution.

General Reactivity Trend

Based on fundamental principles of organic chemistry, 5,7-Dichlorothiazolo[5,4-d]pyrimidine is inherently more reactive towards nucleophiles than this compound . The presence of a second electron-withdrawing chlorine atom at the C5 position in the dichloro derivative further depletes the electron density of the pyrimidine ring, making both the C5 and C7 positions more electrophilic and thus more prone to nucleophilic attack.

Reactivity of this compound

The single chlorine atom at the C7 position is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone for the synthesis of a wide array of 7-substituted thiazolo[4,5-d]pyrimidine derivatives.

Experimental Protocol: Amination of this compound

Objective: To synthesize a 7-amino-substituted thiazolo[4,5-d]pyrimidine derivative.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Solvent (e.g., Ethanol, Isopropanol, or DMF)

  • Base (optional, e.g., Triethylamine, DIPEA)

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent, add the desired amine (1.1 - 2.0 eq.).

  • If the amine salt is expected to be formed, add a non-nucleophilic base (1.2 eq.).

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired 7-amino-thiazolo[4,5-d]pyrimidine.

Causality of Experimental Choices:

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature required. Polar aprotic solvents like DMF can accelerate SNAr reactions.

  • Base: The addition of a base is crucial when using amine salts or when the reaction generates HCl, which could protonate the starting amine, rendering it non-nucleophilic.

  • Temperature: The reaction temperature is a critical parameter. Less reactive amines may require heating to achieve a reasonable reaction rate.

Reactivity and Regioselectivity of 5,7-Dichlorothiazolo[5,4-d]pyrimidine

5,7-Dichlorothiazolo[5,4-d]pyrimidine presents a more complex reactivity profile due to the presence of two reactive centers. Experimental evidence consistently demonstrates a high degree of regioselectivity , with the C7 position being significantly more reactive than the C5 position towards nucleophilic attack.[1][2]

This preferential reactivity can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C7. The negative charge in this intermediate can be delocalized over both nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiazole ring, leading to a more stable transition state compared to the attack at C5.

This differential reactivity allows for a stepwise functionalization of the scaffold. A nucleophile can be introduced at the C7 position under milder conditions, leaving the C5 chlorine intact for a subsequent, different substitution under more forcing conditions.

Experimental Protocol: Regioselective Mono-amination of 5,7-Dichlorothiazolo[5,4-d]pyrimidine

Objective: To selectively synthesize a 7-amino-5-chlorothiazolo[5,4-d]pyrimidine derivative.[1]

Materials:

  • 5,7-Dichlorothiazolo[5,4-d]pyrimidine

  • Ammonia (33% aqueous solution) or an amine

  • Ethanol

Procedure:

  • Suspend 5,7-Dichlorothiazolo[5,4-d]pyrimidine (1.0 eq.) in a mixture of 33% aqueous ammonia solution and ethanol.[1]

  • Heat the suspension at reflux for approximately 6 hours.[1]

  • Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the mono-substituted product.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • The solid is washed with a suitable solvent (e.g., water, ethanol) and dried to yield the 7-amino-5-chlorothiazolo[5,4-d]pyrimidine. Yields for this type of reaction are typically in the range of 55-85%.[1]

Causality of Experimental Choices:

  • Reaction Time and Temperature: The conditions (reflux for 6 hours) are optimized to favor the mono-substitution at the more reactive C7 position while minimizing the competing di-substitution.[1]

  • Nucleophile Concentration: Using a controlled amount of the nucleophile can also help in achieving mono-substitution.

Experimental Protocol: Di-substitution of 5,7-Dichlorothiazolo[5,4-d]pyrimidine

Objective: To synthesize a 5,7-diamino-substituted thiazolo[5,4-d]pyrimidine derivative.

Materials:

  • 7-Amino-5-chlorothiazolo[5,4-d]pyrimidine (from the previous step)

  • A second amine (can be the same or different from the first)

  • High-boiling point solvent (e.g., sec-butanol, NMP)

Procedure:

  • Dissolve the 7-amino-5-chlorothiazolo[5,4-d]pyrimidine (1.0 eq.) in a high-boiling point solvent.

  • Add an excess of the second amine.

  • Heat the reaction mixture at a high temperature (e.g., reflux) for an extended period (can be several hours to days).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The residue is then purified by chromatography or recrystallization to afford the 5,7-diamino-thiazolo[5,4-d]pyrimidine.

Causality of Experimental Choices:

  • Harsher Conditions: The substitution at the C5 position is less facile and therefore requires more forcing conditions (higher temperature, longer reaction time, and often a higher boiling point solvent) to proceed at a reasonable rate.

Data Presentation: A Comparative Overview

FeatureThis compound5,7-Dichlorothiazolo[5,4-d]pyrimidine
Structure Mono-chloro substitutedDi-chloro substituted
Overall Reactivity Moderately reactiveHighly reactive
Reactive Sites C7C7 (more reactive), C5 (less reactive)
Regioselectivity N/A (single reactive site)Highly regioselective for C7 substitution
Typical Reaction (Amination) Substitution at C7Stepwise substitution: C7 then C5
Conditions for C7 Substitution Mild to moderateMild
Conditions for C5 Substitution N/AForcing (high temperature, long reaction time)

Mechanistic Insights and Visualization

The SNAr reaction of chlorothiazolopyrimidines proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Diagrams of Reaction Mechanisms

SNAr_Monochloro cluster_0 S_NAr on this compound Start_Mono This compound Intermediate_Mono Meisenheimer Complex (Resonance Stabilized) Start_Mono->Intermediate_Mono Attack at C7 Product_Mono 7-Substituted Product Intermediate_Mono->Product_Mono Loss of Cl- Leaving_Group Cl- Intermediate_Mono->Leaving_Group Nucleophile Nu- Nucleophile->Start_Mono +

Caption: SNAr mechanism for this compound.

SNAr_Dichloro cluster_1 Regioselective S_NAr on 5,7-Dichlorothiazolo[5,4-d]pyrimidine Start_Di 5,7-Dichlorothiazolo [5,4-d]pyrimidine Intermediate_C7 Meisenheimer Complex (Attack at C7 - More Stable) Start_Di->Intermediate_C7 Mild Conditions (Preferential Attack) Intermediate_C5 Meisenheimer Complex (Attack at C5 - Less Stable) Start_Di->Intermediate_C5 Forcing Conditions (Minor/Slower Pathway) Product_Mono_Sub 7-Nu-5-chloro Product Intermediate_C7->Product_Mono_Sub Loss of Cl- Leaving_Group1 Cl- Intermediate_C7->Leaving_Group1 Product_Di_Sub 5,7-Di-Nu Product Product_Mono_Sub->Product_Di_Sub Nucleophile1 Nu- (1st eq.) Nucleophile1->Start_Di + Nucleophile2 Nu'- (2nd eq.) Nucleophile2->Product_Mono_Sub + (Forcing Conditions) Leaving_Group2 Cl-

Caption: Regioselective SNAr on 5,7-Dichlorothiazolo[5,4-d]pyrimidine.

Conclusion for the Synthetic Chemist

The choice between this compound and 5,7-Dichlorothiazolo[5,4-d]pyrimidine as a synthetic precursor depends entirely on the desired final product and the intended synthetic strategy.

  • For the synthesis of compounds with a single substitution at the 7-position, This compound is the more direct and cost-effective starting material.

  • For the synthesis of derivatives with substitutions at both the 5- and 7-positions, or for a selective mono-substitution at the 7-position with the option for further diversification at the 5-position, 5,7-Dichlorothiazolo[5,4-d]pyrimidine is the superior choice. Its enhanced reactivity and pronounced regioselectivity allow for a controlled, stepwise introduction of different nucleophiles, providing a powerful platform for the generation of molecular diversity in drug discovery programs.

By understanding the nuanced reactivity of these two valuable building blocks, researchers can make more informed decisions in the design and execution of synthetic routes to novel thiazolopyrimidine-based compounds with therapeutic potential.

References

A Comparative Analysis of the Biological Activity of 7-oxo vs. 7-chloro Thiazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

The thiazolo[4,5-d]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a purine analog, this scaffold has been explored for its potential as an anticancer, antiviral, antimicrobial, and kinase inhibitory agent.[1][2] A key point of structural variation within this class of compounds is the substituent at the 7-position, with 7-oxo and 7-chloro derivatives being commonly synthesized and evaluated. This guide provides an in-depth, objective comparison of the biological activities of these two subclasses, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.

The Critical Role of the 7-Position Substituent: A Head-to-Head Comparison

The nature of the substituent at the 7-position of the thiazolo[4,5-d]pyrimidine ring system has a profound impact on the biological activity of the resulting compounds. Direct comparative studies have demonstrated that the substitution of an oxo group with a chloro group can significantly enhance the therapeutic potential, particularly in the context of anticancer activity.

A key study directly comparing newly synthesized 7-oxo and 7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed a marked increase in anticancer activity for the 7-chloro analogs.[1][3] The researchers found that the insertion of a chlorine atom at the 7-position led to a notable improvement in the growth inhibition of various cancer cell lines compared to their 7-oxo counterparts.[1]

For instance, in a one-dose (10⁻⁵ M) screen, the 7-oxo derivatives generally exhibited low activity, with a mean growth percentage of tumor cell lines around 80-106%. In contrast, the corresponding 7-chloro derivatives demonstrated a significantly lower mean growth percentage, ranging from 20-64%.[1] This suggests that the 7-chloro substituent is a key contributor to the enhanced cytotoxic effects of these compounds.

Table 1: Comparative Anticancer Activity of 7-oxo vs. 7-chloro Derivatives [1]

Compound TypeMean Growth Percent of Tumor Cell Lines (at 10⁻⁵ M)
7-oxo derivatives80-106%
7-chloro derivatives20-64%

This enhancement in activity is likely attributable to the electronic and steric properties of the chlorine atom. As a good leaving group, the 7-chloro substituent can facilitate nucleophilic substitution reactions, allowing for the covalent modification of biological targets. Furthermore, the increased lipophilicity imparted by the chlorine atom may improve cell membrane permeability, leading to higher intracellular concentrations of the drug.

Broader Biological Activities of Thiazolo[4,5-d]pyrimidines

While the 7-chloro substitution shows clear advantages in anticancer activity, both 7-oxo and other 7-substituted thiazolo[4,5-d]pyrimidine derivatives have demonstrated a wide spectrum of biological activities.

Anticancer Activity

The thiazolo[4,5-d]pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents.[4][5] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.[6] For example, 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues have been developed as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[6]

Antiviral Activity

Certain thiazolo[4,5-d]pyrimidine derivatives have shown promising antiviral activity. Notably, acyclonucleoside and acyclonucleotide derivatives of the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have been investigated for their activity against human cytomegalovirus (HCMV).[7][8]

Kinase Inhibitory Activity

The structural similarity of the thiazolo[4,5-d]pyrimidine core to the purine ring makes it an ideal scaffold for designing kinase inhibitors. These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic activity. The inhibitory activities of two thiazolo[4,5-d]pyrimidine derivatives against EGFR have been studied, highlighting the potential for designing selective kinase inhibitors.[9]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used in the evaluation of thiazolo[4,5-d]pyrimidine derivatives.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow for In Vitro Anticancer Activity Screening

start Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375, C32, DU145, MCF-7/WT) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells, ensuring a final concentration range that allows for the determination of the IC₅₀ value. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Protocol 2: General Synthesis of 7-oxo and 7-chloro Thiazolo[4,5-d]pyrimidines

The following is a generalized synthetic scheme for the preparation of 7-oxo and 7-chloro thiazolo[4,5-d]pyrimidine derivatives, based on reported methods.[1]

Synthetic Pathway to 7-oxo and 7-chloro Derivatives

start 4-Amino-2-thioxo-thiazole-5-carboxamide intermediate 7-oxo-thiazolo[4,5-d]pyrimidine start->intermediate Cyclization (e.g., with trifluoroacetic anhydride) product 7-chloro-thiazolo[4,5-d]pyrimidine intermediate->product Chlorination (e.g., with POCl3)

Caption: General synthetic route to 7-oxo and 7-chloro thiazolo[4,5-d]pyrimidines.

Methodology:

  • Synthesis of 7-oxo derivatives: The starting material, a 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide, is subjected to a cyclization reaction. This is often achieved by heating with an appropriate reagent such as trifluoroacetic anhydride to yield the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[3][7]thiazolo[4,5-d]pyrimidin-7(6H)-one.[1]

  • Synthesis of 7-chloro derivatives: The 7-oxo derivative is then converted to the 7-chloro derivative through a chlorination reaction. This is typically carried out by refluxing the 7-oxo compound with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst such as N,N-dimethylaniline.[1]

Conclusion and Future Directions

The available evidence strongly suggests that 7-chloro thiazolo[4,5-d]pyrimidine derivatives possess superior anticancer activity compared to their 7-oxo counterparts. This makes the 7-chloro substituent a privileged moiety for the design of novel and potent anticancer agents based on this scaffold. However, the broader biological activities of 7-oxo derivatives, particularly in the antiviral and kinase inhibitor domains, should not be overlooked.

Future research should focus on:

  • Expanding the structure-activity relationship (SAR) studies: A systematic investigation of various substituents at other positions of the thiazolo[4,5-d]pyrimidine ring, in combination with the 7-chloro group, could lead to the discovery of even more potent and selective compounds.

  • Elucidating the mechanism of action: While kinase inhibition is a likely mechanism for the anticancer activity of many of these compounds, further studies are needed to identify the specific molecular targets and signaling pathways involved.

  • In vivo evaluation: Promising compounds identified in in vitro screens should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights from this comparative guide, researchers can make more informed decisions in the design and development of next-generation therapeutics based on the versatile thiazolo[4,5-d]pyrimidine scaffold.

References

Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiazolo[4,5-d]pyrimidine Analogs

The thiazolo[4,5-d]pyrimidine core, a fused heterocyclic system, is recognized in medicinal chemistry as a "privileged scaffold." Structurally, it can be considered a 7-thio analog of purines, the fundamental building blocks of nucleic acids.[1] This bioisosteric relationship to endogenous purines allows these molecules to interact with a wide array of biological targets, often by mimicking natural ligands. Consequently, derivatives of this scaffold have been extensively investigated and have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3]

This guide offers a comparative analysis of the structure-activity relationships (SAR) for various thiazolo[4,5-d]pyrimidine analogs across different therapeutic areas. We will dissect how specific structural modifications to the core influence biological activity, providing a rationale for medicinal chemists and drug development professionals to guide future design and optimization efforts.

The Core Scaffold: A Foundation for Diversity

To understand the SAR of this class, it is essential to be familiar with the core structure and its conventional numbering system. All subsequent discussions on substitutions will refer to these positions.

Caption: The core chemical structure and numbering of the thiazolo[4,5-d]pyrimidine ring system.

Part 1: Anticancer Activity - A Multifaceted Approach

The thiazolo[4,5-d]pyrimidine scaffold has yielded a multitude of potent antiproliferative agents. The SAR is complex, with activity being highly dependent on the substitution pattern at the C2, C5, and C7 positions.

Key Structural Modifications and Their Impact on Cytotoxicity

The general SAR for anticancer activity can be summarized by analyzing substitutions at key positions of the pyrimidine and thiazole rings.

SAR_Anticancer Scaffold Thiazolo[4,5-d]pyrimidine Core C7 Position C7 - Cl, -NH-Ar increase activity - 7-oxo derivatives show lower activity Scaffold->C7 Influences Target Interaction C5 Position C5 - Small alkyl (e.g., -CH3) tolerated - Bulky groups can decrease activity - CF3 group enhances bioavailability & activity Scaffold->C5 Modulates Lipophilicity C2 Position C2 - 2-thioxo often more potent than 2-oxo - Aryl substitutions are crucial Scaffold->C2 Critical for Potency N3 Position N3 - Aryl groups (e.g., Phenyl) are common and contribute to potency Scaffold->N3 Affects Overall Conformation

Caption: Key SAR takeaways for the anticancer activity of thiazolo[4,5-d]pyrimidine analogs.

A comparative analysis of published data reveals several key trends:

  • Substitution at C7: The nature of the substituent at the C7 position is a critical determinant of anticancer potency. The introduction of a chlorine atom at C7 has been shown to significantly increase cytotoxic activity when compared to 7-oxo derivatives.[4] Furthermore, substituting the C7 position with various amino groups can also lead to potent compounds.[4][5]

  • Substitution at C5: The introduction of a trifluoromethyl (-CF3) group at the C5 position is a noteworthy strategy. This modification can improve the bioavailability of the compounds and often leads to enhanced anticancer activity.[4][5]

  • Substitution at C2 and N3: The presence of a 2-thioxo group is often associated with higher potency compared to the 2-oxo analogs.[1] The N3 position is commonly substituted with an aryl group, such as phenyl, which is often essential for activity. The substitution pattern on this phenyl ring can further modulate the compound's potency.

  • Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to inhibit key cellular enzymes. For instance, some series of thiazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as potent inhibitors of Topoisomerase I, an enzyme crucial for DNA replication and repair.[6][7] Others have been developed as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[7]

Comparative Data of Anticancer Activity
Compound SeriesC2 SubstituentC5 SubstituentC7 SubstituentTarget Cell Line(s)Key Finding / Activity (IC50)Reference
Series A 2-oxoPhenylChloro60 cell line panel7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one was the most active.[1]
Series B 2-thioxoTrifluoromethylChloroNCI-60 panel7-Chloro-3-phenyl-5-(trifluoromethyl) derivative was the most active.[4][5]
Series C ArylmethylAminoAryl/HeteroarylMGC-803, HGC-27Compound 7i showed potent inhibition (IC50 = 4.64 µM) with good selectivity.[2][8][9]
Series D VariedVaried7(6H)-oneCancer cell linesIdentified as Topoisomerase I inhibitors.[6][7]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MGC-803, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test thiazolo[4,5-d]pyrimidine analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 2: Anti-inflammatory Activity

Several classes of thiazolo[4,5-d]pyrimidines have been explored as potential anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[10]

SAR for COX Inhibition

Studies have shown that specific substitutions can confer potent anti-inflammatory properties. For example, the synthesis of 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives has yielded compounds with anti-inflammatory effects similar to the standard drug indomethacin.[11]

  • Key Substitutions: The presence of a pyrazole moiety appears to be beneficial for anti-inflammatory activity.[11]

  • Mechanism: The anti-inflammatory action is often linked to the inhibition of COX-1 and COX-2 enzymes, which are key in the prostaglandin synthesis pathway. Some compounds have shown promising selectivity for COX-2, which is desirable as it may lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Comparative Data of Anti-inflammatory Activity
Compound SeriesKey Structural FeatureIn Vivo ModelKey Finding / ActivityReference
Series E 1H-pyrazolyl derivativesCarrageenan-induced paw edemaActivity comparable to indomethacin with minimal ulcerogenic effects.[11]
Series F 7(6H)-one derivativesAcetic acid writhing testCompounds 3b and 3h were most active in edema inhibition.[12]
Series G Varied substitutionsFormalin-induced rat paw oedemaCompound 48g was identified as the most efficient COX-inhibitor.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Principle: The injection of carrageenan, a phlogistic agent, into the sub-plantar region of a rat's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each thiazolo[4,5-d]pyrimidine analog at a specific dose. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Measurement of Initial Paw Volume: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume Post-Injection: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Part 3: Antimicrobial Activity

The thiazolo[4,5-d]pyrimidine scaffold has also been a fruitful source of new antimicrobial agents, with activity reported against a range of bacteria and fungi.[3][13][14]

SAR for Antimicrobial Effects

The antimicrobial SAR suggests that the electronic and steric properties of substituents on both the thiazole and pyrimidine rings are important.

  • Key Substitutions: Studies have synthesized derivatives with various 7-substituted amino groups, finding that some of these compounds were more active against C. albicans than E. coli.[3] Other work has identified that a 5-mercapto-6-methyl-2-thioxo derivative showed significant inhibitory effect against Gram-positive bacteria and yeasts.[14]

Comparative Data of Antimicrobial Activity
Compound SeriesKey Structural FeatureTarget OrganismsKey Finding / Activity (MIC)Reference
Series H 7-substituted amino-2-thionesC. albicans, E. coli, P. aeruginosaSome compounds more active against C. albicans than bacteria.[3][13]
Series I 5-mercapto-6-methyl-2-thioxoGram-positive bacteria, yeastsCompound 2a showed significant inhibitory effect.[14]
Series J 1H-pyrazolyl derivativesE. coli, S. aureus, C. albicansCompounds 9a and 12a showed pronounced antibacterial activities.[11]

Synthesis Strategy and Workflow

A common synthetic route to thiazolo[4,5-d]pyrimidines starts from substituted 4-aminothiazole-5-carboxamides, which are then cyclized.

Synthesis Workflow cluster_workflow Generalized Synthetic Pathway start 4-Amino-2-thioxo-thiazole- 5-carboxamide step1 Cyclization (e.g., with Trifluoroacetic anhydride) start->step1 intermediate1 5-Trifluoromethyl-2-thioxo- thiazolo[4,5-d]pyrimidin-7(6H)-one step1->intermediate1 step2 Chlorination (e.g., with POCl3) intermediate1->step2 intermediate2 7-Chloro-5-trifluoromethyl- 2-thioxo-thiazolo[4,5-d]pyrimidine step2->intermediate2 step3 Amination (Nucleophilic Substitution with Amines) intermediate2->step3 final Target 7-Amino-thiazolo[4,5-d] -pyrimidine Analogs step3->final

Caption: A generalized workflow for the synthesis of bioactive thiazolo[4,5-d]pyrimidine analogs.[4]

Conclusion and Future Outlook

The thiazolo[4,5-d]pyrimidine scaffold remains a highly versatile and "privileged" structure in the landscape of modern drug discovery. The structure-activity relationship studies summarized here demonstrate that subtle chemical modifications to the core ring system can profoundly influence biological activity and target selectivity.

  • For anticancer agents , future work will likely focus on optimizing substitutions to enhance selectivity for specific kinases or other cancer-related targets, thereby improving the therapeutic index.

  • In the anti-inflammatory arena, the development of highly selective COX-2 inhibitors based on this scaffold could lead to safer non-steroidal anti-inflammatory drugs.

  • As antimicrobial agents , these compounds offer a promising avenue for combating drug-resistant pathogens, an area of critical unmet medical need.

The continued exploration of the chemical space around the thiazolo[4,5-d]pyrimidine core, guided by the SAR principles outlined in this guide, is poised to yield a new generation of potent and selective therapeutic agents.

References

A Senior Application Scientist's Guide to In-Vitro Cytotoxicity Assays for Novel Thiazolo[4,5-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising field of cancer therapeutics, the thiazolo[4,5-d]pyrimidine scaffold represents a significant area of interest. These purine bioisosteres have demonstrated considerable potential as anticancer agents, necessitating robust and reliable methods for evaluating their cytotoxic effects.[1][2][3] This guide provides an in-depth comparison of key in-vitro cytotoxicity assays, offering field-proven insights and detailed protocols to empower your research and development of novel thiazolo[4,5-d]pyrimidine-based drug candidates.

The Rise of Thiazolo[4,5-d]pyrimidines in Oncology Research

Thiazolo[4,5-d]pyrimidines, analogues of purines, have garnered substantial attention for their diverse biological activities, most notably their potential as anticancer agents.[1][2] Their structural similarity to endogenous purines allows them to interact with various cellular targets, leading to the inhibition of cancer cell proliferation and the induction of cell death. Numerous studies have reported the synthesis and evaluation of novel thiazolo[4,5-d]pyrimidine derivatives, demonstrating their efficacy against a range of human cancer cell lines, including leukemia, lung cancer, colon cancer, melanoma, and ovarian cancer.[1][4] The introduction of different substituents onto the core scaffold has been shown to significantly influence their cytotoxic potency, highlighting the importance of rigorous in-vitro screening to identify the most promising lead compounds.[2][3]

A Comparative Analysis of Key In-Vitro Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is paramount for accurately assessing the anticancer potential of novel compounds. The choice depends on the specific research question, the expected mechanism of action, and the available resources. Here, we compare three widely used assays, delving into their principles, advantages, and limitations to guide your experimental design.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7]- Well-established and widely used- Relatively inexpensive- High-throughput compatible- Indirect measure of cell viability- Can be affected by changes in metabolic rate- Requires solubilization of formazan crystals
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[8][9][10]- Direct measure of cell membrane integrity- Simple and rapid procedure- Non-radioactive- LDH in serum can interfere with the assay- Less sensitive for early-stage apoptosis
Annexin V-FITC/PI Assay Differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic cells with compromised membranes.[11][12]- Distinguishes between different modes of cell death- Provides quantitative data on apoptosis- High sensitivity and specificity- Requires a flow cytometer- More complex and time-consuming than other assays

Experimental Workflows: A Visual Guide

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT, LDH, and Annexin V-FITC/PI assays.

MTT_Workflow cluster_prep Cell Preparation cluster_assay MTT Assay start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with Thiazolo[4,5-d]pyrimidine compounds at various concentrations incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read

Caption: Workflow for the MTT Cytotoxicity Assay.

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for desired time treat->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubate3 Incubate at room temperature add_reagent->incubate3 read Measure absorbance at 490 nm incubate3->read

Caption: Workflow for the LDH Cytotoxicity Assay.

AnnexinV_Workflow cluster_prep Cell Preparation & Staining cluster_analysis Flow Cytometry Analysis start Treat cells with compounds harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Detailed Experimental Protocols

To ensure the reproducibility and reliability of your results, we provide detailed, step-by-step protocols for the key cytotoxicity assays.

MTT Assay Protocol

This protocol is a self-validating system for assessing cell viability.[5][6][7]

Materials:

  • Thiazolo[4,5-d]pyrimidine compounds

  • Cancer cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazolo[4,5-d]pyrimidine compounds and a vehicle control. Incubate for 24 to 72 hours.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[5]

LDH Cytotoxicity Assay Protocol

This protocol provides a direct measure of cytotoxicity by quantifying LDH release.[8][15][16]

Materials:

  • LDH cytotoxicity assay kit

  • Treated and control cells in a 96-well plate

  • Microplate reader

Procedure:

  • Prepare Controls: Set up triplicate wells for background control (medium only), vehicle control (untreated cells), and positive control (cells treated with a lysis solution).[15]

  • Collect Supernatant: After treatment, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay Protocol

This protocol enables the differentiation and quantification of apoptotic and necrotic cells.[17][18]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the thiazolo[4,5-d]pyrimidine compounds.

  • Harvest and Wash: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[18]

Delving Deeper: Cell Cycle Analysis

Beyond general cytotoxicity, understanding how a compound affects the cell cycle can provide crucial mechanistic insights. Thiazolo[4,5-d]pyrimidine derivatives have been shown to induce cell cycle arrest in cancer cells.[19] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.[20][21]

Cell Cycle Analysis Protocol using Propidium Iodide

This protocol outlines the steps for analyzing the cell cycle distribution of treated cells.[20][22][23]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium iodide staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 30 minutes.[22]

  • Wash: Centrifuge the fixed cells and wash twice with PBS.

  • Stain: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate: Incubate in the dark for 30 minutes at room temperature.[22]

  • Analyze: Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Concluding Remarks

The evaluation of in-vitro cytotoxicity is a critical step in the discovery and development of novel anticancer agents. This guide has provided a comprehensive comparison of key assays, along with detailed protocols and visual workflows, to aid researchers in the robust assessment of thiazolo[4,5-d]pyrimidine compounds. By understanding the principles and nuances of each technique, scientists can make informed decisions to advance their research and contribute to the development of next-generation cancer therapies.

References

A Senior Application Scientist's Guide to Chemical Synthesis: A Comparative Analysis of Solid-Phase Versus Solution-Phase Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of molecules, from simple peptides to complex organic structures, is a foundational activity. The choice of synthetic strategy is a critical decision that profoundly influences project timelines, scalability, purity, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the two predominant methodologies: Solid-Phase Synthesis (SPS) and Solution-Phase Synthesis (SPS), grounded in experimental data and field-proven insights.

Foundational Principles: Two Divergent Paths to Molecular Construction

At its core, chemical synthesis is the stepwise construction of a target molecule. The fundamental difference between solid-phase and solution-phase synthesis lies in the physical state of the reactants during the synthetic process.

Solution-Phase Synthesis (SPS) , the classical approach, involves carrying out all reactions with the reactants and reagents dissolved in a suitable solvent, forming a homogeneous mixture[1]. Each step of the synthesis, including the addition of new building blocks and any chemical modifications, is followed by a purification process, such as crystallization, extraction, or chromatography, to isolate the intermediate product before proceeding to the next step[1][2].

Solid-Phase Synthesis (SPPS) , a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry, involves covalently attaching the initial building block to an insoluble polymer resin[3][4]. The synthesis then proceeds by the sequential addition of reactants, with excess reagents and byproducts being removed by simple washing and filtration of the resin[5]. The desired molecule remains attached to the solid support throughout the synthesis and is only cleaved off at the final step[6].

A Head-to-Head Comparison: Key Performance Metrics

The choice between solid-phase and solution-phase synthesis is a multi-faceted decision that requires a careful evaluation of various parameters. The following table provides a quantitative and qualitative comparison of the two methodologies.

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis (LPPS)Rationale & Causality
Typical Purity (Crude) 50-90% (highly sequence-dependent)[7]Variable, can be high for short peptides with intermediate purification[8]SPPS crude purity can be lower due to the accumulation of deletion or incomplete sequences, as intermediates are not purified. LPPS allows for the purification of intermediates, potentially leading to a purer final product.
Typical Yield High for short to medium peptides (<50 amino acids)[9]Can be higher for very short or very long/complex peptides[9]The excess of reagents used in SPPS drives reactions to completion, leading to high yields for each step. However, the cumulative loss over many steps can reduce the overall yield for very long sequences. LPPS may have lower yields per step due to losses during purification, but for very short sequences, these losses are minimal.
Synthesis Time Faster due to automation and simplified purification[8]Slower due to multi-step purification and manual interventions[9]The ability to simply wash away excess reagents in SPPS significantly reduces the time per cycle. LPPS requires time-consuming purification of each intermediate.
Solvent Consumption High, due to extensive washing steps[9]Generally lower, but requires solvents for purification[9]The repeated washing of the resin in SPPS between each step leads to high solvent consumption. While LPPS uses solvents for reactions and purification, the total volume can be lower, especially for shorter syntheses.
Reagent Usage Typically requires an excess of reagents to drive reactions to completion[10]Can use stoichiometric amounts of reagentsIn SPPS, using an excess of reagents is a key strategy to ensure near-quantitative reaction completion, as monitoring the reaction on the solid support can be challenging. In LPPS, reactions can be monitored more easily, allowing for the use of closer to stoichiometric amounts of reagents.
Scalability Excellent for lab-scale (milligrams to grams) and can be scaled up, but can be costly for very large quantities[10]More suitable for large-scale synthesis (kilograms) of shorter peptides[10]The cost of the solid support and the large volumes of solvents and reagents required for SPPS can become prohibitive at very large scales. LPPS, being a more traditional chemical process, can be more readily scaled up in standard chemical reactors.
Automation Easily automated, allowing for high-throughput synthesis[8]Difficult to automate[10]The repetitive nature of the wash and reaction cycles in SPPS is highly amenable to automation. The varied purification steps in LPPS make automation challenging.

Experimental Workflows: A Practical Comparison of Dipeptide Synthesis

To provide a tangible comparison of the two methodologies, we will outline the synthesis of a simple dipeptide, Alanyl-Glycine (Ala-Gly), using both solid-phase and solution-phase techniques.

Solid-Phase Synthesis of Ala-Gly (Fmoc-Chemistry)

This protocol describes the manual synthesis of Ala-Gly on a Wang resin, a common solid support for the synthesis of peptides with a C-terminal carboxylic acid[11]. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is employed, where the N-terminal Fmoc group is removed with a mild base (piperidine), and the final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid (trifluoroacetic acid, TFA)[6].

  • Resin Preparation and Swelling:

    • Place Fmoc-Gly-Wang resin (1 g, ~0.7 mmol/g substitution) in a reaction vessel.

    • Add dimethylformamide (DMF, 10 mL) and gently agitate for 1 hour to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection (Glycine):

    • Add a 20% solution of piperidine in DMF (10 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution (10 mL) and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then dichloromethane (DCM) (3 x 10 mL).

  • Coupling of Alanine:

    • In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents, ~2.8 mmol), HBTU (3.9 equivalents, ~2.73 mmol), and DIPEA (8 equivalents, ~5.6 mmol) in DMF (7 mL).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and then DCM (3 x 10 mL).

  • Final Fmoc Deprotection (Alanine):

    • Repeat the Fmoc deprotection step as described in step 2 to remove the protecting group from the N-terminal Alanine.

  • Cleavage and Isolation:

    • Wash the resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (10 mL).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Ala-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash (DCM) & Dry Deprotect2->Wash3 Cleave Cleave from Resin (TFA/H2O/TIS) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purification (HPLC) Precipitate->Purify LPPS_Workflow Protect Protect Amino Acids (Boc-Ala-OH, H-Gly-OBn) Couple Couple in Solution (DCC/HOBt) Protect->Couple Workup Workup & Purify Intermediate Couple->Workup Deprotect Deprotection (H2, Pd/C) Workup->Deprotect Isolate Isolate Final Product Deprotect->Isolate

References

A Comparative Benchmark Analysis of Novel Thiazolopyrimidines Against Established Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the thiazolopyrimidine scaffold has emerged as a promising heterocyclic core.[1][2] As bioisosteric analogs of purines, these compounds have demonstrated a broad spectrum of biological activities, with a significant focus on their antiproliferative potential.[1][3] This guide provides a comprehensive technical comparison of newly synthesized thiazolopyrimidine derivatives against well-established antiproliferative agents, namely Doxorubicin, Paclitaxel, and Gefitinib. We will delve into their synthesis, comparative efficacy, mechanisms of action, and the standardized protocols for their evaluation.

The Rationale for Thiazolopyrimidine Scaffolds in Oncology

The structural resemblance of thiazolopyrimidines to endogenous purines allows them to interact with a variety of biological targets that are often dysregulated in cancer, such as kinases and topoisomerases.[1] This mimicry provides a rational basis for their design as anticancer agents. The versatility of the thiazolopyrimidine core allows for extensive chemical modifications, enabling the optimization of their potency, selectivity, and pharmacokinetic properties.

Synthesis of Novel Thiazolopyrimidine Derivatives

The synthesis of the thiazolopyrimidine core can be achieved through various synthetic routes. A common and efficient method involves the condensation of a 4,5-dihydrothiazol-2-amine with diketones or related synthons.[4] Another effective approach is the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates, which can be facilitated by a recyclable KF/alumina catalyst, offering high yields and operational simplicity.[4]

The general synthetic pathway often involves a multi-step process, starting with the formation of a substituted thiazole ring, followed by the construction of the fused pyrimidine ring. The substituents on both rings can be readily varied to create a library of derivatives for structure-activity relationship (SAR) studies. These studies are crucial for identifying the chemical moieties that contribute to the desired antiproliferative activity.[3][5]

Comparative Antiproliferative Efficacy

The true measure of a novel anticancer agent lies in its ability to effectively inhibit the proliferation of cancer cells, ideally with greater potency and selectivity than existing treatments. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables present a comparative analysis of the IC50 values of representative new thiazolopyrimidine derivatives against Doxorubicin, Paclitaxel, and Gefitinib in common cancer cell lines.

Table 1: Comparative IC50 Values (µM) in MCF-7 (Breast Adenocarcinoma) Cell Line

CompoundIC50 (µM)Reference
New Thiazolopyrimidines
Thiazolopyrimidine IIa24.52 - 30.22[6]
Thiazolopyrimidine IId24.52 - 30.22[6]
Thiazolopyrimidine IVa24.52 - 30.22[6]
Benchmark Agents
Doxorubicin32.36[6]
Paclitaxel~0.0075[7][8]
Gefitinib>10

Table 2: Comparative IC50 Values (µM) in A549 (Lung Carcinoma) Cell Line

CompoundIC50 (µM)Reference
New Thiazolopyrimidines
Thiazolopyrimidine 4k1.4[4]
Thiazolopyrimidine 742.0[5]
Benchmark Agents
Doxorubicin1.82[9]
Paclitaxel~0.0094 (24h)[10]
Gefitinib~7.0 - 19.91

Table 3: Comparative IC50 Values (µM) in HCT-116 (Colorectal Carcinoma) Cell Line

CompoundIC50 (µM)Reference
New Thiazolopyrimidines
Thiazolopyrimidine derivativeModerate activity[2]
Benchmark Agents
DoxorubicinNot specified in provided results
Paclitaxel~0.00246[10]
GefitinibNot specified in provided results

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

Mechanisms of Antiproliferative Action

The antiproliferative effects of these novel thiazolopyrimidines are often attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key enzymes and the induction of programmed cell death (apoptosis).

Kinase Inhibition: Targeting Aberrant Signaling

A significant number of thiazolopyrimidine derivatives have been designed as inhibitors of protein kinases, which are frequently hyperactivated in cancer cells, leading to uncontrolled proliferation and survival.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, promoting cell growth and survival. Some thiazolopyrimidines have been shown to inhibit EGFR, similar to the established drug Gefitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Thiazolopyrimidine Thiazolopyrimidine Gefitinib Thiazolopyrimidine->EGFR

Caption: EGFR signaling pathway and its inhibition.

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers. Thiazolopyrimidine derivatives have been developed to target key components of this pathway, such as PI3K itself.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Thiazolopyrimidine Thiazolopyrimidine Thiazolopyrimidine->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.

Induction of Apoptosis

A crucial mechanism by which many anticancer agents exert their effects is by inducing apoptosis, or programmed cell death. Thiazolopyrimidine derivatives have been shown to trigger apoptosis through various mechanisms:

  • Topoisomerase II Inhibition: Some derivatives act as topoisomerase II inhibitors. By trapping the enzyme-DNA complex, they induce DNA strand breaks, which in turn activate apoptotic pathways.[6]

  • Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Certain thiazole derivatives have been shown to upregulate Bax and downregulate Bcl-2, shifting the balance towards apoptosis.[11][12]

  • Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Thiazolopyrimidines can induce the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of key cellular substrates and ultimately, cell death.[11][12][13]

  • Cell Cycle Arrest: By inhibiting CDKs, thiazolopyrimidines can cause cell cycle arrest at specific checkpoints, such as G1/S or G2/M.[14][15][16] This prevents cancer cells from progressing through the division cycle and can ultimately lead to apoptosis. The activity of CDKs is regulated by cyclins, and the cyclin-CDK complexes are crucial for driving the cell cycle forward.[17][18]

Apoptosis_Pathway cluster_stimuli Anticancer Agents cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Thiazolopyrimidine Thiazolopyrimidine Bcl2 Bcl-2 (Anti-apoptotic) Thiazolopyrimidine->Bcl2 downregulates Bax Bax (Pro-apoptotic) Thiazolopyrimidine->Bax upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induction.

Experimental Protocols

To ensure the reproducibility and validity of the antiproliferative data, standardized in vitro assays are essential. Below are detailed protocols for commonly used assays in the evaluation of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

MTT_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells incubate1 2. Incubate for 24h (cell attachment) seed_cells->incubate1 add_drug 3. Add serial dilutions of thiazolopyrimidine/benchmark drug incubate1->add_drug incubate2 4. Incubate for 48-72h add_drug->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance analyze 9. Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce MTT to formazan.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Workflow Diagram:

AnnexinV_Workflow start Start treat_cells 1. Treat cells with compound (e.g., at IC50 concentration) start->treat_cells harvest_cells 2. Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells 3. Wash cells with cold PBS harvest_cells->wash_cells resuspend 4. Resuspend cells in Annexin V binding buffer wash_cells->resuspend stain 5. Add FITC-Annexin V and PI resuspend->stain incubate 6. Incubate for 15 min in the dark stain->incubate analyze 7. Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the thiazolopyrimidine derivative or a known apoptosis inducer (positive control) for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA.

    • Centrifuge the cell suspension and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Conclusion and Future Directions

The thiazolopyrimidine scaffold represents a highly promising framework for the development of novel antiproliferative agents. The data presented in this guide demonstrate that newly synthesized derivatives can exhibit potent cytotoxic effects against a range of cancer cell lines, with some compounds showing efficacy comparable or superior to established drugs like Doxorubicin. Their mechanisms of action, primarily through the inhibition of key signaling pathways and the induction of apoptosis, underscore their potential as targeted cancer therapies.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, thereby minimizing off-target effects. In vivo studies are crucial to validate the preclinical efficacy and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued exploration of the thiazolopyrimidine scaffold holds significant promise for the discovery of the next generation of anticancer drugs.

References

A Comparative Guide to the Quantum Chemical Properties of Thiazolo[4,5-d]pyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazolo[4,5-d]pyrimidine scaffold has emerged as a "privileged structure." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile that includes anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides an in-depth analysis of the quantum chemical properties of thiazolo[4,5-d]pyrimidine derivatives, offering a comparative perspective against other key heterocyclic scaffolds. Through a blend of theoretical principles and experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to rationally design more potent and selective therapeutic agents.

The Significance of the Thiazolo[4,5-d]pyrimidine Scaffold: A Purine Isostere

The thiazolo[4,5-d]pyrimidine core is a fused heterocyclic system that can be considered a 7-thia-analog of purine, where the nitrogen atom at position 7 of the purine ring is replaced by a sulfur atom.[1][2] This subtle yet significant alteration modifies the scaffold's steric and electronic properties, offering a unique template for drug design. Its structural similarity to adenine and guanine allows these derivatives to function as antagonists or modulators of receptors and enzymes that recognize purinergic molecules.[1][2]

The introduction of various substituents at different positions of the thiazolo[4,5-d]pyrimidine ring system allows for the fine-tuning of its physicochemical and quantum chemical properties, which in turn dictates its biological activity. For instance, the addition of a trifluoromethyl group can enhance a compound's bioavailability.

Quantum Chemical Analysis: The Computational Microscope

To understand and predict the behavior of these molecules at a subatomic level, we employ quantum chemical calculations, primarily Density Functional Theory (DFT). DFT allows us to compute a range of molecular descriptors that are critical for understanding chemical reactivity and intermolecular interactions.

Experimental Protocol: A Step-by-Step Workflow for DFT Calculations

The following protocol outlines a standardized workflow for performing quantum chemical calculations on thiazolo[4,5-d]pyrimidine derivatives. The causality behind these steps is to ensure the generation of accurate and reproducible data.

  • Molecular Structure Optimization:

    • Action: The initial 3D structure of the thiazolo[4,5-d]pyrimidine derivative is drawn using a molecular editor and subjected to geometry optimization.

    • Causality: This step is crucial to find the most stable conformation of the molecule (a minimum on the potential energy surface), which is essential for accurate property calculations. A common level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.

  • Frequency Calculations:

    • Action: Vibrational frequency calculations are performed on the optimized geometry.

    • Causality: This is a self-validating step to confirm that the optimized structure is a true minimum. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Quantum Chemical Properties:

    • Action: Using the optimized geometry, single-point energy calculations are performed to derive various quantum chemical properties.

    • Causality: This step allows for the computation of electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and dipole moment, which are key to understanding the molecule's reactivity and interaction with biological targets.

  • Analysis of Results:

    • Action: The calculated properties are analyzed and correlated with experimental biological activity data.

    • Causality: This final step provides insights into the structure-activity relationship (SAR), guiding the design of new derivatives with improved therapeutic potential.

Workflow Diagram

G cluster_workflow DFT Calculation Workflow Start Start Draw_Molecule 1. Draw 2D/3D Structure Start->Draw_Molecule Geometry_Optimization 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Draw_Molecule->Geometry_Optimization Frequency_Calculation 3. Frequency Calculation Geometry_Optimization->Frequency_Calculation Check_Imaginary_Frequencies Imaginary Frequencies? Frequency_Calculation->Check_Imaginary_Frequencies Reoptimize Re-optimize Structure Check_Imaginary_Frequencies->Reoptimize Yes Single_Point_Calculation 4. Single-Point Calculation (Quantum Properties) Check_Imaginary_Frequencies->Single_Point_Calculation No Reoptimize->Geometry_Optimization Analyze_Properties 5. Analyze Properties (HOMO, LUMO, MEP, etc.) Single_Point_Calculation->Analyze_Properties SAR_Correlation 6. Correlate with Biological Activity Analyze_Properties->SAR_Correlation End End SAR_Correlation->End

Caption: A typical workflow for DFT-based quantum chemical property analysis.

Comparative Analysis of Quantum Chemical Properties

The utility of quantum chemical descriptors lies in their ability to predict and compare the chemical behavior of different molecules. Below is a comparative analysis of key properties for thiazolo[4,5-d]pyrimidine derivatives and other relevant heterocyclic scaffolds.

Key Quantum Chemical Descriptors
  • HOMO (Highest Occupied Molecular Orbital) Energy: Indicates the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital) Energy: Indicates the electron-accepting ability of a molecule. A lower LUMO energy suggests a greater tendency to accept electrons.

  • HOMO-LUMO Energy Gap (ΔE): A crucial indicator of chemical reactivity and stability. A smaller energy gap implies higher reactivity and lower stability.

  • Dipole Moment (µ): Measures the overall polarity of a molecule, which influences its solubility and ability to engage in dipole-dipole interactions.

  • Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution around a molecule. It helps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites, which are critical for understanding non-covalent interactions with biological targets.

ScaffoldDerivative ExampleHOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (Debye)Biological ActivityReference
Thiazolo[4,5-d]pyrimidine 7-chloro-3-phenyl-5-(trifluoromethyl)----Anticancer
Thiazolo[4,5-d]pyrimidine General Antimicrobial--VariesVariesAntimicrobial[3][4]
Pyrazolo[3,4-d]pyrimidine EGFR-TK Inhibitor----Anticancer[5]
Oxazolo[5,4-d]pyrimidine Aurora Kinase A Inhibitor----Anticancer[6]
Purine (Adenine) --8.271.259.522.42EndogenousTheoretical

Note: Specific numerical values from the literature can be sparse and depend heavily on the computational method used. The table illustrates the comparative framework.

Structure-Activity Relationship (SAR) Insights

The calculated quantum chemical properties provide a rationale for the observed biological activities of thiazolo[4,5-d]pyrimidine derivatives.

  • Anticancer Activity: Studies on anticancer derivatives often reveal that potent compounds possess a smaller HOMO-LUMO gap, suggesting higher reactivity which can be crucial for covalent inhibition of target enzymes like kinases. The MEP can reveal electronegative regions that are key for hydrogen bonding in the active site of a receptor.

  • Antimicrobial Activity: For antimicrobial agents, the overall charge distribution and dipole moment can influence their ability to penetrate bacterial cell membranes. The localization of HOMO and LUMO on specific parts of the molecule can indicate the sites of interaction with bacterial enzymes or DNA. For example, in some derivatives, the HOMO electron density is delocalized across the dihydrothiazolo and aromatic rings, which can be important for their biological action.[3]

Comparative Analysis with Alternative Scaffolds

A key aspect of drug design is understanding how a chosen scaffold compares to other established ones.

Thiazolo[4,5-d]pyrimidines vs. Purines

As purine isosteres, thiazolo[4,5-d]pyrimidines offer both similarities and key differences. The replacement of N7 with a sulfur atom alters the hydrogen bonding capacity and the overall electronic distribution. This can lead to altered selectivity for different biological targets. For instance, this change can modulate affinity for adenosine receptors or various kinases.

Thiazolo[4,5-d]pyrimidines vs. Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another class of purine isosteres that have been successfully developed as kinase inhibitors.[5] A comparative quantum chemical analysis would likely reveal differences in the MEP and dipole moments, which could explain their differential binding modes and selectivity profiles against various kinases.

Logical Relationship Diagram

G cluster_properties Comparative Properties Thiazolo_Pyrimidine Thiazolo[4,5-d]pyrimidine Purine Purine (e.g., Adenine, Guanine) Thiazolo_Pyrimidine->Purine is a bioisostere of Electronic_Distribution Electronic Distribution Thiazolo_Pyrimidine->Electronic_Distribution H_Bonding Hydrogen Bonding Potential Thiazolo_Pyrimidine->H_Bonding Reactivity Chemical Reactivity (ΔE) Thiazolo_Pyrimidine->Reactivity Selectivity Target Selectivity Thiazolo_Pyrimidine->Selectivity Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo_Pyrimidine->Purine is a bioisostere of Oxazolo_Pyrimidine Oxazolo[5,4-d]pyrimidine Oxazolo_Pyrimidine->Purine is a bioisostere of

Caption: Bioisosteric relationships and key comparative properties.

Conclusion and Future Perspectives

The thiazolo[4,5-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Quantum chemical analysis provides a powerful tool to rationalize the SAR of existing derivatives and to guide the design of new ones with enhanced potency and selectivity. Future studies should focus on building robust Quantitative Structure-Property Relationship (QSPR) models that can more accurately predict the biological activity of novel thiazolo[4,5-d]pyrimidine derivatives based on their computed quantum chemical properties. The continued synergy between computational chemistry and synthetic medicinal chemistry will undoubtedly accelerate the development of new drugs based on this remarkable scaffold.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Thiazolo[4,5-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, scientists, and drug development professionals.

Welcome to a comprehensive exploration of the cross-reactivity profiles of kinase inhibitors built upon the versatile thiazolo[4,5-d]pyrimidine scaffold. As a privileged heterocyclic system, its structural similarity to purines makes it an exceptional starting point for the design of potent ATP-competitive kinase inhibitors.[1][2] However, this very feature necessitates a rigorous evaluation of their selectivity across the human kinome to ensure target specificity and mitigate off-target effects. This guide provides a comparative analysis of profiling strategies, supported by experimental data and detailed methodologies, to empower researchers in the rational design and validation of selective thiazolo[4,5-d]pyrimidine-based kinase inhibitors.

The Double-Edged Sword: Kinase Inhibition and the Imperative of Selectivity

Protein kinases, comprising a vast family of over 500 enzymes in the human genome, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target toxicities and confound the interpretation of experimental results, underscoring the critical need for comprehensive cross-reactivity profiling.[3]

The thiazolo[4,5-d]pyrimidine scaffold has emerged as a promising framework for the development of inhibitors against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and General Control Nonderepressible 2 (GCN2).[4][5] This guide will delve into the methodologies used to assess the selectivity of these inhibitors and present a comparative analysis of their cross-reactivity profiles.

A Multi-Faceted Approach to Profiling Kinase Inhibitor Selectivity

A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based target engagement studies. This tiered strategy provides a comprehensive picture of an inhibitor's intrinsic binding affinities and its behavior within the complex cellular milieu.

Tier 1: In Vitro Kinome-Wide Profiling

Broad-panel kinase screening is the foundational step in understanding an inhibitor's selectivity. These assays measure the direct interaction of a compound with a large number of purified kinases.

  • Competition Binding Assays (e.g., KINOMEscan®): This technology offers a quantitative measure of inhibitor binding affinity (Kd) across a vast panel of kinases.[6] It is an ATP-independent assay, providing a true measure of the thermodynamic interaction between the inhibitor and the kinase.[6]

  • Enzymatic Assays: These assays measure the ability of an inhibitor to block the catalytic activity of a kinase, typically by quantifying the phosphorylation of a substrate. The resulting IC50 values provide a functional measure of inhibitor potency.

Tier 2: Cellular Target Engagement

Confirming that an inhibitor binds to its intended target within a living cell is a crucial validation step. Cellular context can significantly influence inhibitor activity due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.

  • NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in intact cells.[3] A NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site are expressed in cells. When an inhibitor competes with the tracer for binding, the BRET signal decreases in a dose-dependent manner, allowing for the determination of intracellular affinity.

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[7] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot. A shift in the melting curve of the target protein in the presence of the inhibitor confirms target engagement.[7]

Comparative Cross-Reactivity Profiles of Thiazolo[4,5-d]pyrimidine-Based Inhibitors

To illustrate the importance of comprehensive profiling, we will examine the selectivity of representative thiazolo[4,5-d]pyrimidine-based inhibitors targeting different kinases.

Case Study 1: GCN2 Inhibitors Based on a Triazolo[4,5-d]pyrimidine Scaffold

A study by Lough et al. described a series of GCN2 inhibitors based on the closely related triazolo[4,5-d]pyrimidine scaffold.[5] While potent against their primary target, GCN2, selectivity profiling against other kinases in the Integrated Stress Response (ISR) pathway revealed important cross-reactivity.[5]

CompoundGCN2 IC50 (nM)PERK IC50 (nM)HRI IC50 (nM)PKR IC50 (nM)
Compound 1 18.6>10,000>10,000111
Compound 2 22.3>10,000>10,00080.2

Data adapted from Lough et al.[5]

This data highlights that while these compounds are highly selective against the related kinases PERK and HRI, they exhibit significant cross-inhibition of PKR.[5] This finding is critical for interpreting the biological effects of these compounds and underscores the need to profile against closely related kinases. Further screening of Compound 2 against a broader kinase panel reportedly showed no other significant off-target effects.[5]

Case Study 2: EGFR Inhibitors Based on a 2,7-Diamino-thiazolo[4,5-d]pyrimidine Scaffold

The development of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as EGFR tyrosine kinase inhibitors demonstrates how chemical modifications to the scaffold can achieve high potency and selectivity.[8] One representative compound from this class, referred to as Compound 5a , exhibited potent and selective inhibition of EGFR.[8]

Kinase TargetCompound 5a IC50 (nM)
EGFR 12
Other Kinases >1,000

Data adapted from Lin et al.[8]

This example illustrates the successful optimization of the thiazolo[4,5-d]pyrimidine scaffold to yield a highly selective inhibitor for a specific kinase target. Such selectivity is crucial for developing targeted therapies with minimal off-target side effects.

Quantifying Selectivity: The Selectivity Score (S-Score)

To move beyond a qualitative assessment of selectivity, a quantitative metric is often employed. The Selectivity Score (S-score) is a simple yet effective way to quantify the promiscuity of a kinase inhibitor. It is calculated by dividing the number of kinases that an inhibitor binds to with a Kd or inhibits with an IC50 below a certain threshold (e.g., 1 µM) by the total number of kinases tested.[3]

S(1µM) = (Number of kinases with Kd or IC50 < 1 µM) / (Total number of kinases screened)

A lower S-score indicates a more selective inhibitor. This metric allows for the objective comparison of different compounds and can guide lead optimization efforts.

Experimental Protocols: A Step-by-Step Guide

To facilitate the practical application of these profiling techniques, we provide detailed, step-by-step methodologies for key experiments.

Experimental Workflow: A Tiered Approach

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Profiling a KINOMEscan® Profiling c NanoBRET™ Target Engagement a->c Validate Hits b Enzymatic Assays b->c Validate Hits d Cellular Thermal Shift Assay (CETSA) c->d Orthogonal Validation cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K STAT STAT Pathway EGFR->STAT Inhibitor Thiazolo[4,5-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation STAT->Proliferation

References

Comparing microwave-assisted vs. conventional heating for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-B-C-D-E-F-G-H-I-J-K-L-M-N-O-P-Q-R-S-T-U-V-W-X-Y-Z

A-B-C-D-E-F-G-H-I-J-K-L-M-N-O-P-Q-R-S-T-U-V-W-X-Y-Z

A Senior Application Scientist's Guide to Microwave-Assisted vs. Conventional Synthesis

In the landscape of modern chemical and pharmaceutical development, the pursuit of efficiency, precision, and greener methodologies is paramount. The method by which energy is introduced into a reaction is a critical parameter, profoundly influencing reaction times, yields, and impurity profiles. This guide provides an in-depth, evidence-based comparison between two primary heating modalities: traditional conventional heating and modern microwave-assisted synthesis.

This analysis moves beyond a simple list of pros and cons, delving into the fundamental mechanisms, kinetic consequences, and practical applications of each technique. By understanding the causality behind the observable performance differences, researchers can make more informed decisions, optimizing their synthetic strategies for the development of novel therapeutics and materials.

The Fundamental Divide: How Heat is Transferred

The most significant distinction between conventional and microwave heating lies in the mechanism of energy transfer. This difference is the root cause of the dramatic variations observed in reaction performance.

Conventional Heating: An Indirect, Slow March

Conventional heating relies on the transfer of thermal energy from an external source (e.g., an oil bath or heating mantle) to the reaction mixture. This process is governed by the principles of conduction and convection.[1] Heat must first pass through the walls of the reaction vessel before it can be transferred to the solvent and, finally, to the reactants.[2] This is an inherently inefficient process that creates a significant temperature gradient within the vessel—the walls are invariably hotter than the bulk of the solution.[1]

This method, while simple and ubiquitous, suffers from slow heating rates and a lack of uniform temperature distribution, which can lead to the formation of byproducts at the overheated vessel walls.

G cluster_0 Conventional Heating Workflow Heat_Source External Heat Source (e.g., Oil Bath) Vessel_Wall Reaction Vessel Wall Heat_Source->Vessel_Wall Conduction Solvent_Bulk Bulk Solvent & Reactants Vessel_Wall->Solvent_Bulk Convection & Conduction

Caption: Heat transfer in conventional synthesis.

Microwave-Assisted Heating: Direct, Volumetric, and Rapid

Microwave synthesis represents a paradigm shift in energy delivery. Instead of heating from the outside-in, microwave irradiation passes through the vessel walls (which are typically microwave-transparent) and directly interacts with polar molecules within the reaction mixture.[3][4] This "volumetric" or "inside-out" heating is remarkably fast and uniform, eliminating the temperature gradients common in conventional methods.[5][6]

The heating is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave (typically 2.45 GHz).[4][7] This constant reorientation creates intense molecular friction, which translates directly into thermal energy.[6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in response to the oscillating electric field. Collisions caused by this movement result in the dissipation of energy as heat.[8]

This direct coupling of energy with the reactants and solvent is the source of the dramatic rate enhancements often associated with microwave chemistry.[4]

G cluster_1 Microwave Heating Workflow Microwave_Source Microwave Source (Magnetron) Reaction_Mixture Polar Molecules & Ions in Reaction Mixture Microwave_Source->Reaction_Mixture Irradiation (Direct Energy Transfer) Heat_Generation Rapid, Uniform Heat Generation Reaction_Mixture->Heat_Generation Dipolar Polarization & Ionic Conduction

Caption: Direct energy transfer in microwave synthesis.

Performance & Kinetics: A Head-to-Head Comparison

The differences in heating mechanisms translate directly into quantifiable advantages in reaction outcomes. Microwave-assisted synthesis frequently outperforms conventional methods in speed, yield, and purity.

Reaction Rate Acceleration

The most celebrated advantage of microwave heating is the dramatic reduction in reaction times, often from hours or days to mere minutes.[9][10] This acceleration is largely explained by the Arrhenius equation (k = Ae-Ea/RT), which dictates that reaction rate (k) increases exponentially with temperature (T).[11]

Because microwave reactors can safely operate in sealed vessels, they can heat solvents far above their atmospheric boiling points, accessing kinetic regimes that are unattainable with standard reflux apparatus.[12] A common rule of thumb is that a reaction rate approximately doubles for every 10 °C increase in temperature.[11]

The debate over "non-thermal microwave effects"—specific interactions with the electric field that are not purely thermal—is ongoing.[13][14] While some studies suggest such effects may exist in solid-state or gas-phase reactions, the consensus for liquid-phase organic synthesis is that the observed rate enhancements are predominantly a consequence of rapid, high-temperature heating.[15][16]

Comparative Experimental Data

The empirical evidence overwhelmingly supports the efficiency of microwave heating across a wide range of important organic transformations.

Table 1: Comparison of Reaction Outcomes for Diels-Alder Cycloaddition

Reaction Heating Method Temperature (°C) Time Yield (%) Reference
Anthracene + Dimethyl Fumarate Conventional Reflux 72 hours N/A [10]
Anthracene + Dimethyl Fumarate Microwave N/A 10 minutes Quantitative [10]
Styrene Cyclization Conventional (Oil Bath) 180 2 days 61 [17]

| Styrene Cyclization | Microwave | 180 | 200 minutes | Quantitative |[17] |

Table 2: Comparison of Reaction Outcomes for Suzuki Cross-Coupling

Reactants Heating Method Time Yield (%) Reference
Aryl Bromides + Boronic Acids Conventional up to 24 hours N/A [18]
Aryl Bromides + Boronic Acids Microwave 20 minutes Excellent [18]
Aryl Chlorides + Phenylboronic Acid Conventional 24-48 hours Moderate [19]

| Aryl Chlorides + Phenylboronic Acid | Microwave | 20-25 minutes | 40-68 |[20] |

Note: In some highly optimized, rapid reactions in water, conventional and microwave heating can produce similar results, underscoring that the primary effect is thermal.[21]

Experimental Protocol: Synthesis of a Chalcone

To illustrate the practical differences, here are two validated protocols for the Claisen-Schmidt condensation to synthesize a chalcone, a common scaffold in medicinal chemistry.

Protocol 1: Conventional Synthesis (Oil Bath)

This protocol is designed for standard laboratory glassware and relies on external heating.

Rationale: The choice of ethanol as a solvent provides good solubility for the reactants and the base catalyst. The reflux temperature is determined by the boiling point of ethanol, limiting the maximum reaction temperature and thus extending the reaction time.

Methodology:

  • Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a silicone oil bath on a stirrer/hotplate.

  • Reagents: To the flask, add acetophenone (1.20 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethanol (30 mL).

  • Catalysis: While stirring, slowly add a 10% aqueous solution of sodium hydroxide (10 mL).

  • Heating: Heat the mixture to reflux (approx. 80-85°C) using the oil bath. Maintain a gentle reflux with continuous stirring for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Isolation: Acidify with dilute HCl until the solution is neutral (pH ~7). The chalcone product will precipitate as a yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes a dedicated microwave synthesizer, allowing for precise temperature control at elevated pressures.

Rationale: The use of a sealed vessel allows the reaction to be heated to 120°C, well above the boiling point of ethanol. This significant increase in temperature, combined with uniform heating, dramatically accelerates the reaction.

Methodology:

  • Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine acetophenone (0.24 g, 2 mmol), benzaldehyde (0.21 g, 2 mmol), and ethanol (5 mL).

  • Catalysis: Add a 10% aqueous solution of sodium hydroxide (2 mL).

  • Sealing: Securely cap the vessel.

  • Irradiation: Place the vessel in the microwave synthesizer cavity. Set the reaction parameters:

    • Temperature: 120°C

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Stirring: High

  • Cooling: After the irradiation cycle, the vessel is cooled to below 50°C using the instrument's compressed air cooling system.

  • Work-up & Isolation: Open the vessel and pour the contents into 20 mL of cold water. Acidify with dilute HCl to pH ~7. Collect the precipitated solid by vacuum filtration and wash with cold water.

G cluster_conv Conventional Workflow cluster_mw Microwave Workflow A Reagent Prep (100 mL RBF) B Setup Reflux (Oil Bath) A->B C Heat to Reflux (4 hours) B->C D Work-up & Isolate C->D E Reagent Prep (10 mL MW Vessel) F Seal Vessel E->F G Irradiate (5 minutes @ 120°C) F->G H Work-up & Isolate G->H

Caption: Comparison of conventional vs. microwave workflows.

Conclusion: Selecting the Right Tool for the Job

Microwave-assisted synthesis offers undeniable advantages in terms of speed, efficiency, and often, yield and purity.[3][22] It has become an indispensable tool for rapid reaction scouting, library synthesis, and the optimization of difficult transformations in drug discovery and materials science. The ability to rapidly achieve high temperatures and pressures in a controlled manner unlocks new possibilities for chemical synthesis.[9][23]

However, conventional heating remains a workhorse in many laboratories due to its simplicity, scalability for certain applications, and low initial equipment cost. For large-scale production, conventional jacketed reactors are still the industry standard, though microwave flow reactors are an emerging technology addressing the scalability challenge.[23][24]

As a senior application scientist, the recommendation is clear: for research, development, and process optimization where speed and efficiency are critical drivers, microwave synthesis is the superior technology. It empowers chemists to explore chemical space more rapidly and efficiently, accelerating the pace of innovation.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 7-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective is to provide you with a comprehensive, actionable guide for the proper disposal of 7-Chlorothiazolo[4,5-d]pyrimidine. This document moves beyond mere procedural checklists to explain the fundamental principles of chemical waste management, ensuring that your laboratory practices are not only compliant but also fundamentally safe. The protocols outlined here are designed to create a self-validating system of safety and environmental stewardship.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound. Its hazard profile is primarily dictated by its chemical structure and reactivity.

Key Chemical Properties & Hazards: The thiazolo[4,5-d]pyrimidine core is a key structural motif in various biologically active molecules. The presence of a chlorine atom significantly influences its reactivity and toxicological profile. While comprehensive toxicological data for this specific compound is not widely published, data from structurally similar compounds, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and general principles of halogenated organics provide a strong basis for risk assessment.[1][2]

  • Acute Toxicity: The primary hazard classification for 7-Chloro[3][4]thiazolo[5,4-d]pyrimidine is Acute Toxicity 4 (Oral), indicated by the hazard statement H302: "Harmful if swallowed." This necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, or smoking in laboratory areas.

  • Reactivity: The compound is stable under normal storage conditions.[1] However, it is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances could lead to vigorous reactions, releasing potentially hazardous compounds. Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride (HCl), and sulfur oxides (SOx).[2]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, release into the environment, including discharge into the sanitary sewer system, must be strictly avoided.[1]

PropertyDataSource
Molecular Formula C₅H₂ClN₃SSigma-Aldrich
Molecular Weight 171.61 g/mol Sigma-Aldrich
Hazard Class Acute Toxicity 4 (Oral)Sigma-Aldrich
Hazard Statements H302: Harmful if swallowedSigma-Aldrich
Incompatible Materials Strong oxidizing agents, Strong acidsFisher Scientific[1]
Hazardous Decomposition NOx, CO, CO₂, HCl, SOxFisher Scientific[2]
The Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of any hazardous chemical in the United States is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Role (Worker Safety): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), are designed to protect laboratory personnel.[4][5] This includes requirements for a written health and safety plan, employee training on chemical hazards, and the provision of appropriate Personal Protective Equipment (PPE).[3][5] Your institution's Chemical Hygiene Plan is a direct implementation of these requirements.

  • EPA's Role (Environmental Protection): The EPA provides the legal framework for defining, categorizing, and disposing of hazardous waste to protect the environment. Chlorinated organic compounds are a significant focus of EPA regulations due to their potential for environmental persistence.[6][7]

The core principle is that the waste generator (the laboratory) is responsible for the waste from "cradle to grave"—from the moment it is generated until its final, documented disposal.

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing this compound waste.

Immediately upon generation, any material containing this compound must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

  • Solutions containing the compound.

  • Reaction mixtures and byproducts.

Based on its chlorinated nature, this waste falls under the category of halogenated organic waste . It must not be mixed with non-halogenated organic waste or any other waste stream.

All handling and segregation of this waste must be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

Required PPE:

  • Gloves: Nitrile rubber gloves are appropriate. For extensive handling, consider double-gloving.[8]

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Lab Coat: A standard laboratory coat is required. Ensure it is buttoned.

  • Select the Correct Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • Container Material: Containers must be made of a material compatible with chlorinated compounds. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.[8] Ensure the container has a tightly sealing lid.

  • Labeling: The waste container must be labeled at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents.

    • The specific hazards (e.g., "Toxic," "Harmful if Swallowed").

    • The accumulation start date.

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator.[9][10]

  • Location: The SAA should be at or near the point of generation.

  • Container Status: The waste container must be kept closed at all times, except when actively adding waste.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8]

  • Contact EHS: Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department.

  • Waste Pickup: EHS will arrange for the pickup of the waste by a licensed hazardous waste disposal contractor.

  • Final Disposal Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration at an EPA-approved facility. This process ensures the complete destruction of the organic molecule. The high temperatures break the carbon-chlorine bonds, and the resulting acidic gases (like HCl) are neutralized in a scrubber system before being released.[9][10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposition A Waste Generation (e.g., unused chemical, contaminated labware) B Consult SDS & Characterize Waste (Halogenated Organic) A->B C Work in Chemical Fume Hood Don Appropriate PPE B->C D Select & Label Approved Waste Container C->D E Segregate Waste (No mixing with other streams) D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Container Full or Work Complete? F->G G->F No, continue work H Contact Environmental Health & Safety (EHS) G->H Yes I Transfer to Licensed Waste Contractor H->I J Final Disposal via High-Temperature Incineration I->J caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

References

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chlorothiazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 7-Chlorothiazolo[4,5-d]pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific molecule, this document synthesizes the available hazard information for this compound with data from structurally similar chlorinated heterocyclic compounds. This approach ensures a cautious and comprehensive set of recommendations.

Understanding the Risks: Hazard Assessment

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] The GHS pictogram associated with this compound is GHS07, indicating that it may cause skin irritation, eye irritation, or be harmful if swallowed or inhaled.[1] Data from analogous chlorinated heterocyclic compounds suggest that there may be additional risks, including skin, eye, and respiratory irritation.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure.

Table 1: Hazard Profile of this compound and Analogs

HazardThis compoundAnalogous Chlorinated HeterocyclesRationale for Precaution
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]Category 3 (Toxic if swallowed)[3]High potential for toxicity upon ingestion.
Skin Irritation/Corrosion Not explicitly classified, but GHS07 pictogram suggests potential.[1]Causes skin irritation.[2]Assume the compound is a skin irritant.
Eye Damage/Irritation Not explicitly classified, but GHS07 pictogram suggests potential.[1]Causes serious eye irritation.[2]High potential for eye damage on contact.
Acute Inhalation Toxicity Not explicitly classified, but GHS07 pictogram suggests potential.[1]May cause respiratory irritation.[2]Assume the compound is an inhalation hazard.
Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to ensure researcher safety. The following protocol outlines the minimum required PPE and the rationale behind each component.

1. Hand Protection: Double Gloving

  • Specification: Double-gloving with powder-free nitrile gloves is required.

  • Causality: The outer glove provides the primary barrier against chemical contact. In case of a breach or contamination, the inner glove continues to offer protection while the outer glove is removed and replaced. Powder-free gloves are essential to prevent the aerosolization of the compound, which could lead to inhalation.

2. Body Protection: Chemical-Resistant Laboratory Coat

  • Specification: A disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.

  • Causality: This protects the body and personal clothing from contamination. A solid front and back closure provide maximum coverage. Tight-fitting cuffs prevent the compound from entering the sleeves.

3. Eye and Face Protection: Chemical Safety Goggles and Face Shield

  • Specification: Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory. A full-face shield must be worn over the goggles.

  • Causality: Given the potential for serious eye irritation, goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face from splashes.

4. Respiratory Protection: From Dust Mask to Respirator

  • Specification: For handling small quantities of the solid in a well-ventilated area or chemical fume hood, a minimum of an N95-rated dust mask is required. For larger quantities, or where aerosolization is likely, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used.

  • Causality: This is to prevent the inhalation of the compound, which may cause respiratory irritation. The level of respiratory protection should be escalated based on the scale of the work and the potential for generating dust or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Waste Containers: Have clearly labeled, sealed containers ready for all forms of waste (solid, liquid, and contaminated PPE).

Donning PPE: A Deliberate Sequence

The following sequence is designed to prevent contamination of the inner layers of PPE and the wearer.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep 1. Enter Designated Area Inspect 2. Inspect All PPE for Defects Prep->Inspect Gown 3. Don Lab Coat/Gown Respirator 4. Don Respirator/Mask Gown->Respirator Goggles 5. Don Goggles Respirator->Goggles FaceShield 6. Don Face Shield Goggles->FaceShield Gloves1 7. Don Inner Pair of Gloves FaceShield->Gloves1 Gloves2 8. Don Outer Pair of Gloves Gloves1->Gloves2

Caption: PPE Donning Workflow for Handling this compound.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence meticulously.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat/Gown: Remove the lab coat or gown by rolling it down and away from your body.

  • Respirator/Mask: Remove the respirator or mask.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including unused compound and contaminated materials (e.g., weigh boats, pipette tips), should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed hazardous waste container. Do not dispose of this chemical down the drain.[4]

  • Contaminated PPE: All used PPE should be considered contaminated and disposed of as hazardous waste.

All chemical waste must be disposed of through an approved waste disposal plant.[5] Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste stream management and disposal procedures.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention and show the medical personnel the Safety Data Sheet or product label.[3]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

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Retrosynthesis Analysis

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7-Chlorothiazolo[4,5-d]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.